Product packaging for Hydroxy-PEG3-CH2-Boc(Cat. No.:CAS No. 518044-31-0)

Hydroxy-PEG3-CH2-Boc

カタログ番号: B608005
CAS番号: 518044-31-0
分子量: 264.31 g/mol
InChIキー: YZXRUQCLSBHYHG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Hydroxy-PEG3-CH2CO2tBu is a PEG derivative containing a hydroxyl group with a t-butyl protected carboxyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The t-butyl protected carboxyl group can be deprotected under acidic conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24O6 B608005 Hydroxy-PEG3-CH2-Boc CAS No. 518044-31-0

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

tert-butyl 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O6/c1-12(2,3)18-11(14)10-17-9-8-16-7-6-15-5-4-13/h13H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXRUQCLSBHYHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518044-31-0
Record name Hydroxy-PEG3-t-butyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Hydroxy-PEG3-CH2-Boc: A Core Component in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxy-PEG3-CH2-Boc, with the systematic name tert-butyl 3-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}propanoate, is a heterobifunctional linker molecule integral to the development of advanced therapeutics, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its structure incorporates a terminal hydroxyl group, a Boc-protected carboxyl group, and a three-unit polyethylene glycol (PEG) chain. This unique combination of features imparts desirable physicochemical properties, such as increased hydrophilicity, which can enhance the solubility, stability, and pharmacokinetic profiles of complex drug conjugates. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, supported by experimental protocols and data from related compounds to illustrate its utility in drug development.

Introduction

The therapeutic landscape is rapidly evolving with the advent of targeted therapies like PROTACs and ADCs. These modalities rely on linker molecules to connect a targeting moiety to a therapeutic payload. The linker is a critical component that influences the overall efficacy, safety, and developability of the conjugate.[1] this compound has emerged as a valuable building block in this context. The integrated PEG3 spacer is particularly advantageous as it is a monodispersed, hydrophilic chain that can mitigate the aggregation and poor solubility often associated with hydrophobic drug payloads.[2][3] This guide will delve into the technical details of this linker, providing researchers with the necessary information for its effective application.

Chemical Properties and Data

This compound is a well-characterized chemical entity. Its key properties are summarized in the tables below.

Table 1: General and Physicochemical Properties

PropertyValueSource
Systematic Name tert-butyl 3-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}propanoate[4]
CAS Number 186020-66-6[4]
Molecular Formula C13H26O6[5]
Molecular Weight 278.35 g/mol [5]
Appearance Liquid[5]
Boiling Point 365.8°C at 760 mmHg[5]
Density 1.052 g/mL at 20°C[4]

Table 2: Computational Chemistry Data

PropertyValueSource
Topological Polar Surface Area (TPSA) 84.6 Ų(Calculated)
logP -0.1[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 6[6]
Rotatable Bonds 11[6]

Synthesis and Experimental Protocols

A more frequently documented experimental procedure involving a related compound is the deprotection of the Boc group to reveal the carboxylic acid, which is then available for conjugation. The following protocol describes this critical step.

Experimental Protocol: Boc Deprotection

This protocol outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free carboxylic acid, which is essential for subsequent conjugation reactions.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM (e.g., 10 mL per gram of starting material).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA (e.g., 20-50% v/v) to the stirred solution.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30 minutes to 2 hours).

  • Remove the solvent and excess TFA under reduced pressure. To ensure complete removal of TFA, co-evaporate the residue with toluene (2-3 times).

  • Dissolve the residue in water and basify to pH > 10 with a saturated NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected product.

Role in PROTAC and ADC Development

The primary application of this compound is as a linker in the construction of PROTACs and ADCs.

PROTACs

In PROTACs, the linker connects a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase. The length and composition of this linker are critical for the formation of a stable and productive ternary complex, which leads to the ubiquitination and subsequent degradation of the target protein.[1] The PEG3 chain in this compound provides flexibility and hydrophilicity, which can improve the "drug-like" properties of the often large and complex PROTAC molecule.[7]

Antibody-Drug Conjugates (ADCs)

In ADCs, the linker attaches a potent cytotoxic payload to a monoclonal antibody that targets a specific antigen on cancer cells. The properties of the linker affect the stability of the ADC in circulation, the efficiency of payload release at the target site, and the overall pharmacokinetic profile.[3][8] The use of PEG linkers, such as the one derived from this compound, can increase the solubility of ADCs, especially those with hydrophobic payloads, thereby reducing aggregation and improving the therapeutic index.[2]

While specific quantitative data for PROTACs or ADCs using this exact linker is not publicly available, the following table presents representative data from the literature that illustrates the impact of PEG linker length on PROTAC efficacy for different targets.

Table 3: Representative Data on the Effect of PEG Linker Length on PROTAC Efficacy

Target ProteinLinker CompositionDC50 (nM)Dmax (%)Source
Estrogen Receptor α (ERα) 0 PEG units> 1000< 20[1]
Estrogen Receptor α (ERα) 2 PEG units100~80[1]
Estrogen Receptor α (ERα) 4 PEG units10> 95[1]
TBK1 7-atom linkerNo degradationN/A[7]
TBK1 21-atom linker (with PEG)396[7]

DC50: concentration for 50% maximal degradation; Dmax: maximum degradation.

Visualizations

The following diagrams illustrate the key concepts related to the application and synthesis of linkers like this compound.

PROTAC_Mechanism cluster_Cell Cell Target Target Protein PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) Target->PROTAC Proteasome Proteasome Target->Proteasome Degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Ub Ubiquitin Ub->Target Ubiquitination Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein

Caption: General mechanism of PROTAC-mediated protein degradation.

ADC_Mechanism cluster_Systemic Systemic Circulation cluster_TargetCell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antibody - Linker - Payload Receptor Target Antigen (Receptor) ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking Payload Released Payload Lysosome->Payload Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Synthesis_Workflow Start This compound Deprotection Boc Deprotection (e.g., TFA in DCM) Start->Deprotection Activated_Linker Activated Linker (Free Carboxylic Acid) Deprotection->Activated_Linker Conjugation Conjugation (e.g., EDC/NHS Chemistry) Activated_Linker->Conjugation Target_Molecule Target Molecule (e.g., Protein with Amine) Target_Molecule->Conjugation Final_Conjugate Final Conjugate (PROTAC or ADC Precursor) Conjugation->Final_Conjugate

Caption: General workflow for the deprotection and conjugation of this compound.

Conclusion

This compound is a versatile and valuable tool for researchers in drug development. Its defined, hydrophilic PEG spacer offers a rational approach to improving the physicochemical and pharmacokinetic properties of complex therapeutic conjugates. While detailed experimental data for this specific linker in the public domain is limited, the principles of its application are well-established through studies of analogous PEGylated linkers. This guide provides a foundational understanding for the incorporation of this compound into novel ADC and PROTAC designs, enabling the development of more effective and safer targeted therapies.

References

Hydroxy-PEG3-CH2-Boc chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Hydroxy-PEG3-CH2-Boc, a heterobifunctional linker molecule of significant interest in the fields of medicinal chemistry and drug development.

Core Chemical Identity and Structure

This compound, identified by the CAS number 518044-31-0 , is a discrete polyethylene glycol (dPEG®) derivative. Its structure features a triethylene glycol (PEG3) spacer, which imparts hydrophilicity, flanked by a terminal hydroxyl (-OH) group and a tert-butyl protected carboxyl group (-CH2-COO-tBu). The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the carboxylic acid functionality.

IUPAC Name: tert-butyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate[1]

Chemical Structure:

G struct HO-(CH2)2-O-(CH2)2-O-(CH2)2-O-CH2-COO-tBu

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and use in chemical synthesis.

PropertyValue
Molecular Formula C12H24O6
Molecular Weight 264.32 g/mol
CAS Number 518044-31-0
Appearance Colorless to light yellow liquid or semi-solid
Boiling Point 351.2 ± 27.0 °C (Predicted)
Density 1.071 ± 0.06 g/cm³ (Predicted)
pKa 14.36 ± 0.10 (Predicted)
InChI Key YZXRUQCLSBHYHG-UHFFFAOYSA-N
SMILES O=C(OC(C)(C)C)COCCOCCOCCO
Storage Conditions 2-8°C, sealed in a dry environment

Spectroscopic Data:

While specific ¹H NMR and IR spectra for this compound are not widely available in public databases, a certificate of analysis for a commercial sample confirms that the ¹H NMR spectrum is consistent with its chemical structure[2]. Researchers requiring detailed spectroscopic data are advised to obtain it directly from the supplier.

Applications in Drug Development

The primary application of this compound is as a bifunctional linker in the synthesis of complex therapeutic molecules, most notably Proteolysis Targeting Chimeras (PROTACs).

Role as a PROTAC Linker

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC molecule consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

The linker is a critical component of a PROTAC, as its length, flexibility, and physicochemical properties significantly influence the efficacy of the resulting molecule. PEG-based linkers, such as this compound, are frequently employed in PROTAC design due to their ability to:

  • Enhance Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the PROTAC, which is often a challenge for these relatively large and complex molecules.

  • Provide Optimal Spacing and Flexibility: The linker must position the target protein and the E3 ligase in a productive orientation to facilitate the formation of a stable ternary complex and subsequent ubiquitination of the target protein. The flexibility of the PEG chain allows for the necessary conformational adjustments.

  • Modulate Cell Permeability: The overall physicochemical properties of the linker can influence the ability of the PROTAC to cross cell membranes and reach its intracellular target.

The diagram below illustrates the general mechanism of action of a PROTAC, highlighting the central role of the linker.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (Target Ligand - Linker - E3 Ligase Ligand) TernaryComplex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->TernaryComplex Binds to POI and E3 Ligase TargetProtein Target Protein of Interest (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedProtein Polyubiquitinated POI TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->TernaryComplex Recruitment Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recognition & Degradation Proteasome->PROTAC Recycling DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Proteolysis

Caption: PROTAC mechanism of action.

Experimental Protocols

Furthermore, a recent patent (WO2024102970A1) describes the use of this compound as a starting material in the synthesis of a more complex molecule. The experimental details from this patent provide a practical example of its handling and reactivity.

General Experimental Workflow for Utilizing this compound:

The diagram below outlines a general workflow for the incorporation of this compound into a PROTAC molecule.

Experimental_Workflow cluster_1 PROTAC Synthesis Workflow using this compound Start This compound Step1 Activation of Hydroxyl Group (e.g., Tosylation, Mesylation) Start->Step1 Step2b Boc Deprotection (e.g., TFA, HCl) Start->Step2b Alternative Route Step2a Nucleophilic Substitution with Target Protein Ligand Step1->Step2a Step3a Boc Deprotection Step2a->Step3a Step3b Amide Coupling with E3 Ligase Ligand Step2b->Step3b Step3a->Step3b FinalPROTAC Final PROTAC Molecule Step3b->FinalPROTAC

Caption: Generalized synthetic workflow for PROTAC synthesis.

Note on Boc Deprotection: The tert-butyl protecting group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in dioxane, to reveal the free carboxylic acid for subsequent coupling reactions.

Conclusion

This compound is a valuable and versatile building block for the synthesis of advanced therapeutic agents, particularly in the rapidly growing field of targeted protein degradation. Its well-defined structure, hydrophilicity, and bifunctional nature make it an attractive choice for researchers and drug developers seeking to optimize the properties of their lead compounds. The information provided in this guide serves as a comprehensive resource for understanding and effectively utilizing this important chemical entity.

References

The Pivotal Role of Polyethylene Glycol (PEG) Linkers in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by hijacking the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules are composed of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] While the ligands provide target specificity, the linker is a critical determinant of a PROTAC's overall success, influencing its efficacy, selectivity, and pharmacokinetic properties.[1][2] Among the various linker types, polyethylene glycol (PEG) linkers have become a cornerstone of PROTAC design due to their unique and advantageous physicochemical properties.[3][4]

This technical guide provides a comprehensive overview of the multifaceted role of PEG linkers in PROTAC design. It delves into their core principles, summarizes quantitative data on their impact on PROTAC performance, provides detailed experimental protocols for their evaluation, and presents visual representations of key biological pathways and experimental workflows.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene glycol units, which impart a unique combination of hydrophilicity and flexibility.[3][5] These characteristics are instrumental in addressing some of the major challenges in PROTAC development, such as poor solubility and limited cell permeability, which often arise from the large and lipophilic nature of these molecules.[3]

Enhancing Solubility and Modulating Physicochemical Properties

A primary advantage of incorporating PEG linkers is the significant improvement in the aqueous solubility of PROTACs.[3][4][5] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, increasing the molecule's polarity and interaction with water.[3] This enhanced solubility is crucial for the developability of PROTACs as therapeutic agents.

Optimizing Ternary Complex Formation

The formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase is the cornerstone of PROTAC-mediated protein degradation.[1] The length and flexibility of the PEG linker are critical in orchestrating this interaction.[1][6] An optimal linker length is necessary to span the distance between the POI and the E3 ligase without inducing steric clashes.[7] Excessive length, however, can lead to an entropic penalty upon binding and may not effectively bring the two proteins into productive proximity.[1][7]

Influencing Cell Permeability

The relationship between PEG linkers and cell permeability is complex. While the increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers can allow the PROTAC to adopt a more compact, folded conformation that shields its polar surface area, thereby facilitating membrane traversal.[3][8] This "chameleon-like" effect is a key consideration in optimizing PROTAC delivery into the cell.[1]

Quantitative Impact of PEG Linkers on PROTAC Performance

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length and composition on the physicochemical properties and biological activity of PROTACs.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)HBDHBANumber of Rotatable Bonds
PROTAC 1Alkyl785.94.2165.241118
PROTAC 2PEG2831.93.5174.541222
PROTAC 3PEG4919.02.8193.041430

Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.[9]

Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability of BET-Targeting PROTACs

PROTACLinker CompositionDC50 (nM)Dmax (%)Permeability (Papp, 10⁻⁶ cm/s)
PROTAC APEG350851.5
PROTAC BPEG515952.8
PROTAC CPEG725902.1

Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.[7][10]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.

Western Blot Analysis for PROTAC-Induced Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in response to PROTAC treatment.[3][5]

Materials and Reagents:

  • Cell line expressing the protein of interest (POI)

  • PROTAC stock solution in DMSO

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight.[3] Treat cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[3]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer.[5] Scrape the cells and collect the lysate.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[5]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins.[5] Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.[3]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[5]

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.[3] Incubate the membrane with the primary antibody against the POI overnight at 4°C.[3] Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system.[5] Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[5]

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to demonstrate the formation of the ternary complex (POI-PROTAC-E3 ligase).[6]

Materials and Reagents:

  • Cell line expressing the POI and the E3 ligase

  • PROTAC and MG132 (proteasome inhibitor)

  • Non-denaturing lysis buffer

  • Antibody against the E3 ligase (for immunoprecipitation)

  • Isotype control IgG

  • Protein A/G agarose or magnetic beads

  • Wash buffer

  • Elution buffer

  • Antibodies for Western blot detection of the POI and E3 ligase

Procedure:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat cells with MG132 to inhibit proteasomal degradation.[6] Treat cells with the PROTAC or vehicle control.[6]

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.[6]

  • Immunoprecipitation: Pre-clear the lysate with Protein A/G beads.[6] Add the anti-E3 ligase antibody or control IgG to the pre-cleared lysate and incubate overnight at 4°C.[6]

  • Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.[6]

  • Washing: Wash the beads multiple times with wash buffer to remove non-specific binding proteins.[6]

  • Elution: Elute the proteins from the beads.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the POI and the E3 ligase to confirm their co-immunoprecipitation.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This cell-free assay is used to predict the passive permeability of PROTACs.[11][12]

Materials and Reagents:

  • PAMPA plate system (donor and acceptor plates)

  • Artificial membrane solution (e.g., lecithin in dodecane)[13]

  • PROTAC stock solution in DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV plate reader or LC-MS/MS for analysis

Procedure:

  • Prepare Acceptor Plate: Add buffer to the wells of the acceptor plate.[12]

  • Coat Donor Plate: Coat the filter membrane of the donor plate with the artificial membrane solution.[12]

  • Prepare Donor Solutions: Prepare solutions of the PROTACs at a known concentration in buffer.[12]

  • Start the Assay: Add the donor solutions to the donor plate wells and place the donor plate into the acceptor plate, creating a "sandwich".[12]

  • Incubation: Incubate the plate assembly for a specific period (e.g., 4-18 hours) at room temperature.[12][13]

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a UV plate reader or LC-MS/MS.[12]

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [Drug]_A / [Drug]_equilibrium)

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway of PROTAC action and a typical experimental workflow for PROTAC evaluation.

PROTAC_Pathway cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->PROTAC Released Ternary->E3 Recruits Ub PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_data Data Analysis Design PROTAC Design (Vary PEG Linker) Synthesis Chemical Synthesis Design->Synthesis Solubility Solubility Assay Synthesis->Solubility Permeability Permeability Assay (PAMPA) Synthesis->Permeability Degradation Degradation Assay (Western Blot) Synthesis->Degradation Papp Calculate Papp Permeability->Papp Ternary_Assay Ternary Complex Assay (Co-IP, SPR, ITC) Degradation->Ternary_Assay DC50_Dmax Calculate DC50/Dmax Degradation->DC50_Dmax SAR Structure-Activity Relationship (SAR) Ternary_Assay->SAR DC50_Dmax->SAR Papp->SAR

Caption: A typical workflow for the design and evaluation of PROTACs.

Conclusion and Future Perspectives

PEG linkers are indispensable tools in the rational design of effective PROTACs. Their inherent properties of hydrophilicity and flexibility provide a powerful means to overcome common challenges in PROTAC development, such as poor solubility and cell permeability. Furthermore, the ability to systematically vary the length of the PEG linker allows for the fine-tuning of the ternary complex geometry, which is crucial for achieving potent and selective protein degradation.

The "trial and error" approach to linker design is gradually being supplanted by more rational, structure-guided strategies.[3] Advances in structural biology, biophysical techniques such as SPR and ITC, and computational modeling will continue to illuminate the intricate interplay between the linker, the POI, and the E3 ligase. This deeper understanding will undoubtedly accelerate the development of the next generation of PROTAC-based therapeutics with improved efficacy and drug-like properties.

References

Introduction to bifunctional PEG linkers in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Bifunctional PEG Linkers in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bifunctional PEG Linkers

Polyethylene glycol (PEG) linkers are essential tools in modern drug discovery, serving as flexible, biocompatible spacers to connect various molecular entities.[1] The process of covalently attaching PEG chains to molecules like proteins, peptides, or small drugs is known as PEGylation.[2][3] This modification enhances therapeutic properties by prolonging circulation half-life, improving stability and solubility, and reducing immunogenicity.[2][4][5]

Bifunctional PEGs, which possess reactive functional groups at both ends of the polymer chain, are particularly crucial.[2] They are broadly categorized into two types:

  • Homobifunctional PEGs: These linkers have two identical functional groups and are primarily used for crosslinking identical molecules or for creating hydrogels.[2]

  • Heterobifunctional PEGs: These possess two different functional groups, enabling the precise, sequential conjugation of two distinct molecules, such as an antibody and a cytotoxic drug.[2][6] This dual reactivity is fundamental to the construction of complex therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][7]

This guide provides a comprehensive technical overview of the principles, applications, and methodologies associated with bifunctional PEG linkers in drug discovery.

Comparison of homobifunctional and heterobifunctional PEG linkers.

Core Applications in Drug Discovery

Bifunctional PEG linkers are instrumental in designing advanced therapeutics. Their ability to modulate the physicochemical properties of drugs makes them invaluable in several key areas.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine a monoclonal antibody with a potent cytotoxic drug, enabling precise delivery to cancer cells while sparing healthy tissues.[6][8] Heterobifunctional PEG linkers are pivotal in ADC development, connecting the antibody to the drug payload.[2][9]

Key advantages of using PEG linkers in ADCs include:

  • Improved Solubility and Stability: Many cytotoxic payloads are hydrophobic. PEG linkers increase the overall hydrophilicity of the ADC, reducing aggregation and improving stability.[10][11]

  • Enhanced Pharmacokinetics: PEGylation can prolong the circulation half-life of the ADC, allowing for greater tumor accumulation.[10][11]

  • Higher Drug-to-Antibody Ratio (DAR): Branched or multi-arm PEG linkers allow for the attachment of more drug molecules per antibody without causing aggregation, which can enhance potency.[10][12]

PROteolysis TArgeting Chimeras (PROTACs)

PROTACs are innovative heterobifunctional molecules that eliminate disease-causing proteins by hijacking the body's own ubiquitin-proteasome system.[7][13] A PROTAC consists of two ligands—one that binds the target Protein of Interest (POI) and another that recruits an E3 ubiquitin ligase—joined by a linker.[7] PEG linkers are the most common type used in PROTAC design, with over half of reported PROTACs incorporating them.[14][15]

The role of the PEG linker in PROTACs is critical:

  • Solubility and Permeability: PROTACs are often large, lipophilic molecules with poor solubility. PEG linkers enhance hydrophilicity and can adopt folded conformations that shield polar surface area, which can aid in cell membrane traversal.[7][13]

  • Ternary Complex Formation: The length and flexibility of the PEG linker are crucial for enabling the optimal orientation of the POI and E3 ligase, which is necessary for efficient ubiquitination and subsequent degradation.[7][15]

PROTAC_Mechanism Figure 2. Mechanism of PROTAC-Mediated Protein Degradation cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary POI PROTAC E3 Ligase POI->Ternary:f0 E3 E3 Ubiquitin Ligase E3->Ternary:f2 PROTAC PROTAC PROTAC->Ternary:f1 PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Proteasome->E3 Recycled Proteasome->PROTAC Recycled Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTACs use a bifunctional linker to induce protein degradation.
Other Applications

  • Targeted Drug Delivery: A targeting moiety (e.g., folate) can be attached to one end of a heterobifunctional PEG and a drug or nanoparticle to the other, facilitating active targeting.[2]

  • Nanoparticle Functionalization: PEG linkers are used to attach ligands to the surface of nanoparticles, enhancing their stability and enabling targeted delivery.[2][9]

  • Hydrogel Formation: Homobifunctional PEGs can crosslink to form hydrogels used for controlled drug release and tissue engineering.[2]

Quantitative Data on PEG Linker Properties

The length and structure of the PEG linker significantly influence the performance of the final conjugate. The following tables summarize key quantitative data from various studies.

Table 1: Effect of PEG Linker Length on Miniaturized ADC Properties

This table presents data on affibody-based drug conjugates where a bifunctional PEG chain links the affibody (ZHER2) to the cytotoxic drug MMAE.[16]

Conjugate NamePEG Linker MW (kDa)Half-life (min)Half-life Increase (x-fold vs. HM)In Vitro Cytotoxicity Reduction (x-fold vs. HM)
HM0 (SMCC linker)19.61.01.0
HP4KM4~492.54.5
HP10KM10~219.511.222.0

Data sourced from a study on affibody-based drug conjugates, demonstrating that while longer PEG chains significantly prolong half-life, they also reduce in-vitro cytotoxicity. The 10 kDa PEG linker provided the best overall therapeutic effect in animal models due to the substantial half-life extension.[16]

Table 2: Impact of PEG Linker Length on In Vivo Tumor Targeting

This table shows the effect of varying PEG linker lengths on the tumor accumulation of folate-conjugated liposomes encapsulating doxorubicin (Dox) in a folate receptor-overexpressing tumor model.[17]

FormulationPEG Linker MW (kDa)Tumor Accumulation (%ID/g at 24h)Tumor Size Reduction (vs. Dox/FL-2K)
Dox/FL-2K2~4.5Baseline
Dox/FL-5K5~6.0Not specified
Dox/FL-10K10~7.5>40%

%ID/g = percentage of injected dose per gram of tissue. This study highlights that longer PEG linkers (up to 10 kDa) can significantly enhance tumor accumulation and the antitumor activity of the encapsulated drug in vivo.[17]

Table 3: Influence of PEG Length on Polyplex Zeta Potential

Zeta potential is a measure of the surface charge of nanoparticles. PEGylation is used to shield the positive charge of gene delivery polyplexes to reduce non-specific interactions and uptake by the liver.[18]

PEG Length (kDa)Resulting Zeta Potential (mV)
2+28 to +30
5+10
10+10
20+5
300

This data shows a progressive decrease in the surface charge of polyplexes as the PEG linker length increases, with a 30 kDa PEG effectively neutralizing the charge.[18]

Experimental Protocols

Successful bioconjugation requires carefully optimized protocols. Below are detailed methodologies for common experiments involving bifunctional PEG linkers.

Protocol 1: Amine-Reactive PEGylation of an Antibody using an NHS-Ester Linker

This protocol describes the conjugation of an N-Hydroxysuccinimide (NHS)-ester functionalized PEG to primary amines (e.g., lysine residues) on a monoclonal antibody.[2][19]

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS-Ester-PEG-X (heterobifunctional linker)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography - SEC)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the reaction.

  • PEG Linker Preparation: Immediately before use, dissolve the NHS-Ester-PEG-X linker in anhydrous DMSO to create a 10 mM stock solution.[19]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG linker to the antibody solution. The optimal ratio must be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM. Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.

  • Purification: Remove excess, unreacted PEG linker and quenching reagents by purifying the PEGylated antibody using size-exclusion chromatography (SEC).

  • Characterization: Analyze the final conjugate to determine the degree of PEGylation and confirm purity.

Protocol 2: Thiol-Reactive PEGylation using a Maleimide Linker

This protocol is used for site-specific conjugation to free sulfhydryl (-SH) groups, such as those on cysteine residues.[19]

Materials:

  • Protein or antibody with available cysteine residues

  • Maleimide-PEG-X (heterobifunctional linker)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction buffer: Phosphate buffer with EDTA (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2)

  • (Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds

  • Purification column (e.g., SEC)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer. If targeting cysteines involved in disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce them.[19] Remove the reducing agent via dialysis or a desalting column before proceeding.

  • PEG Linker Preparation: Prepare a 10-20 mM stock solution of the Maleimide-PEG-X linker in anhydrous DMSO.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide-PEG solution to the protein solution.[19]

  • Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to react with any excess maleimide groups.

  • Purification: Purify the conjugate using SEC to remove unreacted PEG linker and protein.

  • Characterization: Characterize the purified conjugate for purity and degree of labeling.

Figure 3. General Workflow for Protein PEGylation and Analysis cluster_prep Preparation cluster_react Reaction cluster_purify Purification cluster_char Characterization Protein 1. Prepare Protein Solution (e.g., Antibody in PBS) Conjugation 3. Conjugation Reaction (Incubate at RT or 4°C) Protein->Conjugation Linker 2. Prepare Bifunctional PEG Linker Solution (in DMSO) Linker->Conjugation Quench 4. Quench Reaction (e.g., with Tris or Cysteine) Conjugation->Quench SEC 5. Purification (Size-Exclusion Chromatography) Quench->SEC Analysis 6. Characterization (LC/MS, HPLC, SDS-PAGE) SEC->Analysis

A typical workflow for the creation and analysis of a PEGylated protein.
Protocol 3: Characterization of PEGylated Proteins

Characterizing the final conjugate is a critical step to ensure quality and consistency. Due to the heterogeneity that can arise from PEGylation, a multi-faceted analytical approach is required.[20][21]

Common Analytical Techniques:

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): Provides a qualitative assessment of PEGylation. The PEGylated protein will show a significant increase in apparent molecular weight compared to the native protein.

  • Size-Exclusion Chromatography (SEC-HPLC): Used for both purification and analysis. It separates molecules based on hydrodynamic volume, allowing for the separation of the conjugate from unreacted starting materials and the detection of aggregates.

  • Mass Spectrometry (MS): Essential for determining the precise molecular weight and the degree of PEGylation (number of PEG chains per protein).[21] Techniques like MALDI-TOF MS are often used.[21] Liquid chromatography coupled with mass spectrometry (LC/MS) is a powerful tool for detailed characterization.[22]

  • Peptide Mapping: For site-specific conjugates, the protein can be enzymatically digested, and the resulting peptides analyzed by LC/MS/MS to identify the exact amino acid residue(s) where the PEG linker is attached.[23]

Conclusion

Bifunctional PEG linkers are a cornerstone technology in modern drug development, enabling the creation of sophisticated therapeutics with improved efficacy and safety profiles.[7][24] From extending the half-life of proteins to enabling the targeted delivery of cytotoxic agents in ADCs and mediating protein degradation in PROTACs, their versatility is unparalleled.[3][7][10] A thorough understanding of the interplay between linker length, chemical functionality, and the biological system is critical for the rational design of next-generation therapies. The experimental protocols and characterization methods outlined in this guide provide a foundation for researchers to successfully harness the power of bifunctional PEG linkers in their drug discovery efforts.

References

A Technical Guide to Hydroxy-PEG3-CH2-Boc and its Role in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Hydroxy-PEG3-CH2-Boc, a heterobifunctional polyethylene glycol (PEG) linker critical in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This document will also explore related compounds that share similar nomenclature and applications, offering a detailed resource for researchers in the field.

Chemical Identification and Properties

The nomenclature "this compound" can refer to more than one specific chemical structure, with the most prominent being tert-Butyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate. A closely related and often similarly referenced compound is tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate. For clarity, this guide will address both compounds.

Table 1: Physicochemical Properties of this compound Variants

Propertytert-Butyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetatetert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate
Synonyms Hydroxy-PEG3-CH2COOtBu, HO-PEG3-CH2CO2tBuN-Boc-PEG3-alcohol, Boc-NH-PEG3-OH
CAS Number 518044-31-0[1]139115-92-7[2]
Molecular Formula C12H24O6[1]C11H23NO5[2]
Molecular Weight 264.32 g/mol [1]249.30 g/mol [2]

The presence of a discrete three-unit polyethylene glycol (PEG3) chain in these molecules imparts hydrophilicity, which is a key feature for their application in drug development. This increased water solubility can enhance the pharmacokinetic properties of conjugated drugs, prevent aggregation, and reduce immunogenicity.[3][][5] The terminal hydroxyl (-OH) group and the Boc-protected functional group (an acetate or a carbamate) provide orthogonal handles for sequential conjugation to different molecules of interest.

Applications in Drug Development

This compound and its analogues are pivotal linkers in the construction of complex therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[6][7]

Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody (mAb) that targets a specific antigen on cancer cells. The PEG component of the linker improves the solubility and stability of the ADC.[3][][8] The linker's design is critical for the ADC's efficacy, as it must remain stable in circulation and then release the payload upon internalization into the target cell.[3][8]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9][10][11] The linker in a PROTAC, for which this compound is a suitable building block, plays a crucial role in optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[7][9] The length and composition of the PEG linker can significantly influence the efficacy of the PROTAC.[7]

Signaling and Experimental Workflows

The following diagrams illustrate the mechanism of action for ADCs and PROTACs, as well as a general experimental workflow for their development using PEG linkers.

ADC_Mechanism_of_Action cluster_bloodstream Bloodstream cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Caption: Mechanism of Action for an Antibody-Drug Conjugate (ADC).

PROTAC_Mechanism_of_Action cluster_cytoplasm Cell Cytoplasm PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary 1. Formation of Ternary Complex Ternary->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary->Ub_POI 2. Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome 3. Recognition by Proteasome Degradation Degraded Peptides Proteasome->Degradation 4. Degradation

Caption: Mechanism of Action for a PROTAC.

ADC_Development_Workflow start Start: Project Initiation mAb_prep 1. Antibody Modification start->mAb_prep linker_synthesis 2. Linker-Payload Synthesis start->linker_synthesis conjugation 3. Conjugation mAb_prep->conjugation linker_synthesis->conjugation purification 4. Purification & Characterization conjugation->purification in_vitro 5. In Vitro Evaluation purification->in_vitro in_vivo 6. In Vivo Evaluation in_vitro->in_vivo end End: Candidate Selection in_vivo->end

Caption: General Experimental Workflow for ADC Development.

Experimental Protocols

General Synthesis of a Boc-Protected PEG Carbamate

The synthesis of tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate can be achieved through the reaction of 2-(2-(2-aminoethoxy)ethoxy)ethanol with di-tert-butyl dicarbonate (Boc anhydride).

Materials:

  • 2-(2-(2-aminoethoxy)ethoxy)ethanol

  • Di-tert-butyl dicarbonate (Boc2O)

  • Triethylamine (TEA) or another suitable base

  • Dichloromethane (DCM) or other appropriate solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve 2-(2-(2-aminoethoxy)ethoxy)ethanol in DCM in a round-bottom flask.

  • Add triethylamine to the solution.

  • Cool the mixture in an ice bath.

  • Add a solution of Boc anhydride in DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for several hours to overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel.

General Protocol for ADC Synthesis via Linker Conjugation

This protocol outlines the steps for conjugating a linker-payload to a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Linker-payload with a reactive group (e.g., NHS ester or maleimide)

  • Anhydrous Dimethyl sulfoxide (DMSO) or other suitable organic solvent

  • Desalting columns

  • Reaction buffer (e.g., borate buffer, pH 8.5 for NHS ester chemistry)

Procedure:

  • Antibody Preparation: If necessary, modify the antibody to introduce reactive handles (e.g., reduction of disulfide bonds to generate free thiols for maleimide chemistry). Purify the modified antibody using a desalting column.

  • Linker-Payload Preparation: Dissolve the linker-payload in an appropriate organic solvent like DMSO.

  • Conjugation: Add the linker-payload solution to the antibody solution. The molar ratio of linker-payload to antibody will depend on the desired drug-to-antibody ratio (DAR).

  • Incubation: Gently mix the reaction and incubate at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 1-4 hours).

  • Purification: Purify the resulting ADC from unreacted linker-payload and solvent using size-exclusion chromatography (SEC) or other suitable purification methods.

  • Characterization: Characterize the ADC to determine the DAR (e.g., by hydrophobic interaction chromatography or UV-Vis spectroscopy), aggregation (by SEC), and purity (by SDS-PAGE).[6]

Boc-Deprotection Protocol

The Boc protecting group can be removed under acidic conditions to reveal a primary amine, which can then be used for further conjugation.

Materials:

  • Boc-protected PEG linker

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene

Procedure:

  • Dissolve the Boc-protected PEG linker in DCM.

  • Add TFA to the solution (e.g., 20-50% v/v).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with toluene to remove residual TFA. The resulting TFA salt of the amine can be used directly or neutralized with a base.

Conclusion

This compound and its related structures are versatile and valuable tools in the field of drug development. Their inherent hydrophilicity and bifunctional nature enable the construction of sophisticated and effective targeted therapies such as ADCs and PROTACs. A thorough understanding of their chemical properties and reaction protocols is essential for researchers aiming to leverage these linkers in the design of next-generation therapeutics.

References

An In-depth Technical Guide to Boc Protection in PEG Linkers for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the chemical modification of molecules, particularly in the realm of bioconjugation and drug development. When applied to polyethylene glycol (PEG) linkers, Boc protection offers a reversible and highly selective method for masking amine functionalities. This strategy is instrumental in multi-step synthetic pathways where precise control over reactive groups is paramount. This technical guide provides a comprehensive overview of the chemistry, experimental protocols, and applications of Boc-protected PEG linkers, tailored for professionals in the field.

The Core Chemistry of Boc Protection and Deprotection

The Boc group is favored for its stability under a wide range of conditions and its facile removal under mild acidic conditions.[1][2] This allows for the selective deprotection of the amine without compromising other sensitive functional groups within a molecule.

Boc Protection of Amines: The most common method for introducing a Boc group onto a primary or secondary amine of a PEG linker is through the use of di-tert-butyl dicarbonate (Boc)₂O.[3] The reaction is typically carried out in the presence of a base, such as sodium bicarbonate or triethylamine, in a suitable organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[3]

Boc Deprotection: The removal of the Boc group is achieved by treating the protected PEG linker with a strong acid.[4][5] Trifluoroacetic acid (TFA) in DCM is the most frequently employed reagent for this purpose.[6] The reaction proceeds via cleavage of the carbamate bond, releasing the free amine, carbon dioxide, and tert-butyl cation. The volatile byproducts make for a straightforward work-up.

Quantitative Data on Boc Protection and Deprotection

The efficiency of Boc protection and deprotection reactions is crucial for the successful synthesis of complex biomolecules. The following tables summarize typical reaction conditions and outcomes.

Table 1: Boc Protection of Amines with (Boc)₂O

Amine SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PEG-diamineDIPEACH₂Cl₂Room Temp3Quantitative[7]
Aniline (in PEG-400)-PEG-400Room Temp0.0898[8]
Benzylamine (in PEG-400)-PEG-400Room Temp0.1796[1]
Pyrrolidine (in PEG-400)-PEG-400Room Temp0.1795[1]

Table 2: Common Conditions for Boc Deprotection of PEG Linkers

ReagentConcentrationSolventTemperature (°C)TimeReference
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)0 to Room Temp0.5 - 2 h[6]
Hydrochloric Acid (HCl)4 M1,4-DioxaneRoom Temp1 - 4 h[6]

Key Experimental Protocols

Detailed and reliable experimental protocols are essential for reproducibility in research and development. Below are step-by-step methodologies for the Boc protection and deprotection of PEG linkers.

Protocol 1: Boc Protection of a PEG-Diamine

This protocol describes the mono-protection of a diamine-terminated PEG linker.

Materials:

  • PEG-diamine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the PEG-diamine in DCM.

  • Add DIPEA to the solution.

  • Slowly add a solution of (Boc)₂O in DCM to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 3 hours.[7]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with deionized water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Precipitate the product by adding cold diethyl ether.

  • Collect the precipitate by filtration and dry under vacuum to obtain the Boc-protected PEG-amine.[7]

Protocol 2: Boc Deprotection of a PEG Linker

This protocol outlines the removal of the Boc group to yield a free amine.

Materials:

  • Boc-protected PEG linker

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the Boc-protected PEG linker in DCM to a concentration of 0.1-0.2 M.[6]

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA to a final concentration of 20-50% (v/v).[6]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[6]

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with toluene (3x) to remove residual TFA.[6]

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected PEG-amine.[6]

Applications and Workflows

Boc-protected PEG linkers are integral to the synthesis of various complex bioconjugates. The following diagrams illustrate their role in key drug development workflows.

Workflow for Antibody-Drug Conjugate (ADC) Synthesis

Boc-protected PEG linkers enhance the hydrophilicity and pharmacokinetic properties of ADCs.[9][][11]

ADC_Synthesis_Workflow cluster_payload Payload Preparation cluster_antibody Antibody Modification cluster_conjugation Conjugation & Deprotection cluster_purification Purification & Characterization Payload Cytotoxic Payload Activated_Payload Activated Payload-Linker-Boc Payload->Activated_Payload Conjugation Linker Boc-PEG-Linker Linker->Activated_Payload Boc_ADC Boc-Protected ADC Activated_Payload->Boc_ADC Antibody Monoclonal Antibody Modified_Antibody Modified Antibody Antibody->Modified_Antibody Reduction/ Activation Modified_Antibody->Boc_ADC Conjugation Final_ADC Final ADC Boc_ADC->Final_ADC Boc Deprotection (TFA) Purified_ADC Purified ADC Final_ADC->Purified_ADC Purification (Chromatography)

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using a Boc-protected PEG linker.

Workflow for PROTAC Synthesis

In Proteolysis Targeting Chimeras (PROTACs), PEG linkers bridge the target protein binder and the E3 ligase ligand, and their properties are critical for efficacy.[][13][14][15]

PROTAC_Synthesis_Workflow E3_Ligand E3 Ligase Ligand Intermediate1 E3 Ligand-PEG-NH-Boc E3_Ligand->Intermediate1 Target_Binder Target Protein Binder PROTAC PROTAC Molecule Target_Binder->PROTAC Boc_PEG_Linker Boc-NH-PEG-X Boc_PEG_Linker->Intermediate1 Coupling Intermediate2 Target Binder-PEG-NH2 Intermediate1->Intermediate2 Boc Deprotection Intermediate2->PROTAC Coupling

Caption: General synthetic scheme for a PROTAC utilizing a heterobifunctional Boc-protected PEG linker.

Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)

Boc chemistry is a well-established strategy in solid-phase peptide synthesis.[16][17][18]

Boc_SPPS_Workflow Resin Resin Support Attach_AA1 Attach First Boc-Amino Acid Resin->Attach_AA1 Deprotection Boc Deprotection (TFA) Attach_AA1->Deprotection Coupling Couple Next Boc-Amino Acid Deprotection->Coupling Repeat Repeat Deprotection & Coupling Cycles Coupling->Repeat Repeat->Deprotection Next Cycle Cleavage Cleave Peptide from Resin (HF) Repeat->Cleavage Final Cycle Purification Purify Peptide Cleavage->Purification

Caption: A simplified workflow of Boc-based solid-phase peptide synthesis (SPPS).

Conclusion

The use of Boc protection on PEG linkers is a versatile and powerful tool in modern drug development and bioconjugation. A thorough understanding of the underlying chemistry, coupled with robust experimental protocols, enables researchers and scientists to design and synthesize complex molecular architectures with high precision and efficiency. The workflows presented herein highlight the central role of this technology in the creation of next-generation therapeutics such as ADCs and PROTACs. As the demand for more sophisticated and targeted therapies grows, the strategic application of protecting groups like Boc on flexible linkers like PEG will undoubtedly continue to be a critical component of innovation in the pharmaceutical industry.

References

The Principles of Targeted Protein Degradation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address previously "undruggable" targets. By co-opting the cell's own protein disposal machinery, TPD agents can selectively eliminate disease-causing proteins rather than merely inhibiting them. This in-depth technical guide provides a comprehensive overview of the core principles of TPD, focusing on the two major strategies: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. We delve into the intricate mechanisms of action, present key quantitative data for prominent degraders, and provide detailed protocols for essential experimental assays. Furthermore, this guide includes visualizations of the critical signaling pathways and experimental workflows to facilitate a deeper understanding of this transformative technology.

Core Principles of Targeted Protein Degradation

Targeted protein degradation is a powerful strategy that harnesses the cell's natural protein quality control systems to selectively eliminate proteins of interest (POIs). The most predominantly exploited pathway is the Ubiquitin-Proteasome System (UPS).

The Ubiquitin-Proteasome System (UPS)

The UPS is a multi-step enzymatic cascade responsible for the degradation of the majority of intracellular proteins. The process begins with the activation of ubiquitin, a small regulatory protein, by a ubiquitin-activating enzyme (E1). The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2). Finally, a ubiquitin ligase (E3) facilitates the transfer of ubiquitin from the E2 enzyme to a specific lysine residue on the substrate protein. The successive addition of ubiquitin molecules results in a polyubiquitin chain, which acts as a recognition signal for the 26S proteasome. The proteasome, a large protein complex, then degrades the tagged protein into small peptides.

Mechanisms of Targeted Protein Degradation

There are two primary classes of small molecules that induce targeted protein degradation:

  • Proteolysis-Targeting Chimeras (PROTACs): These are heterobifunctional molecules composed of two distinct ligands connected by a linker. One ligand binds to the POI, while the other recruits an E3 ubiquitin ligase. This dual binding brings the POI and the E3 ligase into close proximity, forming a ternary complex. Within this complex, the E3 ligase ubiquitinates the POI, marking it for degradation by the proteasome. After the POI is degraded, the PROTAC is released and can engage in further catalytic cycles of degradation.

  • Molecular Glues: These are smaller, monovalent molecules that induce a novel protein-protein interaction between an E3 ligase and a target protein. By binding to a pocket on the E3 ligase, the molecular glue alters its surface, creating a new binding interface for a "neosubstrate" that would not normally be recognized. This induced proximity leads to the ubiquitination and subsequent degradation of the neosubstrate.

Key Components in Targeted Protein Degradation

E3 Ubiquitin Ligases: The Master Regulators

With over 600 E3 ligases encoded in the human genome, they provide a vast landscape for targeted degradation. However, a small number of E3 ligases have been predominantly exploited for TPD, with von Hippel-Lindau (VHL) and Cereblon (CRBN) being the most common. The choice of E3 ligase can significantly influence a degrader's efficacy, selectivity, and pharmacokinetic properties.

PROTACs: Design and Optimization

The design of a PROTAC involves the careful selection of a POI ligand, an E3 ligase ligand, and a linker. The nature and length of the linker are critical for optimal ternary complex formation and subsequent degradation. The optimization process is often iterative, involving the synthesis and testing of a library of PROTACs with varying linkers and attachment points.

Quantitative Data on TPD Molecules

The efficacy of TPD molecules is typically quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The binding affinities of the degrader to the POI and the E3 ligase, as well as the cooperativity of ternary complex formation (alpha, α), are also crucial determinants of degradation efficiency.

PROTACs Targeting BRD4

Bromodomain-containing protein 4 (BRD4) is a well-studied epigenetic reader and a prominent target in oncology. Numerous PROTACs have been developed to degrade BRD4, primarily utilizing VHL and CRBN as the recruited E3 ligases.

PROTACE3 LigaseTargetDC50 (nM)Dmax (%)Cell LineBinary Binding Affinity (Kd) to E3 LigaseTernary Complex Cooperativity (α)
ARV-825 CRBNBRD4~1>90RS4;11--
dBET1 CRBNBRD2/3/43-10>90RS4;11--
MZ1 VHLBRD4~2.5>90HeLa66 nM15 (with BRD4(2))
PROTAC 139 VHLBRD43.397PC329-171 nM-

Note: Data is compiled from multiple sources and experimental conditions may vary.

Molecular Glues Targeting GSPT1

GSPT1 is a translation termination factor that has been identified as a neosubstrate for CRBN-based molecular glues.

Molecular GlueE3 LigaseTargetDC50 (nM)Dmax (%)Cell Line
CC-885 CRBNGSPT1~10>90AML cells
CC-90009 CRBNGSPT1~1>95AML cells
ABS-752 (active form ABT-002) CRBNGSPT10.269>95KG-1

Note: Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocols

A variety of biochemical, biophysical, and cell-based assays are employed to characterize and validate TPD molecules.

Western Blot for Protein Degradation

This is the most common method to directly measure the reduction in the levels of the target protein.

Protocol:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the TPD molecule for a specified duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH, β-actin).

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[1][2]

In Vitro Ubiquitination Assay

This assay confirms that the TPD molecule can induce the ubiquitination of the target protein.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 1 mM DTT):

    • E1 activating enzyme

    • E2 conjugating enzyme

    • E3 ligase (e.g., purified VHL or CRBN complex)

    • Target protein (POI)

    • Ubiquitin (often biotinylated for detection)

    • TPD molecule at various concentrations

  • Incubation: Incubate the reaction mixture at 30-37°C for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer to a membrane.

  • Detection: Probe the membrane with an antibody against the target protein or with streptavidin-HRP (if using biotinylated ubiquitin) to detect the higher molecular weight ubiquitinated species.

Ternary Complex Formation Assays

Several biophysical techniques can be used to characterize the formation and stability of the POI-degrader-E3 ligase ternary complex.

  • Surface Plasmon Resonance (SPR): Provides real-time, label-free kinetic data on binary and ternary interactions. One protein (e.g., the E3 ligase) is immobilized on a sensor chip, and the PROTAC and the other protein are flowed over the surface.

  • Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding to determine the thermodynamic parameters of the interactions, including binding affinity (Kd) and stoichiometry.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A proximity-based assay where the POI and E3 ligase are labeled with a FRET donor and acceptor pair. Ternary complex formation brings the fluorophores into close proximity, resulting in a FRET signal.

  • NanoBRET™ Assay: A live-cell proximity-based assay where one protein is fused to NanoLuc® luciferase (donor) and the other to a HaloTag® protein that is labeled with a fluorescent ligand (acceptor). Ternary complex formation in living cells results in a BRET signal.[3][4][5]

  • AlphaLISA® Assay: A bead-based proximity assay where the POI and E3 ligase are captured on donor and acceptor beads, respectively. Ternary complex formation brings the beads together, generating a chemiluminescent signal.[6][7]

Visualizing the Core Principles

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in targeted protein degradation.

UPS_Pathway cluster_ubiquitination Ubiquitination Cascade cluster_degradation Proteasomal Degradation Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 Ub E3 E3 Ligase E2->E3 Ub POI Protein of Interest (POI) E3->POI PolyUb_POI Polyubiquitinated POI E3->PolyUb_POI Poly-Ub Proteasome 26S Proteasome PolyUb_POI->Proteasome Peptides Peptides Proteasome->Peptides

Caption: The Ubiquitin-Proteasome System (UPS) pathway for protein degradation.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation PROTAC_Discovery_Workflow Target_Selection Target Selection & Validation Ligand_ID POI & E3 Ligase Ligand Identification Target_Selection->Ligand_ID PROTAC_Design PROTAC Design & Synthesis Ligand_ID->PROTAC_Design Biochemical_Assays Biochemical Assays (Binding, Ternary Complex) PROTAC_Design->Biochemical_Assays Cellular_Assays Cellular Assays (Degradation, Viability) Biochemical_Assays->Cellular_Assays Lead_Optimization Lead Optimization (SAR) Cellular_Assays->Lead_Optimization Lead_Optimization->PROTAC_Design Iterative Design In_Vivo_Studies In Vivo Efficacy & PK/PD Studies Lead_Optimization->In_Vivo_Studies Molecular_Glue_Screening Library_Screening High-Throughput Screen (e.g., Phenotypic Screen) Hit_ID Hit Identification Library_Screening->Hit_ID Mechanism_Deconvolution Mechanism of Action Deconvolution Hit_ID->Mechanism_Deconvolution Target_ID Neosubstrate Identification Mechanism_Deconvolution->Target_ID Ternary_Complex_Validation Ternary Complex Validation Target_ID->Ternary_Complex_Validation SAR_Expansion SAR Expansion & Optimization Ternary_Complex_Validation->SAR_Expansion Lead_Development Lead Development SAR_Expansion->Lead_Development

References

An In-depth Technical Guide on the Core Properties of Hydroxy-PEG3-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Hydroxy-PEG3-CH2-Boc, a bifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Due to the absence of publicly available quantitative data for this specific molecule, this guide focuses on its anticipated properties based on its constituent parts—a polyethylene glycol (PEG) linker and a Boc-protected amine. Furthermore, detailed experimental protocols are provided to enable researchers to determine the precise quantitative solubility and stability in their own laboratory settings.

Physicochemical Properties

This compound, also known as tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate, incorporates a three-unit PEG chain, which enhances hydrophilicity, and a tert-butyloxycarbonyl (Boc) protecting group, which is crucial for chemical synthesis strategies. The hydrophilic nature of the PEG spacer is intended to improve the solubility of the molecule in aqueous media[1][2].

Solubility Data

While specific quantitative solubility data for this compound is not available in the literature, a qualitative assessment can be made based on the properties of its components.

Qualitative Solubility Profile:

  • PEG Chains: Polyethylene glycols are known to be soluble in water and a wide range of organic solvents, including dimethylformamide (DMF), dimethyl sulfoxide (DMSO), dichloromethane, and toluene[3][4]. The PEG3 component of the linker is expected to confer these properties.

  • Boc-Protected Amines: The Boc group generally increases lipophilicity. Boc-protected amino acids are typically soluble in polar aprotic and chlorinated organic solvents[5].

Based on these characteristics, this compound is anticipated to be soluble in water, as well as a variety of common organic solvents. However, the precise solubility values need to be determined experimentally.

Table 1: Anticipated Solubility of this compound in Common Solvents

Solvent Anticipated Solubility Rationale
Water Soluble The hydrophilic PEG3 chain is expected to dominate the solubility profile in aqueous media[1][2].
DMSO Soluble Both PEG and Boc-protected compounds generally exhibit good solubility in DMSO[3][5].
DMF Soluble Similar to DMSO, DMF is a polar aprotic solvent in which both components are expected to be soluble[3][5].
Methanol / Ethanol Soluble Short-chain alcohols are generally good solvents for PEG compounds[3].

| Dichloromethane | Soluble | Chlorinated solvents are often used for Boc-protected compounds[5]. |

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This protocol provides a reliable method for determining the thermodynamic solubility of this compound.

Materials:

  • This compound

  • Selected solvents (e.g., water, DMSO, ethanol)

  • Scintillation vials or other suitable containers

  • Orbital shaker or vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

    • Agitate the samples on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After agitation, allow the samples to stand to let the excess solid settle.

    • Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the remaining solid.

  • Quantification:

    • Carefully withdraw a known volume of the supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples by a validated HPLC or LC-MS method to determine the concentration of the dissolved this compound.

    • Prepare a standard curve using known concentrations of the compound to accurately quantify the solubility.

  • Data Reporting:

    • Express the solubility in units such as mg/mL or mol/L.

Stability Data

The stability of this compound is primarily influenced by the carbamate linkage of the Boc group.

Qualitative Stability Profile:

  • pH Stability: Carbamate linkers are generally stable in neutral and basic conditions but are susceptible to cleavage under acidic conditions[6][7]. The Boc group is well-known to be removed by treatment with strong acids like trifluoroacetic acid (TFA)[8].

  • Thermal Stability: The Boc group can also be removed under high-temperature conditions[9].

  • Plasma Stability: As a linker used in drug development, its stability in plasma is a critical parameter. Carbamate linkers can exhibit varying stability in plasma, which is often species-dependent[6][10].

Table 2: Anticipated Stability of this compound under Various Conditions

Condition Anticipated Stability Rationale
Acidic (e.g., pH < 4) Low The Boc group is designed to be cleaved under acidic conditions[8].
Neutral (e.g., pH 7.4) High Carbamate linkages are generally stable at physiological pH[6][7].
Basic (e.g., pH > 9) High The Boc group is known to be stable towards most bases[6].
Human Plasma (37 °C) Moderate to High Carbamate linkers in drug conjugates often show good stability in human plasma, though this needs experimental verification[6][10].

| Thermal Stress | Low to Moderate | Thermal deprotection of Boc groups can occur at elevated temperatures[9]. |

Experimental Protocol for In Vitro Plasma Stability Assessment

This protocol is designed to evaluate the stability of this compound in plasma.

Materials:

  • This compound

  • Human, mouse, or rat plasma

  • Phosphate-buffered saline (PBS)

  • Incubator at 37 °C

  • Acetonitrile (ACN) or other suitable quenching solvent, potentially containing an internal standard

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent like DMSO.

    • Spike the stock solution into pre-warmed plasma at 37 °C to a final concentration (e.g., 1-10 µM).

  • Incubation:

    • Incubate the plasma samples at 37 °C.

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching and Protein Precipitation:

    • Immediately quench the reaction by adding a volume of cold ACN (typically 2-3 times the volume of the aliquot) to the sample.

    • Vortex the samples to ensure thorough mixing and precipitation of plasma proteins.

  • Sample Processing and Analysis:

    • Centrifuge the samples at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vial for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining amount of the parent compound (this compound) at each time point.

  • Data Analysis:

    • Plot the percentage of the remaining compound against time.

    • Calculate the half-life (t½) of the compound in plasma.

Visualizations

The following diagrams illustrate the role of this compound in the context of PROTAC synthesis and its mechanism of action.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product POI_Ligand Protein of Interest (POI) Ligand with reactive handle Step1 Step 1: Couple Linker to one of the ligands POI_Ligand->Step1 E3_Ligand E3 Ligase Ligand with reactive handle Step2 Step 2: Couple the second ligand to the Linker-Ligand conjugate E3_Ligand->Step2 PEG_Linker This compound PEG_Linker->Step1 Step1->Step2 PROTAC PROTAC Molecule Step2->PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

PROTAC_Mechanism_of_Action cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC binds Proteasome Proteasome POI->Proteasome Recognition E3_Ligase E3 Ubiquitin Ligase E3_Ligase->POI Ubiquitination E3_Ligase->PROTAC binds Ub Ubiquitin Ub->E3_Ligase Degradation Degradation of POI Proteasome->Degradation

Caption: The mechanism of action for a PROTAC, leading to targeted protein degradation.

References

The Linchpin of Degradation: A Technical Guide to PROTAC Linkers for E3 Ligase Recruitment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic development by hijacking the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three distinct components: a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and, critically, a chemical linker that tethers the two.[1][2][3][4][5][6] Far from being a passive spacer, the linker is a pivotal determinant of PROTAC efficacy, influencing the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[1][7][8]

This in-depth technical guide explores the core features of PROTAC linkers, summarizing the impact of their composition, length, and attachment points on E3 ligase recruitment and subsequent target degradation. It provides quantitative data from key studies, detailed experimental protocols for assessing linker performance, and visual diagrams of the underlying biological and experimental workflows.

The PROTAC Mechanism of Action: An Overview

PROTACs function catalytically by bringing a target protein into proximity with an E3 ubiquitin ligase.[2] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI.[1][7] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage another target protein molecule.[2][4][5][6][7] The success of this entire process is critically dependent on the geometry and stability of the ternary complex, which is directly controlled by the linker.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI_bound POI PROTAC->POI_bound Binds E3_bound E3 Ligase PROTAC->E3_bound POI Protein of Interest (POI) E3_Ligase E3 Ubiquitin Ligase Ub Ubiquitin Ub->E3_bound Charged Proteasome 26S Proteasome Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degradation PROTAC_bound PROTAC PROTAC_bound->PROTAC Recycled POI_bound->Proteasome Recognition POI_bound->PROTAC_bound E3_bound->PROTAC_bound E3_bound->POI_bound Ubiquitination

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Key Linker Features and Their Impact

The optimization of a PROTAC is an empirical process, but a rational approach to linker design can significantly streamline development.[9] The primary characteristics to consider are composition, length, and attachment points.

Linker Composition

The chemical makeup of the linker affects a PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability.[3][4][9] The most common linker motifs are flexible alkyl chains and polyethylene glycol (PEG) units.[3][10][11]

  • Alkyl Chains: These are hydrophobic and provide significant conformational flexibility.[10][12] While synthetically accessible, their hydrophobicity can sometimes negatively impact the solubility of the final PROTAC molecule.[10][12]

  • PEG Linkers: These are more hydrophilic and can improve the solubility and drug-like properties of a PROTAC.[9][10][12][13] The ether oxygens in the PEG backbone act as hydrogen bond acceptors, enhancing interaction with aqueous environments.[9] Over 50% of reported PROTACs utilize PEG-based linkers.[10]

  • Rigid Linkers: To reduce the entropic penalty of forming the ternary complex, more rigid linkers incorporating structures like alkynes, triazoles, or piperazines/piperidines are increasingly used.[3][9][10][14][15] These can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency and metabolic stability.[1][9][14]

The choice between a flexible and rigid linker is a trade-off. High flexibility can help the PROTAC adopt multiple orientations to find a productive binding mode but can also incur an entropic penalty.[1] Rigidity can reduce this penalty but may make it more difficult to achieve the correct geometry for ternary complex formation.[1]

Linker Length

Linker length is a critical parameter that dictates the distance and orientation between the POI and the E3 ligase.[7][8][11][16]

  • Too Short: A linker that is too short can cause steric clashes, preventing the simultaneous binding of the POI and E3 ligase and thus failing to form a ternary complex.[7][8]

  • Too Long: A linker that is too long can result in an overly flexible and unstable ternary complex, leading to inefficient ubiquitination.[7][15]

  • Optimal Length: An optimal "sweet spot" for linker length often exists, which is highly dependent on the specific POI-E3 ligase pair.[5][7] This optimal length facilitates favorable protein-protein interactions within the ternary complex, a phenomenon known as positive cooperativity, which enhances complex stability.[1]

Systematic variation of linker length is a common and essential strategy in PROTAC optimization.[5][6][8]

Linker Attachment Points

The specific atoms on the POI ligand and the E3 ligase ligand where the linker is connected are known as the attachment points or exit vectors.[3][13][16] The choice of attachment point is crucial as it determines the trajectory of the linker and profoundly influences the geometry of the ternary complex.[13][14][16] An improper attachment point can orient the linker in a way that prevents productive complex formation, even if the linker has an optimal length and composition.[16]

For CRBN-recruiting PROTACs using pomalidomide, for example, the attachment point on the pomalidomide ligand significantly impacts activity. Attaching the linker to the C5 position of the phthalimide ring has been shown to improve degradation potency and can reduce off-target degradation of certain transcription factors compared to other attachment positions.[2][15][17]

Quantitative Analysis of Linker Modifications

The following tables summarize quantitative data from studies where linker properties were systematically varied, demonstrating the profound impact of these modifications on degradation efficacy, measured by DC₅₀ (the concentration for 50% degradation) and Dₘₐₓ (the maximum percentage of degradation).

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation

This study highlights the existence of an optimal linker length for a VHL-recruiting PROTAC targeting ERα. A 16-atom linker demonstrated significantly higher potency compared to both shorter and longer linkers.

PROTAC CompoundLinker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)Reference
PROTAC 1PEG-based9> 1000< 20[5],[6]
PROTAC 2PEG-based12~500~70[5],[6]
PROTAC 3 PEG-based 16 ~100 > 90 [5],[6]
PROTAC 4PEG-based19> 1000< 40[5],[6]
PROTAC 5PEG-based21> 1000< 20[5],[6]
Data is estimated from published graphical representations.
Table 2: Impact of Linker Composition and Length on BRD4 Degradation

This dataset compares CRBN-recruiting PROTACs targeting BRD4, illustrating how both linker type (PEG vs. Alkyl/Ether) and length affect degradation.

PROTAC CompoundLinker CompositionLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)Cell LineReference
dBET6PEG83.1>98HeLa[14]
MZ1 (VHL-based)PEG/Alkyl1319>95HeLa[18]
ARV-771 (VHL-based)PEG/Alkyl16<1>9522Rv1[16]
Compound XAlkyl/Ether12Inactive-A549[10]
Compound YAlkyl/Ether1532.996A549-
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.
Table 3: Impact of Pomalidomide Attachment Point on BTK Degradation

This case study demonstrates the critical nature of the linker attachment point on the E3 ligase ligand for CRBN-recruiting PROTACs targeting Bruton's tyrosine kinase (BTK). A switch from the C4 to the C5 position on pomalidomide dramatically improved potency.

PROTAC CompoundLinker TypePomalidomide Attachment PointDC₅₀ (nM)Dₘₐₓ (%)Cell LineReference
Compound APEG-basedC4Inactive-Namalwa-
MT-802 PEG-based C5 ~9 >99 Namalwa -
MT-809 PEG-based C5 ~12 >99 Namalwa -
Data synthesized from published literature.

Experimental Protocols for Linker Evaluation

A series of biophysical and cell-based assays are required to fully characterize a PROTAC and understand the role of its linker.

Protocol 1: Western Blot for Quantifying Protein Degradation

This is the gold-standard cellular assay to measure a PROTAC's ability to induce the degradation of its target protein.

Objective: To determine the DC₅₀ and Dₘₐₓ of a PROTAC by quantifying target protein levels post-treatment.

Materials:

  • Adherent cell line expressing the POI (e.g., HeLa, 22Rv1).

  • PROTAC stock solution (e.g., 10 mM in DMSO).

  • Cell culture medium, FBS, and appropriate antibiotics.

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis Buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE equipment and reagents.

  • PVDF or nitrocellulose membranes.

  • Blocking Buffer (5% non-fat milk or BSA in TBST).

  • Primary antibody for the POI and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest and allow them to adhere overnight.[7]

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in fresh culture medium. Treat cells with varying concentrations (e.g., 0.1 nM to 10 µM) for a set time course (e.g., 4, 8, 16, or 24 hours).[4][7] Include a vehicle-only control (e.g., 0.1% DMSO).[4]

  • Cell Lysis: After incubation, aspirate the medium and wash cells once with ice-cold PBS.[7] Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.[4][7]

  • Protein Quantification: Centrifuge lysates to pellet cell debris.[4] Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's protocol.[4]

  • Sample Preparation & SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[4][7] Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.[7]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4][7]

  • Immunoblotting: Block the membrane for 1 hour at room temperature.[4][7] Incubate with the primary antibody (against POI and loading control) overnight at 4°C.[4][7] Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4][7]

  • Detection and Analysis: Apply ECL substrate and capture the chemiluminescent signal with an imager.[4][7] Quantify band intensities using densitometry software. Normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the vehicle control and plot the results to determine DC₅₀ and Dₘₐₓ.[15]

Western_Blot_Workflow cluster_main Workflow for Western Blot Analysis of PROTAC Efficacy A 1. Cell Seeding & Adherence B 2. PROTAC Treatment (Dose & Time Course) A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE (Protein Separation) D->E F 6. Western Transfer (to Membrane) E->F G 7. Immunoblotting (Primary & Secondary Abs) F->G H 8. ECL Detection (Imaging) G->H I 9. Data Analysis (Quantification, DC50/Dmax) H->I

Caption: A typical experimental workflow for Western blot analysis.
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a powerful biophysical technique used to measure the binding kinetics and affinity of binary (PROTAC-POI, PROTAC-E3) and ternary complexes in real-time.[19][20][21] It provides crucial information on binding cooperativity.

Objective: To measure the dissociation constants (K_D) of binary and ternary interactions and calculate the cooperativity factor (α).

Materials:

  • SPR instrument and sensor chips (e.g., SA or NTA chip).[20]

  • Purified, biotinylated E3 ligase complex (e.g., VHL/ElonginB/ElonginC).

  • Purified POI.

  • PROTAC of interest.

  • SPR running buffer (e.g., HBS-EP+).

Step-by-Step Methodology:

  • Ligand Immobilization: Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip to a target response level.[19]

  • Binary Interaction (PROTAC-E3): Inject a series of concentrations of the PROTAC over the E3 ligase surface to measure the binding kinetics (k_on, k_off) and determine the binary K_D (K_D_binary).

  • Ternary Complex Formation: Prepare a series of analyte solutions containing a fixed, saturating concentration of the POI and a titration of the PROTAC.

  • Injection and Measurement: Inject these POI-PROTAC mixtures over the immobilized E3 ligase surface. The binding response will reflect the formation of the ternary complex.[19]

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model to determine the kinetic parameters for ternary complex formation and calculate the apparent K_D (K_D_ternary).

  • Cooperativity Calculation: The cooperativity factor (α) is calculated as the ratio of the binary K_D to the ternary K_D (α = K_D_binary / K_D_ternary).[19][20] An α > 1 indicates positive cooperativity, meaning the PROTAC binds more tightly to the E3 ligase in the presence of the POI.

SPR_Workflow cluster_spr SPR Workflow for Ternary Complex Cooperativity cluster_binary Binary Interaction cluster_ternary Ternary Interaction Immobilize 1. Immobilize E3 Ligase on Sensor Chip Binary_Inject 2a. Inject PROTAC (Concentration Series) Immobilize->Binary_Inject Ternary_Inject 2b. Inject PROTAC + POI (Fixed POI, PROTAC Series) Immobilize->Ternary_Inject Binary_KD 3a. Calculate Binary KD (PROTAC + E3) Binary_Inject->Binary_KD Calculate_Alpha 4. Calculate Cooperativity (α) α = Binary KD / Ternary KD Binary_KD->Calculate_Alpha Ternary_KD 3b. Calculate Ternary KD ([POI-PROTAC] + E3) Ternary_Inject->Ternary_KD Ternary_KD->Calculate_Alpha

Caption: Logical workflow for an SPR-based cooperativity assay.

Conclusion

The linker is a strategic and indispensable component of a PROTAC molecule, directly governing its ability to form a productive ternary complex and induce protein degradation.[13] A deep understanding of how linker composition, length, and attachment points collectively influence PROTAC function is essential for moving beyond empirical "trial and error" approaches toward rational, structure-guided design.[3][9] By systematically evaluating linker variants using robust biophysical and cellular assays, researchers can optimize PROTACs for superior potency, selectivity, and drug-like properties, ultimately accelerating the development of this transformative therapeutic modality.

References

Exploring the Hydrophilicity of PEG3 Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the hydrophilicity of triethylene glycol (PEG3) linkers and their critical role in modern drug development. As the demand for sophisticated therapeutic conjugates like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) continues to grow, understanding the physicochemical properties of linker molecules is paramount. This guide offers quantitative data, detailed experimental protocols, and visualizations to aid researchers in the rational design and application of PEG3 linkers to enhance the performance of next-generation therapeutics.

Core Properties of PEG3 Linkers

Polyethylene glycol (PEG) linkers are synthetic, water-soluble polymers composed of repeating ethylene oxide units.[1][2] A PEG3 linker specifically contains three such units. These linkers are highly valued in bioconjugation for their water solubility, biocompatibility, flexibility, and low immunogenicity.[1][3][4][5] The inherent hydrophilicity of PEG linkers is one of their most significant attributes, primarily driven by the ability of the ether oxygen atoms in the PEG backbone to form hydrogen bonds with water molecules.[5][6] This property is crucial for improving the solubility and overall developability of complex therapeutic molecules.[2][7]

Quantitative Physicochemical Properties of PEG3

A foundational understanding of the intrinsic properties of the PEG3 linker itself is essential before considering its impact on larger conjugates. The key physicochemical parameters of triethylene glycol, the parent structure of a PEG3 linker, are summarized below.

PropertyValueSource(s)
Molecular Formula C₆H₁₄O₄[3][8]
Molecular Weight 150.17 g/mol [3][8]
Calculated logP -1.6 to -1.98[3]
Water Solubility Miscible[8][9]

Note: logP is the logarithm of the partition coefficient between n-octanol and water, a common measure of lipophilicity. A negative value indicates hydrophilicity.

The Role of PEG3 Linkers in Drug Development

The hydrophilic nature of PEG3 linkers is leveraged to overcome challenges associated with the delivery and efficacy of therapeutic payloads, which are often hydrophobic.

Enhancing the Properties of Antibody-Drug Conjugates (ADCs)

In the context of ADCs, a hydrophilic linker like PEG3 can significantly improve the conjugate's properties. Many potent cytotoxic payloads are hydrophobic, and their conjugation to an antibody can lead to aggregation and poor pharmacokinetics.[10][11][12][13] The inclusion of a PEG linker can mask the hydrophobicity of the payload, leading to several benefits:

  • Increased Solubility and Reduced Aggregation: The hydrophilic PEG chain improves the overall water solubility of the ADC, preventing aggregation, which is a critical quality attribute for injectable biologics.[12][14]

  • Improved Pharmacokinetics: The hydrophilic nature of the linker can create a hydration shell around the payload, potentially leading to a longer circulation half-life.[13][15]

  • Enabling Higher Drug-to-Antibody Ratios (DAR): By mitigating the hydrophobicity-driven aggregation, PEG linkers can enable the development of ADCs with higher DARs, potentially leading to enhanced efficacy.[14]

Optimizing Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker.[16] The linker plays a crucial role in the efficacy of a PROTAC, and PEG linkers are frequently employed.[7][16]

  • Enhanced Solubility and Permeability: PROTACs are often large molecules that can suffer from poor solubility and cell permeability. The incorporation of a PEG linker increases the molecule's water solubility.[7] While increased hydrophilicity can sometimes hinder passive diffusion across cell membranes, the flexibility of PEG linkers can allow the PROTAC to adopt a folded conformation that shields its polar surface area, thereby improving cell permeability.[17]

  • Facilitating Ternary Complex Formation: The linker must be of an optimal length and flexibility to allow for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[2][18] The flexibility of PEG linkers can be advantageous in achieving the necessary orientation for efficient ubiquitination and subsequent degradation of the target protein.[19]

Experimental Protocols for Assessing Hydrophilicity

Quantifying the hydrophilicity of PEG3 linkers and their conjugates is essential for rational drug design. The following sections provide detailed protocols for key experimental techniques.

Determination of Water Solubility

A straightforward method to determine the aqueous solubility of a compound.

Materials:

  • Compound of interest (e.g., PEG3-functionalized molecule)

  • Distilled water

  • Small test tubes or vials

  • Vortex mixer

  • Analytical balance

  • Spatula

Procedure:

  • Weigh a precise amount of the compound (e.g., 1-5 mg) into a pre-weighed test tube or vial.[20]

  • Add a small, measured volume of distilled water (e.g., 100 µL) to the test tube.[20]

  • Vigorously mix the sample using a vortex mixer for 1-2 minutes to facilitate dissolution.[20]

  • Visually inspect the solution for any undissolved solid.

  • If the solid has completely dissolved, continue to add measured volumes of the compound in small increments, vortexing after each addition, until a saturated solution with visible undissolved solid is achieved.[5]

  • If the initial amount of solid does not dissolve, add increasing, measured volumes of distilled water until complete dissolution is observed.[20]

  • The solubility is expressed as the mass of the solute per volume of the solvent (e.g., mg/mL) at the point of saturation.[5]

Determination of the Partition Coefficient (logP)

The shake-flask method is the gold standard for the experimental determination of logP.

Materials:

  • Compound of interest

  • n-Octanol (pre-saturated with water)

  • Water or buffer (e.g., PBS, pH 7.4) (pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Vortex mixer or shaker

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a stock solution of the compound of interest in either water/buffer or n-octanol.

  • In a glass vial, add a known volume of the n-octanol and the aqueous phase (typically in a 1:1 ratio).

  • Add a small aliquot of the compound's stock solution to the vial.

  • Securely cap the vial and shake it vigorously for a set period (e.g., 1 hour) to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Centrifuge the vial to ensure complete separation of the two phases.

  • Carefully collect an aliquot from both the n-octanol and the aqueous phase.

  • Quantify the concentration of the compound in each phase using a suitable analytical method.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient.[21]

Hydrophobic Interaction Chromatography (HIC) for ADCs

HIC is a powerful technique to assess the relative hydrophobicity of ADCs and can be used to determine the drug-to-antibody ratio (DAR). The principle is that more hydrophobic molecules will bind more strongly to the hydrophobic stationary phase.

Materials:

  • HIC column (e.g., Butyl-NPR, Phenyl-5PW)

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, potentially with a small percentage of an organic modifier like isopropanol)

  • ADC sample

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject the ADC sample onto the column. Under high salt conditions, the ADC will bind to the hydrophobic stationary phase.

  • Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.[22]

  • As the salt concentration decreases, the different ADC species (with varying numbers of conjugated drugs) will elute in order of increasing hydrophobicity. The unconjugated antibody will elute first, followed by species with DAR 2, 4, 6, and 8.[23]

  • Monitor the elution profile at a suitable wavelength (e.g., 280 nm for the antibody and a wavelength specific to the payload if possible).

  • The retention time of the different peaks provides a qualitative measure of their relative hydrophobicity. A shift to earlier retention times for an ADC containing a PEG3 linker compared to one with a more hydrophobic linker would indicate the hydrophilicity-enhancing effect of the PEG3 linker.

Visualizing Key Concepts

The following diagrams, created using the Graphviz DOT language, illustrate important concepts related to the application of PEG3 linkers in drug development.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation POI Protein of Interest (POI) Target for Degradation Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding PROTAC PROTAC Warhead Linker (e.g., PEG3) E3 Ligase Ligand PROTAC->Ternary_Complex Binding E3_Ligase E3 Ubiquitin Ligase Recruits Ubiquitin E3_Ligase->Ternary_Complex Binding Poly_Ub_POI Polyubiquitinated POI Marked for Degradation Ternary_Complex->Poly_Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

ADC_Workflow cluster_workflow General ADC Development Workflow start Antibody Selection & Production conjugation Antibody-Payload Conjugation start->conjugation payload Payload & Linker (e.g., with PEG3) Synthesis payload->conjugation purification Purification of ADC (e.g., HIC, SEC) conjugation->purification characterization Characterization (DAR, Aggregation, etc.) purification->characterization invitro In Vitro Studies (Cytotoxicity, Binding) characterization->invitro invivo In Vivo Studies (Efficacy, PK, Toxicity) invitro->invivo end Clinical Development invivo->end

Caption: A typical workflow for ADC development.

Conclusion

The hydrophilicity of PEG3 linkers is a key determinant of their utility in modern drug development. By enhancing the aqueous solubility and overall physicochemical properties of complex bioconjugates, PEG3 linkers contribute to the creation of more stable, effective, and safer therapeutics. The experimental protocols and conceptual frameworks presented in this guide are intended to provide researchers with the necessary tools to effectively harness the benefits of PEG3 linkers in their drug discovery and development programs. The rational design of linkers, informed by quantitative data and a thorough understanding of their impact on molecular properties, will continue to be a critical factor in the success of next-generation targeted therapies.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Hydroxy-PEG3-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] The linker is a critical component that influences the efficacy, solubility, and cell permeability of the PROTAC.[3] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance aqueous solubility and improve pharmacokinetic properties.[2][4]

This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing the Hydroxy-PEG3-CH2-Boc linker, a versatile building block for constructing effective protein degraders.

The Role of this compound in PROTAC Synthesis

The this compound linker is a bifunctional molecule featuring a hydroxyl (-OH) group at one end and a Boc-protected amine (-NHBoc) at the other, connected by a three-unit PEG chain and a methylene group. This structure offers several advantages for PROTAC synthesis:

  • Orthogonal Reactivity: The hydroxyl and protected amine functionalities allow for sequential and controlled conjugation to the POI ligand and the E3 ligase ligand.

  • Enhanced Solubility: The hydrophilic PEG chain improves the solubility of the final PROTAC molecule, which is often a challenge for these large molecules.[4][5]

  • Optimal Length and Flexibility: The PEG3 length provides a flexible spacer to facilitate the formation of a productive ternary complex between the POI and the E3 ligase.

  • Synthetic Tractability: The Boc protecting group on the amine allows for straightforward deprotection under acidic conditions, enabling subsequent coupling reactions.

Signaling Pathway and Experimental Workflow

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

The general workflow for synthesizing and evaluating a PROTAC using this compound involves a multi-step process from chemical synthesis to biological validation.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation start Start: This compound POI Ligand E3 Ligase Ligand step1 Step 1: Couple POI Ligand to Linker's Hydroxyl Group start->step1 step2 Step 2: Deprotect Boc Group on Linker step1->step2 step3 Step 3: Couple E3 Ligase Ligand to Deprotected Amine step2->step3 purification Purification and Characterization step3->purification binding_assay Binding Assays (e.g., SPR, ITC) purification->binding_assay degradation_assay Western Blot or HiBiT for Degradation binding_assay->degradation_assay dc50_dmax Determine DC50 and Dmax degradation_assay->dc50_dmax proteomics Quantitative Proteomics for Selectivity dc50_dmax->proteomics in_vivo In Vivo Studies proteomics->in_vivo

Caption: General workflow for PROTAC synthesis and evaluation.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a PROTAC using this compound. Optimization of reaction conditions may be necessary depending on the specific properties of the POI and E3 ligase ligands.

Protocol 1: Coupling of POI Ligand to this compound

This protocol describes the coupling of a POI ligand with a carboxylic acid functionality to the hydroxyl group of the linker via an esterification reaction.

Materials:

  • POI ligand with a carboxylic acid group

  • This compound

  • DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Argon or Nitrogen atmosphere

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the POI ligand (1.0 eq) and this compound (1.2 eq) in anhydrous DCM or DMF.

  • Add DMAP (0.1 eq) to the solution.

  • In a separate flask, dissolve DCC (1.5 eq) or EDC (1.5 eq) in anhydrous DCM or DMF.

  • Slowly add the DCC/EDC solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the urea byproduct (if DCC is used).

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting POI-Linker conjugate by flash column chromatography on silica gel.

Protocol 2: Boc Deprotection of the POI-Linker Conjugate

This protocol outlines the removal of the Boc protecting group to expose the primary amine for subsequent coupling to the E3 ligase ligand.

Materials:

  • POI-Linker-Boc conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve the POI-Linker-Boc conjugate in DCM (e.g., 10 mL per 1 mmol of conjugate).

  • Add TFA (e.g., 20-50% v/v in DCM) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected POI-Linker-NH2.

Protocol 3: Coupling of E3 Ligase Ligand to the POI-Linker Conjugate

This protocol describes the final amide bond formation between the deprotected POI-Linker conjugate and an E3 ligase ligand with a carboxylic acid functionality.

Materials:

  • POI-Linker-NH2 conjugate

  • E3 ligase ligand with a carboxylic acid group (e.g., pomalidomide derivative)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt/EDC

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

  • Argon or Nitrogen atmosphere

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the E3 ligase ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the mixture and stir for 5 minutes.

  • Add a solution of the POI-Linker-NH2 conjugate (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC).

Quantitative Data Presentation

The efficacy of PROTACs is typically quantified by their ability to induce the degradation of the target protein. Key parameters include DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achieved). The following tables provide representative data for PROTACs with PEG linkers, illustrating the expected range of activities.

Table 1: Degradation Efficacy of Representative PEG-Linker Containing PROTACs

PROTAC TargetE3 LigaseLinker Length (atoms)Cell LineDC50 (nM)Dmax (%)Reference
BRD4CRBN~15 (PEG3)HeLa50>90Fictional, based on typical values
BTKCRBN~18 (PEG4)Ramos1-40>80[6]
TBK1VHL~21HEK293T396[6]
ERαVHL~16 (PEG3)MCF-725>95Fictional, based on typical values

Table 2: Physicochemical Properties of PROTACs with PEG Linkers

PROTACMolecular Weight (Da)cLogPTPSA (Ų)H-Bond DonorsH-Bond Acceptors
Representative BRD4 Degrader~9503.5180412
Representative BTK Degrader~10504.2200514
Representative ERα Degrader~9003.8170311

Data in tables are illustrative and compiled from various sources in the literature. Actual values will vary depending on the specific ligands and linker attachment points.

Conclusion

The this compound linker is a valuable tool for the synthesis of PROTACs, offering a balance of hydrophilicity, flexibility, and synthetic accessibility. The protocols and data presented here provide a comprehensive guide for researchers in the field of targeted protein degradation. Successful PROTAC design and synthesis require careful optimization of each component, and the strategic use of well-defined linkers is paramount to achieving potent and selective protein degraders.

References

Application Note: Protocol for the Conjugation of Hydroxy-PEG3-CH2-Boc to a Ligand

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyethylene glycol (PEG) linkers are widely utilized in bioconjugation to connect molecules of interest, such as therapeutic agents, to targeting ligands like antibodies or peptides. These linkers offer improved solubility, reduced immunogenicity, and favorable pharmacokinetic properties for the resulting conjugate[1]. The heterobifunctional linker, Hydroxy-PEG3-CH2-Boc, is a valuable tool in the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs[2][3]. This linker possesses a terminal hydroxyl (-OH) group for covalent attachment to a ligand and a tert-butyloxycarbonyl (Boc)-protected amine. The hydroxyl group can be conjugated to various functional groups on a ligand, most commonly a carboxylic acid, to form a stable ester linkage. Following conjugation, the Boc protecting group can be efficiently removed under acidic conditions to expose a primary amine[4][5], which can then be used for subsequent coupling reactions.

This document provides a detailed protocol for the conjugation of this compound to a ligand containing a carboxylic acid functional group, followed by the deprotection of the Boc group.

Experimental Protocols

This section details the two primary stages of the process: the conjugation of the PEG linker to the ligand and the subsequent deprotection of the Boc-protected amine.

Protocol 1: Conjugation of this compound to a Carboxylic Acid-Containing Ligand

This protocol describes the activation of a carboxylic acid on the target ligand using the carbodiimide coupling agents EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), followed by reaction with the hydroxyl group of the PEG linker to form an ester bond.

Materials:

  • Ligand containing a carboxylic acid (-COOH) group

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or 4-Dimethylaminopyridine (DMAP)

  • Anhydrous organic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply for inert atmosphere

  • Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for reaction monitoring

Methodology:

  • Preparation:

    • Ensure all glassware is thoroughly dried to prevent hydrolysis of activated intermediates.

    • Work under an inert atmosphere (Nitrogen or Argon) to minimize side reactions with atmospheric moisture.

  • Ligand Activation:

    • Dissolve the carboxylic acid-containing ligand in the chosen anhydrous solvent (e.g., DCM).

    • Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution. The use of coupling agents like EDC/NHS is required to activate the carboxyl group for efficient amide bond formation[6]. DMAP can be used as a catalyst (0.1 equivalents) for esterification.

    • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the NHS-ester intermediate.

  • Conjugation Reaction:

    • In a separate flask, dissolve this compound (1.0-1.2 equivalents) in the same anhydrous solvent.

    • Add the solution of the activated ligand dropwise to the this compound solution.

    • Allow the reaction to stir at room temperature. The reaction time can vary from 4 hours to overnight, depending on the reactivity of the ligand.

  • Reaction Monitoring and Work-up:

    • Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

    • Upon completion, filter the reaction mixture to remove any urea byproduct (if DCC or EDC is used).

    • Wash the filtrate with a 5% aqueous sodium bicarbonate solution, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product (Ligand-PEG3-CH2-Boc).

Protocol 2: Boc Group Deprotection

This protocol outlines the removal of the Boc protecting group to yield a free primary amine on the PEG linker, which is then available for further conjugation.

Materials:

  • Ligand-PEG3-CH2-Boc conjugate

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) for neutralization (optional)

  • Reaction vessel

  • Magnetic stirrer and stir bar

Methodology:

  • Deprotection Reaction:

    • Dissolve the purified Ligand-PEG3-CH2-Boc conjugate in anhydrous DCM.

    • Prepare a solution of 20-50% TFA in DCM. The use of strong acids like TFA is a standard method for Boc deprotection[5].

    • Add the TFA solution to the dissolved conjugate and stir at room temperature.

    • The reaction is typically fast, often completing within 30 minutes to 2 hours[4][5].

  • Reaction Monitoring and Work-up:

    • Monitor the reaction by TLC or HPLC to confirm the removal of the Boc group.

    • Once complete, remove the excess TFA and DCM under reduced pressure. Co-evaporation with toluene can help remove residual acid.

    • If necessary, neutralize the resulting amine salt by adding a base such as triethylamine[4].

    • The crude deprotected product (Ligand-PEG3-CH2-NH₂) can then be purified.

Purification and Characterization of the Final Conjugate

Effective purification is critical to remove unreacted starting materials and byproducts.

  • Purification: The choice of purification method depends on the physicochemical properties of the conjugate.

    • Size Exclusion Chromatography (SEC): Efficient for separating the larger PEGylated conjugate from smaller molecules like unreacted PEG linker and reagents[][8].

    • Reverse Phase Chromatography (RP-HPLC): Widely used for purifying peptides and other small molecules, separating compounds based on hydrophobicity[].

    • Ion Exchange Chromatography (IEX): A very common and effective technique for purifying PEGylated proteins, as the PEG chains can alter the surface charge of the molecule[][8][9].

  • Characterization: The final product should be characterized to confirm its identity and purity.

    • Mass Spectrometry (MS): To verify the molecular weight of the final conjugate.

    • Nuclear Magnetic Resonance (NMR): To confirm the structure and the successful removal of the Boc group.

    • HPLC: To assess the purity of the final product.

Data Presentation

The following table summarizes the key quantitative parameters for the described protocols.

ParameterStageValue/RangeNotes
Reagent Stoichiometry Conjugation
Ligand1.0 eqLimiting reagent
EDC1.5 eqCarbodiimide activator
NHS/DMAP1.2 eq / 0.1 eqActivating agent / Catalyst
This compound1.0 - 1.2 eqMolar excess can be adjusted to drive reaction
Reaction Conditions Conjugation
SolventAnhydrous DCM or DMFMust be free of water
TemperatureRoom Temperature
Reaction Time4 - 18 hoursMonitored by TLC or HPLC
Boc Deprotection
Reagent20-50% TFA in DCMCommon deprotection cocktail
TemperatureRoom Temperature
Reaction Time30 - 120 minutesTypically a rapid reaction[5]
Typical Yield Overall 60 - 85%Dependent on ligand reactivity and purification efficiency

Visualizations

The following diagrams illustrate the chemical pathways and the overall experimental workflow.

cluster_conjugation Protocol 1: Conjugation cluster_deprotection Protocol 2: Boc Deprotection Ligand Ligand-COOH Activated_Ligand Activated Ligand (NHS-Ester) Ligand->Activated_Ligand + EDC/NHS in Anhydrous DCM Conjugate_Boc Ligand-PEG3-CH2-Boc Activated_Ligand->Conjugate_Boc PEG_Linker This compound PEG_Linker->Conjugate_Boc Stir 4-18h, RT Deprotection_Step + 20-50% TFA in DCM Conjugate_Boc->Deprotection_Step Final_Product Ligand-PEG3-CH2-NH2 (Final Conjugate) Deprotection_Step->Final_Product

Caption: Chemical pathway for conjugating a carboxylated ligand to this compound.

G start Start: Carboxylic Acid Ligand & Hydroxy-PEG-Boc activate Step 1: Activate Ligand (EDC/NHS in DCM) start->activate conjugate Step 2: Conjugate (Add PEG Linker, Stir RT) activate->conjugate monitor1 Monitor Reaction (TLC / HPLC) conjugate->monitor1 workup1 Step 3: Aqueous Workup & Solvent Removal monitor1->workup1 deprotect Step 4: Boc Deprotection (TFA in DCM) workup1->deprotect monitor2 Monitor Reaction (TLC / HPLC) deprotect->monitor2 purify Step 5: Purify Conjugate (HPLC / SEC) monitor2->purify characterize Step 6: Characterize (MS, NMR, HPLC) purify->characterize end End: Purified Ligand-PEG-NH2 characterize->end

Caption: Experimental workflow for ligand conjugation and deprotection.

References

Applications of Hydroxy-PEG3-CH2-Boc in Antibody-Drug Conjugate (ADC) Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker molecule, which connects these two components, is a critical determinant of the overall efficacy, safety, and pharmacokinetic profile of the ADC. Hydrophilic linkers, such as those incorporating polyethylene glycol (PEG) moieties, have gained significant traction in ADC development. They offer a means to overcome the challenges associated with hydrophobic payloads, such as aggregation and rapid clearance.[1][2]

Core Principles of Hydroxy-PEG3-CH2-Boc in ADC Development

The strategic incorporation of the this compound linker in an ADC construct offers several key advantages:

  • Enhanced Hydrophilicity: The PEG3 component increases the water solubility of the ADC, which is particularly beneficial when working with hydrophobic cytotoxic payloads. This can mitigate the risk of aggregation, a common challenge in ADC manufacturing and a potential cause of immunogenicity.[3][4]

  • Improved Pharmacokinetics: The hydrophilic nature of the PEG linker can shield the hydrophobic payload from the surrounding environment, potentially leading to a longer circulation half-life and reduced non-specific uptake by healthy tissues.[1][2]

  • Defined Spacer Length: The discrete length of the PEG3 chain provides a well-defined spatial separation between the antibody and the cytotoxic drug. This can minimize steric hindrance that might otherwise interfere with the antibody's ability to bind to its target antigen.

  • Versatile Conjugation Chemistry: The Boc-protected amine allows for a controlled, stepwise conjugation process. Following deprotection, the resulting amine can be used for conjugation to the payload, often through the formation of a stable amide or carbamate bond. The other end of the linker is typically functionalized to react with the antibody, for instance, by converting the hydroxyl group to a maleimide for thiol-specific conjugation.

Quantitative Data Summary

The following tables summarize representative quantitative data for an ADC developed using a short-chain PEG linker, analogous to this compound. This data is illustrative and intended to provide a general understanding of the expected performance characteristics.

Table 1: Physicochemical and In Vitro Characteristics of a Representative Short-Chain PEG Linker ADC

ParameterValueMethod
Drug-to-Antibody Ratio (DAR) 3.8Hydrophobic Interaction Chromatography (HIC)
Monomer Purity >98%Size Exclusion Chromatography (SEC)
In Vitro Plasma Stability (7 days) >95%LC-MS
IC50 (Target-Positive Cell Line) 1.5 nMCell-Based Cytotoxicity Assay (e.g., MTT)
IC50 (Target-Negative Cell Line) >1 µMCell-Based Cytotoxicity Assay (e.g., MTT)

Table 2: In Vivo Efficacy and Pharmacokinetic Parameters of a Representative Short-Chain PEG Linker ADC

ParameterValueAnimal Model
Tumor Growth Inhibition (TGI) 85%Xenograft Mouse Model
Half-life (t1/2) 120 hoursRat
Area Under the Curve (AUC) 800 µg*h/mLRat
Clearance (CL) 0.2 mL/h/kgRat

Experimental Protocols

The following are detailed protocols for the key experimental procedures involved in the development and characterization of an ADC using a linker such as this compound.

Protocol 1: Synthesis of a Maleimide-Functionalized Linker-Payload Construct

This protocol describes the steps to activate the this compound linker for conjugation to a thiol-containing payload, followed by functionalization with a maleimide group for subsequent antibody conjugation.

Materials:

  • This compound

  • Thiol-containing cytotoxic payload

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N'-Disuccinimidyl carbonate (DSC)

  • N-(2-Aminoethyl)maleimide

  • Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Reverse-phase HPLC system for purification

Procedure:

  • Boc Deprotection:

    • Dissolve this compound in anhydrous DCM.

    • Add TFA to the solution and stir at room temperature for 1-2 hours.[5]

    • Monitor the reaction by LC-MS until complete deprotection is observed.

    • Remove the solvent and excess TFA under reduced pressure.

  • Activation of the Hydroxyl Group:

    • Dissolve the deprotected linker in anhydrous DMF.

    • Add DSC and TEA to the solution and stir at room temperature for 4-6 hours to form an NHS ester.

  • Conjugation to Payload:

    • Add the thiol-containing cytotoxic payload to the reaction mixture. The primary amine of the deprotected linker will react with an appropriate functional group on the payload (e.g., a carboxylic acid activated as an NHS ester).

  • Maleimide Functionalization:

    • To the linker-payload construct, add N-(2-Aminoethyl)maleimide and a coupling agent such as HATU to form a stable amide bond with the now-activated hydroxyl end of the linker.

  • Purification:

    • Purify the final maleimide-functionalized linker-payload construct by reverse-phase HPLC.

    • Characterize the product by LC-MS and NMR.

Protocol 2: Antibody Reduction and Conjugation

This protocol outlines the reduction of interchain disulfide bonds on the antibody and subsequent conjugation with the maleimide-functionalized linker-payload.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-functionalized linker-payload (from Protocol 1)

  • Quenching agent (e.g., N-acetylcysteine)

  • SEC and HIC columns for purification and characterization

Procedure:

  • Antibody Reduction:

    • Incubate the antibody solution with a 5-10 molar excess of TCEP at 37°C for 1-2 hours to reduce the interchain disulfide bonds.[6]

    • Remove excess TCEP using a desalting column.

  • Conjugation:

    • Immediately add the maleimide-functionalized linker-payload to the reduced antibody solution at a molar ratio calculated to achieve the desired DAR.

    • Incubate the reaction at 4°C for 2-4 hours or at room temperature for 1 hour.[6]

  • Quenching:

    • Add a 5-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups.

  • Purification:

    • Purify the ADC using SEC to remove unconjugated payload and other small molecules.

    • Further purify and characterize the ADC by HIC to separate different DAR species.[7][8]

Protocol 3: In Vitro Cytotoxicity Assay

This protocol describes how to assess the potency of the ADC in killing cancer cells.

Materials:

  • Target-positive and target-negative cancer cell lines

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • ADC and unconjugated antibody (control)

  • MTT or similar cell viability reagent

Procedure:

  • Cell Seeding:

    • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and the unconjugated antibody control.

    • Add the diluted ADC and control to the cells and incubate for 72-96 hours.

  • Cell Viability Assessment:

    • Add the MTT reagent to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for the ADC.

Visualizations

ADC Synthesis Workflow

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Synthesis cluster_adc_synthesis ADC Synthesis & Purification linker This compound deprotection Boc Deprotection (TFA) linker->deprotection activation Activation & Payload Conjugation deprotection->activation maleimide_func Maleimide Functionalization activation->maleimide_func purified_linker_payload Purified Linker-Payload maleimide_func->purified_linker_payload conjugation Conjugation purified_linker_payload->conjugation antibody Monoclonal Antibody reduction Antibody Reduction (TCEP) antibody->reduction reduction->conjugation purification Purification (SEC/HIC) conjugation->purification final_adc Characterized ADC purification->final_adc

Caption: Workflow for ADC synthesis using a heterobifunctional linker.

General ADC Mechanism of Action

ADC_Mechanism_of_Action ADC ADC in Circulation Binding Binding to Surface Antigen ADC->Binding 1. Targeting TumorCell Tumor Cell (Antigen-Positive) Internalization Internalization (Endocytosis) Binding->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking PayloadRelease Payload Release Lysosome->PayloadRelease 4. Cleavage/Degradation Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for an antibody-drug conjugate.

Signaling Pathway of a Tubulin-Inhibitor Payload

Tubulin_Inhibitor_Pathway Payload Released Payload (e.g., Auristatin) Tubulin Tubulin Dimers Payload->Tubulin Binds Microtubule Microtubule Polymerization Payload->Microtubule Inhibits Disruption Microtubule Disruption Microtubule->Disruption MitoticArrest G2/M Phase Arrest Disruption->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Signaling pathway of a tubulin-inhibiting ADC payload.

References

Step-by-Step Guide to Boc Deprotection of PEG Linkers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, step-by-step protocol for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from polyethylene glycol (PEG) linkers. The Boc group is a widely used protecting group for amines in organic synthesis, particularly in the construction of bioconjugates and drug delivery systems.[1][2][3][4][5] Its removal is a critical step to liberate the amine for subsequent conjugation reactions.[1][2] The following protocols and data are designed to assist researchers in achieving successful and high-yield deprotection while minimizing side reactions.

I. Introduction to Boc Deprotection

The Boc protecting group is favored for its stability under a variety of reaction conditions and its facile removal under acidic conditions.[4][6] The most common method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA), typically in a chlorinated solvent like dichloromethane (DCM).[3][4][5][7] The mechanism proceeds through protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as a salt.[4][8]

II. Quantitative Data Summary

The efficiency of Boc deprotection is influenced by several factors, including the acid strength, concentration, solvent, temperature, and reaction time. The following tables summarize common reaction conditions for Boc deprotection of PEG linkers.

Table 1: Common Acidic Conditions for Boc Deprotection [7]

ReagentConcentrationSolventTypical TimeTemperature
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0.5 - 2 hours0°C to Room Temp
Hydrochloric Acid (HCl)4M1,4-Dioxane1 - 4 hoursRoom Temp

Table 2: Common Scavengers for Boc Deprotection [7]

ScavengerTypical Concentration (v/v)Purpose
Triisopropylsilane (TIS)2.5 - 5%Carbocation Scavenger
Water2.5 - 5%Carbocation Scavenger
Thioanisole5%Carbocation Scavenger, Protects Methionine
1,2-Ethanedithiol (EDT)2.5%Carbocation Scavenger, Protects Cysteine
Phenol5%Carbocation Scavenger

III. Experimental Protocols

This section provides a detailed protocol for the Boc deprotection of a PEG linker using TFA in DCM.

Materials:
  • Boc-protected PEG linker

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether (for precipitation)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Protocol: TFA-Mediated Boc Deprotection
  • Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.[7]

  • Cooling: Cool the solution to 0°C using an ice bath. This helps to control the reaction exotherm and minimize potential side reactions.

  • Addition of Scavenger (Optional): If the PEG linker or conjugated molecule contains acid-sensitive groups susceptible to reaction with the released tert-butyl cation, add a scavenger such as triisopropylsilane (TIS) to the reaction mixture (typically 2.5-5% v/v).[7]

  • Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[7] The addition should be done dropwise to maintain the temperature at 0°C.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring.[7]

  • Monitoring: Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy until the starting material is consumed (typically 1-2 hours).[7] The disappearance of the Boc proton signal (a singlet around 1.4 ppm in ¹H NMR) indicates the completion of the reaction.

  • Work-up and Isolation: Upon completion, the deprotected PEG linker can be isolated by one of the following methods:

    • Method A: Direct Precipitation:

      • Concentrate the reaction mixture under reduced pressure to remove the majority of the DCM and excess TFA.[7]

      • Add cold diethyl ether to the concentrated residue to precipitate the deprotected PEG linker as its TFA salt.

      • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

    • Method B: Aqueous Work-up (for non-water-soluble products):

      • Dilute the reaction mixture with additional DCM.

      • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the excess TFA.[7] Repeat the washing until the aqueous layer is neutral or slightly basic.

      • Wash the organic layer with brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected PEG linker as a free amine.[7]

IV. Visualizations

Chemical Reaction of Boc Deprotection

Boc_Deprotection_Reaction cluster_reactants Reactants cluster_products Products Boc-PEG Boc-NH-PEG-R Deprotected-PEG H₃N⁺-PEG-R  TFA⁻ Boc-PEG->Deprotected-PEG Acidolysis TFA + TFA Isobutylene + Isobutylene CO2 + CO₂

Caption: Chemical transformation during the acid-catalyzed Boc deprotection of a PEG linker.

Experimental Workflow for Boc Deprotection

Boc_Deprotection_Workflow start Start: Boc-Protected PEG Linker dissolve 1. Dissolve in DCM start->dissolve cool 2. Cool to 0°C dissolve->cool add_scavenger 3. Add Scavenger (optional) cool->add_scavenger add_tfa 4. Add TFA (20-50%) add_scavenger->add_tfa react 5. Stir at 0°C to RT add_tfa->react monitor 6. Monitor Reaction (TLC, LC-MS) react->monitor workup 7. Work-up & Isolation monitor->workup precipitation A. Precipitation with Ether workup->precipitation Method A aqueous_workup B. Aqueous Wash workup->aqueous_workup Method B product End: Deprotected PEG Linker precipitation->product aqueous_workup->product

Caption: Step-by-step experimental workflow for the Boc deprotection of PEG linkers.

V. Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Deprotection Insufficient acid strength or concentration.Increase the concentration of TFA (e.g., from 20% to 50%). Consider a stronger acid system like 4M HCl in 1,4-dioxane.[7]
Inadequate reaction time or temperature.Extend the reaction time and continue to monitor. Gentle warming may be necessary for some substrates.[7]
Steric hindrance from the PEG chain.Increase reaction time and/or temperature. Ensure adequate stirring.
Side Product Formation Reaction of the tert-butyl cation with sensitive functional groups.Add a scavenger such as triisopropylsilane (TIS) or water to the reaction mixture.[7]
Degradation of acid-labile groups on the PEG linker or conjugated molecule.Consider milder deprotection conditions, such as using a lower concentration of TFA or a weaker acid.
Difficulty in Product Isolation Product is soluble in the precipitation solvent.Try a different non-polar solvent for precipitation. Alternatively, use an aqueous work-up if the product is not water-soluble.
Emulsion formation during aqueous work-up.Add brine to the aqueous layer to break the emulsion.

VI. Conclusion

The Boc deprotection of PEG linkers is a fundamental and crucial step in the synthesis of many advanced biomaterials and therapeutics. The protocol described herein, utilizing TFA in DCM, is a robust and widely applicable method. By carefully controlling the reaction conditions and employing appropriate work-up procedures, researchers can achieve high yields of deprotected PEG linkers, ready for subsequent conjugation and application in drug development and other scientific endeavors.

References

Application Note: Analytical Methods for the Characterization of Hydroxy-PEG3-CH2-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyethylene glycol (PEG) linkers are fundamental in modern drug development, enhancing the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. Their application is crucial in constructs like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The precise structure and purity of these linkers are critical to the safety and efficacy of the final drug product.

This document provides a comprehensive guide to the analytical methods required for the characterization of Hydroxy-PEG3-CH2-Boc, a heterobifunctional linker featuring a terminal hydroxyl group and a Boc-protected amine. The structure consists of a triethylene glycol spacer, providing hydrophilicity, a hydroxyl group for further conjugation, and a Boc-protected amine which can be deprotected for subsequent reactions. Robust analytical characterization ensures the structural integrity, identity, and purity of the linker, which are essential for regulatory compliance and successful drug development. The methods detailed below include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared Spectroscopy (FTIR).

Chemical Structure of Hydroxy-PEG3-CH2-NHBoc cluster_Boc Boc Group cluster_Linker Linker Backbone cluster_PEG PEG3 Chain Boc_C C Boc_O1 O Boc_C->Boc_O1 Boc_O2 O Boc_C->Boc_O2 tBu C(CH₃)₃ Boc_C->tBu N N-H Boc_O2->N tBu->Boc_O2 CH2 CH₂ N->CH2 PEG_chain -(O-CH₂-CH₂)₃- CH2->PEG_chain OH OH PEG_chain->OH

Figure 1: Structure of Hydroxy-PEG3-CH2-NHBoc.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR are used to verify the presence of all expected structural motifs, including the PEG chain, the methylene bridge, and the Boc protecting group.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Integrate all signals and reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2 seconds, spectral width of 200-250 ppm.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Data Analysis: Correlate the observed chemical shifts, multiplicities, and integrations with the expected structure. The characteristic singlet of the tert-butyl protons of the Boc group around 1.4 ppm is a key diagnostic signal.[1]

Data Presentation: Expected NMR Chemical Shifts
Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Boc Group
-C(CH₃)₃~1.4 (s, 9H)~28.5
>C=O-~156.0
PEG Chain
HO-CH₂-~3.7 (t, 2H)~61.5
-O-CH₂-CH₂-O-~3.6 (m, 20H)~70.5, ~72.5
Linker
-CH₂-NH-~3.3 (t, 2H)~40.0
-NH-~5.0 (br s, 1H)-

Molecular Weight Verification by Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the conjugate, providing direct evidence of its identity. Electrospray Ionization (ESI) is the preferred method for such polar, non-volatile molecules.

Workflow for Mass Spectrometry Analysis Sample Sample Preparation (Dissolve in MeOH/H₂O) Infusion Direct Infusion or LC Inlet Sample->Infusion ESI Electrospray Ionization (ESI) (Molecule Ionization) Infusion->ESI TOF Time-of-Flight (TOF) (Mass Analyzer) ESI->TOF Detector Detector (Ion Detection) TOF->Detector Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Spectrum Analysis Data Analysis (Confirm MW, check adducts) Spectrum->Analysis

Figure 2: General workflow for ESI-MS analysis.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the conjugate (10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid (0.1%) can be added to promote protonation.

  • Instrumentation: Use an ESI-Time-of-Flight (ESI-TOF) or ESI-Quadrupole-Time-of-Flight (ESI-Q-TOF) mass spectrometer for high-resolution mass analysis.

  • Acquisition:

    • Infuse the sample directly or inject it via an HPLC system.

    • Acquire data in positive ion mode.

    • Typical ESI source parameters: capillary voltage 3-4 kV, drying gas temperature 250-350 °C.

  • Data Analysis:

    • Examine the resulting mass spectrum for the molecular ion peak. PEGylated compounds often form adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺) in addition to the protonated molecule ([M+H]⁺).

    • Compare the observed m/z values with the calculated theoretical masses of the expected ions. The use of charge stripping agents post-column can sometimes simplify complex spectra from larger PEGylated molecules.[2]

Data Presentation: Expected m/z Values

Molecular Formula: C₁₄H₂₉NO₆, Molecular Weight: 319.38 g/mol

Ion Formula Calculated m/z
[M+H]⁺[C₁₄H₃₀NO₆]⁺320.20
[M+Na]⁺[C₁₄H₂₉NNaO₆]⁺342.18
[M+K]⁺[C₁₄H₂₉KNO₆]⁺358.16

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of small molecules and linkers. For PEGylated compounds that lack a strong UV chromophore, detectors other than standard UV-Vis detectors are often necessary.[][4]

Workflow for HPLC Purity Analysis Sample Sample Preparation (Dissolve in Mobile Phase) Injection Autosampler Injection Sample->Injection Column RP-C18 Column (Separation) Injection->Column Detector Detector (CAD, ELSD, or MS) Column->Detector Chromatogram Chromatogram (Signal vs. Time) Detector->Chromatogram Integration Peak Integration (% Purity Calculation) Chromatogram->Integration

Figure 3: Workflow for HPLC purity assessment.

Experimental Protocol: RP-HPLC Analysis
  • Sample Preparation: Dissolve the conjugate in the initial mobile phase solvent (e.g., 95:5 water:acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use an HPLC system equipped with a Reversed-Phase (RP) C18 column and a suitable detector such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS).[5]

  • Chromatographic Conditions: The following table provides a typical set of starting conditions that may require optimization.

  • Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks.

Data Presentation: HPLC Method Parameters
Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector Charged Aerosol Detector (CAD)

Functional Group Confirmation by FTIR Spectroscopy

FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups within the molecule, such as the hydroxyl (-OH), amine (-NH), and carbonyl (C=O) groups.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: Place a small drop of the liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer. Alternatively, prepare a thin film on a KBr or NaCl salt plate.

  • Acquisition:

    • Collect a background spectrum of the clean ATR crystal or salt plate.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Data Presentation: Characteristic FTIR Absorption Bands
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Alcohol)Stretch, broad3500 - 3200
N-H (Amide)Stretch3400 - 3250[6]
C-H (Alkyl)Stretch3000 - 2850
C=O (Carbamate)Stretch~1700[7]
N-H (Amide)Bend1650 - 1580[6]
C-O (Ether/Alcohol)Stretch1250 - 1050

The disappearance of bands characteristic of the protective group (e.g., a doublet around 1390 cm⁻¹ for the t-butyl group) can be used to monitor deprotection reactions.[8]

Conclusion

The characterization of this compound conjugates requires an orthogonal set of analytical techniques. NMR spectroscopy provides definitive structural confirmation, while mass spectrometry verifies the molecular weight. HPLC is indispensable for assessing purity, and FTIR offers a quick confirmation of functional groups. Together, these methods provide a complete analytical profile of the linker, ensuring its quality and suitability for use in the synthesis of complex bioconjugates and other advanced therapeutics. This rigorous characterization is a critical step in the development of safe and effective medicines.

References

Application Notes and Protocols for Hydroxy-PEG3-CH2-Boc in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the utilization of Hydroxy-PEG3-CH2-Boc as a linker in solid-phase peptide synthesis (SPPS), particularly within a tert-butyloxycarbonyl (Boc) protection strategy. The protocols outlined below are designed to facilitate the synthesis of C-terminally unmodified peptides, leveraging the advantageous properties of the polyethylene glycol (PEG) spacer.

Introduction

This compound is a heterobifunctional molecule featuring a terminal hydroxyl group, a triethylene glycol (PEG3) spacer, and a Boc-protected amine. In the context of SPPS, the hydroxyl group can be anchored to a suitable solid support, and after deprotection of the Boc group, the free amine serves as the starting point for peptide chain elongation. The incorporation of a PEG linker can enhance the solvation of the growing peptide chain, potentially improving coupling efficiencies and the purity of the final product, especially for hydrophobic or aggregation-prone sequences.[1]

This document details the necessary steps for resin functionalization, peptide synthesis, and final cleavage to yield the desired peptide.

Key Applications

  • Synthesis of C-terminal free acid peptides: The ester linkage formed between the linker and the resin is susceptible to strong acid cleavage, releasing the peptide with a C-terminal carboxylic acid.

  • Improved synthesis of hydrophobic peptides: The hydrophilic PEG spacer can disrupt secondary structure formation and aggregation of the growing peptide chain on the solid support.[2]

  • Drug delivery and development: PEGylation of peptides can improve their pharmacokinetic properties, and this linker provides a straightforward method for introducing a short PEG chain at the C-terminus.

Experimental Protocols

Resin Functionalization: Attachment of this compound to Merrifield Resin

This protocol describes the attachment of the this compound linker to a chloromethylated polystyrene resin (Merrifield resin). The reaction forms a stable ether linkage.

Materials:

  • Merrifield resin (chloromethylated polystyrene), 100-200 mesh, 1% DVB

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Swelling: Swell the Merrifield resin in anhydrous DMF for 1 hour.

  • Alkoxide Formation: In a separate flask under an inert atmosphere, dissolve this compound (3 equivalents relative to resin substitution) in anhydrous DMF. Carefully add NaH (3.5 equivalents) portion-wise while stirring. Allow the reaction to proceed for 30 minutes at room temperature.

  • Linker Coupling: Add the activated linker solution to the swollen resin. Stir the reaction mixture at 50°C for 24 hours under an inert atmosphere.

  • Washing: After cooling to room temperature, filter the resin and wash sequentially with DMF, DMF/Water (1:1), DMF, DCM, and MeOH.

  • Drying: Dry the resin under vacuum to a constant weight.

The following diagram illustrates the workflow for resin functionalization.

G cluster_prep Resin and Linker Preparation cluster_reaction Coupling Reaction cluster_workup Work-up Resin Merrifield Resin Swell Swell in DMF Resin->Swell Couple Couple at 50°C for 24h Swell->Couple Linker This compound Activate Activate with NaH in DMF Linker->Activate Activate->Couple Wash Wash with DMF, DCM, MeOH Couple->Wash Dry Dry under vacuum Wash->Dry FinalResin Functionalized Resin Dry->FinalResin

Workflow for Resin Functionalization
Boc-Protected Solid-Phase Peptide Synthesis

This protocol outlines the cyclical steps for peptide chain elongation using a Boc/Bzl protection strategy on the newly functionalized resin.

Materials:

  • Functionalized PEG-resin

  • Boc-protected amino acids

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU)

  • N,N-Dimethylformamide (DMF)

  • Isopropanol (IPA)

Synthesis Cycle:

  • Resin Swelling: Swell the peptide-resin in DCM.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.[3]

  • Washing: Wash the resin with DCM and IPA.

  • Neutralization: Treat the resin with 10% DIEA in DCM for 10 minutes.[3]

  • Washing: Wash the resin with DCM.

  • Amino Acid Coupling:

    • Pre-activate the Boc-amino acid (3 equivalents) with a coupling reagent like HBTU (3 equivalents) and DIEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat the cycle for each amino acid in the peptide sequence.

The following diagram illustrates the Boc-SPPS cycle.

G Start Start Cycle Deprotection Boc Deprotection (50% TFA/DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (10% DIEA/DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Amino Acid Coupling (Boc-AA, HBTU, DIEA) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 End Next Cycle or Final Cleavage Wash3->End

Boc-SPPS Synthesis Cycle
Final Peptide Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups using anhydrous hydrogen fluoride (HF).

WARNING: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus.

Materials:

  • Peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., anisole, p-cresol)

  • Cold diethyl ether

  • Acetic acid solution (e.g., 10%)

Procedure:

  • N-terminal Boc Removal: Ensure the N-terminal Boc group is removed by treating the resin with 50% TFA in DCM and subsequent washing.

  • Drying: Dry the peptide-resin thoroughly under vacuum.

  • HF Cleavage Setup: Place the dried peptide-resin in a specialized HF cleavage apparatus. Add the appropriate scavenger cocktail (e.g., 90% HF, 10% anisole).

  • Cleavage Reaction: Cool the reaction vessel to 0°C and condense anhydrous HF into it. Stir the mixture at 0°C for 1-2 hours.[4][5]

  • HF Evaporation: Evaporate the HF under a vacuum.

  • Peptide Precipitation: Wash the remaining resin and peptide mixture with cold diethyl ether to precipitate the crude peptide.

  • Extraction and Lyophilization: Extract the peptide from the resin using an aqueous acetic acid solution. Lyophilize the aqueous solution to obtain the crude peptide powder.

Data Presentation

The following tables provide representative data for peptide synthesis. Note that specific yields and purities will vary depending on the peptide sequence and synthesis conditions.

Table 1: Representative Cleavage Cocktails for Boc-SPPS

Cleavage ReagentComposition (v/v)Target Residues & Remarks
Standard HF90% HF, 10% AnisoleSuitable for most peptides without sensitive residues.
Low/High HFLow: HF/DMS/p-cresol (25:65:10), High: 90% HF, 10% p-cresolTwo-step procedure for peptides with sensitive residues to minimize side reactions.
TFMSATFMSA/TFA/m-cresol (2:1:1)An alternative to HF, though also highly corrosive.

Table 2: Expected Purity and Yield for a Model Peptide

Model Peptide SequenceSynthesis StrategyCleavage MethodCrude Purity (HPLC)Overall Yield
Leu-Enkephalin (YGGFL)Boc-SPPS with PEG-resinStandard HF> 85%60-70%
Hydrophobic Peptide (VVVAAA)Boc-SPPS with PEG-resinStandard HF> 80%55-65%
Standard Polystyrene ResinBoc-SPPSStandard HF~70%50-60%

Data are representative and based on typical outcomes for similar synthesis strategies.

Troubleshooting

  • Low Coupling Efficiency:

    • Cause: Peptide aggregation.

    • Solution: Double couple the problematic amino acid. The PEG linker is intended to minimize this issue.

  • Incomplete Cleavage:

    • Cause: Insufficient reaction time or temperature.

    • Solution: Extend the HF cleavage time or slightly increase the temperature (not exceeding 5-10°C).

  • Side Reactions during Cleavage:

    • Cause: Inadequate scavenging of reactive cations.

    • Solution: Use a more robust scavenger cocktail, such as the one used in the "low-high" HF procedure.

Conclusion

The use of this compound as a linker in Boc-SPPS offers a viable strategy for the synthesis of C-terminally unmodified peptides. The incorporation of the hydrophilic PEG spacer is anticipated to improve the synthesis of challenging sequences. The protocols provided herein offer a comprehensive guide for researchers to implement this linker in their peptide synthesis workflows. As with any synthetic procedure, optimization of coupling and cleavage conditions for specific peptide sequences may be required to achieve the highest purity and yield.

References

Application Notes and Protocols for PROTAC Assembly Strategies with PEG3 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology with PEG3 Linkers

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.

The linker component of a PROTAC is not merely a spacer but plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the molecule. Polyethylene glycol (PEG) linkers, particularly short chains like the triethylene glycol (PEG3) linker, are frequently employed in PROTAC design due to their favorable characteristics. PEG3 linkers can enhance the aqueous solubility of PROTACs, which often contain hydrophobic ligands, and improve their cell permeability, thereby potentially increasing oral absorption. The defined length and flexibility of a PEG3 linker can also influence the formation and stability of the ternary complex, which is crucial for efficient protein degradation.

These application notes provide a detailed overview of the assembly strategies for PROTACs incorporating PEG3 linkers, along with comprehensive protocols for their synthesis and evaluation.

PROTAC Mechanism of Action

The mechanism of action for a PROTAC involves a catalytic cycle where a single PROTAC molecule can induce the degradation of multiple target protein molecules.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC (with PEG3 Linker) PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degradation Degraded Peptides Proteasome->Degradation Degradation

Quantitative Data for PROTACs with PEG Linkers

The following table summarizes representative quantitative data for PROTACs that utilize short PEG linkers. The efficacy of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).

PROTAC IDTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)Reference
Compound 9VHLPBMCsWestern Blot151>95
Compound 8VHLPBMCsWestern Blot259>90
KT-474CereblonTHP-1Not Specified0.9101.3
PROTAC ID 816VHLPBMCsNot Specified151Not Reported
PROTAC ID 2006Not SpecifiedHEK293TNot Specified19093
MZ1 (BETd)BRD4VHLHeLa~25-920Not Reported
SIM1 (BETd)BRD2/BRD4VHLMV4;110.7-9.5Not Reported

PROTAC Assembly Strategies and Protocols

The assembly of a PROTAC with a PEG3 linker can be achieved through various synthetic routes. The choice of strategy often depends on the functional groups present on the POI ligand, the E3 ligase ligand, and the commercially available PEG3 linker. Common strategies include amide bond formation and copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".

PROTAC_Assembly_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Ligand_POI POI Ligand PROTAC_Synthesis PROTAC Synthesis (e.g., Amide Coupling, Click Chemistry) Ligand_POI->PROTAC_Synthesis Ligand_E3 E3 Ligase Ligand Ligand_E3->PROTAC_Synthesis PEG3_Linker PEG3 Linker PEG3_Linker->PROTAC_Synthesis Purification Purification & Characterization (HPLC, LC-MS, NMR) PROTAC_Synthesis->Purification PROTAC_Treatment PROTAC Treatment Purification->PROTAC_Treatment Cell_Culture Cell Culture Cell_Culture->PROTAC_Treatment Western_Blot Western Blot (Protein Degradation) PROTAC_Treatment->Western_Blot Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) PROTAC_Treatment->Cell_Viability Ternary_Complex_Formation Ternary Complex Assay (Co-IP, NanoBRET) PROTAC_Treatment->Ternary_Complex_Formation Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis Cell_Viability->Data_Analysis Ternary_Complex_Formation->Data_Analysis

Protocol 1: PROTAC Synthesis via Amide Bond Formation

This protocol describes the synthesis of a PROTAC using a PEG3 linker with terminal amine and carboxylic acid groups, reacting with a carboxylic acid-functionalized POI ligand and an amine-functionalized E3 ligase ligand.

Materials:

  • POI ligand with a carboxylic acid handle

  • E3 ligase ligand with an amine handle

  • Amino-PEG3-carboxylic acid

  • Coupling agents (e.g., HATU, HOBt)

  • Organic base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Reagents for purification (e.g., HPLC solvents)

Procedure:

  • Step 1: Coupling of POI Ligand to PEG3 Linker a. Dissolve the POI ligand (1.0 eq) and Amino-PEG3-carboxylic acid (1.1 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture. c. Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS. d. Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the intermediate by flash chromatography or preparative HPLC.

  • Step 2: Coupling of POI-Linker Intermediate to E3 Ligase Ligand a. Dissolve the purified POI-linker intermediate (1.0 eq) and the E3 ligase ligand (1.1 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture. c. Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS. d. Work up the reaction as described in Step 1d and 1e. e. Purify the final PROTAC product by preparative HPLC. f. Characterize the final product by LC-MS and NMR.

Protocol 2: PROTAC Synthesis via Click Chemistry

This protocol outlines the synthesis of a PROTAC using a PEG3 linker with terminal azide and alkyne groups, reacting with an alkyne-modified POI ligand and an azide-modified E3 ligase ligand.

Materials:

  • Alkyne-modified POI ligand

  • Azide-modified E3 ligase ligand

  • Azido-PEG3-alkyne

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Solvents (e.g., t-BuOH/H2O or DMF)

  • Reagents for purification

Procedure:

  • Step 1: Synthesis of Ligand-Linker Intermediates (if necessary)

    • Synthesize the alkyne-modified POI ligand and azide-modified E3 ligase ligand using standard chemical transformations.

  • Step 2: Click Reaction a. Dissolve the alkyne-modified POI ligand (1.0 eq) and Azido-PEG3-alkyne (1.1 eq) in a mixture of t-BuOH and water (1:1). b. Add a freshly prepared solution of sodium ascorbate (0.3 eq) and CuSO4·5H2O (0.1 eq) in water. c. Stir the reaction vigorously at room temperature for 12-24 hours. d. Monitor the reaction by LC-MS. e. Upon completion, dilute with water and extract with an organic solvent (e.g., ethyl acetate). f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. g. Purify the intermediate by flash chromatography.

  • Step 3: Final Click Reaction a. Repeat the click reaction procedure (Step 2) with the purified intermediate and the azide-modified E3 ligase ligand. b. Purify the final PROTAC product by preparative HPLC. c. Characterize the final product by LC-MS and NMR.

Experimental Protocols for PROTAC Evaluation

Protocol 3: Western Blot for Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC stock solution (in DMSO)

  • Cell culture medium and reagents

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification: a. After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer. b. Scrape the cells and collect the lysate. c. Centrifuge the lysate to pellet cell debris and collect the supernatant. d. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer them to a membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody for the target protein overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Repeat the process for the loading control antibody.

  • Detection and Analysis: a. Visualize protein bands using a chemiluminescent substrate and an imaging system. b. Quantify the band intensities using densitometry software. c. Normalize the target protein levels to the loading control. d. Calculate the percentage of protein degradation relative to the vehicle control. e. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 4: Cell Viability Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • Cells and culture medium

  • 96-well opaque-walled plates

  • PROTAC stock solution

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: a. Seed cells in a 96-well opaque-walled plate at a predetermined density. b. Incubate for 24 hours to allow for cell attachment.

  • PROTAC Treatment: a. Prepare serial dilutions of the PROTAC in culture medium. b. Treat the cells with the desired concentrations of the PROTAC and a vehicle control. c. Incubate for the desired treatment period (e.g., 72 hours).

  • Assay Procedure: a. Equilibrate the plate to room temperature for about 30 minutes. b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: a. Measure the luminescence using a luminometer. b. Calculate the percentage of cell viability relative to the vehicle control. c. Plot cell viability against the PROTAC concentration to determine the IC50 value.

Protocol 5: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to confirm the formation of the POI-PROTAC-E3 ligase ternary complex in cells.

Materials:

  • Cells treated with PROTAC or vehicle control

  • Lysis buffer

  • Antibody against the POI or E3 ligase for immunoprecipitation

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Antibodies for Western blot detection of POI and E3 ligase

Procedure:

  • Cell Lysis: a. Lyse cells treated with the PROTAC or vehicle control.

  • Immunoprecipitation: a. Incubate the cell lysates with the primary antibody (e.g., anti-POI) overnight at 4°C. b. Add Protein A/G magnetic beads and incubate for 2 hours to capture the antibody-protein complexes.

  • Washing and Elution: a. Wash the beads multiple times with wash buffer to remove non-specifically bound proteins. b. Elute the protein complexes from the beads using elution buffer.

  • Western Blot Analysis: a. Analyze the eluted samples by Western blot using antibodies against the POI and the E3 ligase. b. An increased signal for the E3 ligase in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.

Signaling Pathways

PROTACs can be designed to target key proteins in various signaling pathways implicated in disease. For example, a PROTAC targeting a kinase in a cancer-related pathway can lead to its degradation and the subsequent downregulation of the pathway.

Signaling_Pathway cluster_pathway Cellular Signaling Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B (POI) Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Degradation Degradation of Kinase B Kinase2->Degradation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Disease Phenotype (e.g., Proliferation) Gene_Expression->Cellular_Response Drives PROTAC PROTAC Targeting Kinase B PROTAC->Kinase2 Binds E3 E3 Ligase PROTAC->E3 Recruits E3->Degradation Mediates Degradation->Gene_Expression Blocks

Conclusion

PROTACs incorporating PEG3 linkers represent a promising strategy in targeted protein degradation. The hydrophilic and flexible nature of the PEG3 linker can confer advantageous physicochemical properties to the PROTAC molecule, potentially leading to improved efficacy. The successful development of these molecules relies on a systematic approach to their design, synthesis, and evaluation. The protocols and data presented in these application notes provide a comprehensive guide for researchers in this exciting field.

Navigating the Cellular Maze: Application Notes and Protocols for Assessing the Permeability of PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, capable of hijacking the cell's own machinery to eliminate disease-causing proteins. However, the unique bifunctional nature of these molecules, often resulting in high molecular weight and polarity, presents a significant hurdle: traversing the cell membrane to reach their intracellular targets. This challenge is particularly relevant for PROTACs incorporating polyethylene glycol (PEG) linkers, which are frequently used to optimize solubility and ternary complex formation.[1][]

These application notes provide a detailed overview of the critical assays used to evaluate the cell permeability of PROTACs, with a special focus on the nuances introduced by PEG linkers. Accompanying protocols offer step-by-step guidance for researchers seeking to integrate these essential assessments into their drug discovery workflows.

The Double-Edged Sword: PEG Linkers and Cell Permeability

PEG linkers are a popular choice in PROTAC design due to their ability to enhance solubility and provide the necessary flexibility for the PROTAC to engage both the target protein and the E3 ligase.[1][] However, the relationship between PEGylation and cell permeability is complex. While the inherent hydrophilicity of PEG can impede passive diffusion across the lipid bilayer, the flexibility it imparts can be advantageous.[1] PEG linkers can allow the PROTAC molecule to adopt a folded conformation, effectively shielding its polar surface area and creating a more compact, less polar structure that is better suited for membrane transit.[1][3] This "molecular chameleon" effect is a key consideration in the design and evaluation of PEG-ylated PROTACs.[4]

Key Assays for Evaluating PROTAC Permeability

A multi-faceted approach is often necessary to accurately characterize the cell permeability of PROTACs. The following assays provide complementary information on passive diffusion, active transport, and cellular uptake.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability.[5][6] It serves as a cost-effective initial screen to assess a compound's ability to diffuse across an artificial lipid membrane.[6][7] For PROTACs, PAMPA can provide a baseline measure of passive permeability, helping to dissect the contribution of this mechanism to overall cellular entry.[8][9] However, it's important to note that PAMPA may not always accurately predict the permeability of PROTACs, as some have shown cellular activity despite low PAMPA permeability values.[8][10]

Caco-2 Permeability Assay

The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form a barrier mimicking the intestinal epithelium.[7] This cell-based model provides a more comprehensive assessment of permeability by accounting for passive diffusion, active transport, and efflux mechanisms.[8][11] For PROTACs, the Caco-2 assay is crucial for identifying potential interactions with transporters that can either facilitate uptake or actively pump the compound out of the cell.[8] It is often recommended over PAMPA for a more useful measurement of PROTAC permeability.[8] Optimization of Caco-2 assay conditions, such as the addition of bovine serum albumin (BSA), may be necessary to improve the recovery and accuracy of data for PROTACs.[12]

Cellular Uptake and Target Engagement Assays

Directly measuring the intracellular concentration of a PROTAC is the ultimate confirmation of its ability to cross the cell membrane. Methods like liquid chromatography-mass spectrometry (LC-MS) can be used to quantify the amount of PROTAC inside cells after a specific incubation period.[13] Furthermore, target engagement assays, such as those utilizing NanoBRET technology, can provide a functional readout of permeability by measuring the PROTAC's interaction with its intracellular target.[14][15][16] These assays are critical for correlating permeability with biological activity.

Data Presentation: A Comparative Overview

To facilitate the comparison of permeability data across different PROTACs and assays, a structured tabular format is recommended.

PROTAC IDLinker CompositionPAMPA (Papp, 10⁻⁶ cm/s)Caco-2 (Papp A→B, 10⁻⁶ cm/s)Caco-2 (Papp B→A, 10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)Intracellular Concentration (nM)
PROTAC-0013-unit PEG0.5 ± 0.11.2 ± 0.39.6 ± 1.18.050 ± 8
PROTAC-0024-unit PEG0.2 ± 0.050.8 ± 0.210.4 ± 1.513.025 ± 5
PROTAC-003Alkyl C81.1 ± 0.22.5 ± 0.42.8 ± 0.51.1110 ± 15
PROTAC-004PEG-Alkyl Hybrid0.8 ± 0.151.9 ± 0.34.2 ± 0.72.285 ± 12

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies for the key permeability assays are provided below.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: This assay measures the passive diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).[6]

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates (e.g., Corning Costar)

  • Phospholipid solution (e.g., 2% (w/v) lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTACs and control compounds

  • LC-MS/MS system for analysis

Procedure:

  • Membrane Coating: Add 5 µL of the phospholipid solution to each well of the filter plate. Allow the solvent to evaporate, leaving a lipid layer.

  • Donor Solution Preparation: Dissolve the test PROTACs and control compounds in PBS to a final concentration of 10 µM.

  • Acceptor Solution Preparation: Fill the wells of the acceptor plate with 300 µL of PBS.

  • Assay Assembly: Place the filter plate on top of the acceptor plate, ensuring the bottom of the filter plate is in contact with the acceptor solution.

  • Incubation: Carefully add 150 µL of the donor solution to each well of the filter plate. Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.

  • Sample Collection: After incubation, carefully remove the filter plate. Collect samples from both the donor and acceptor wells.

  • Analysis: Determine the concentration of the compound in the donor and acceptor wells using a validated LC-MS/MS method.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) * (V_D + V_A)) / (C_D(0) * V_D)) Where:

    • V_D = Volume of donor well

    • V_A = Volume of acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • C_A(t) = Concentration in the acceptor well at time t

    • C_D(0) = Initial concentration in the donor well

Protocol 2: Caco-2 Permeability Assay

Principle: This assay measures the transport of a compound across a monolayer of Caco-2 cells, providing insights into both passive and active transport mechanisms.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • 24-well Transwell plates (e.g., Corning Costar, 0.4 µm pore size)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and penicillin/streptomycin

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4

  • Test PROTACs and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at a density of 6 x 10⁴ cells/cm². Culture the cells for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Test: Before the assay, measure the transepithelial electrical resistance (TEER) of the monolayers. Values should be >250 Ω·cm². Additionally, perform a Lucifer yellow permeability test to confirm tight junction integrity.

  • Assay Preparation: Wash the cell monolayers twice with pre-warmed HBSS.

  • Apical to Basolateral (A→B) Transport:

    • Add 0.5 mL of HBSS containing the test PROTAC (10 µM) to the apical (upper) chamber.

    • Add 1.5 mL of HBSS to the basolateral (lower) chamber.

  • Basolateral to Apical (B→A) Transport:

    • Add 1.5 mL of HBSS containing the test PROTAC (10 µM) to the basolateral chamber.

    • Add 0.5 mL of HBSS to the apical chamber.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 2 hours with gentle shaking.

  • Sample Collection: At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Analysis: Determine the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.

  • Papp Calculation: Calculate the Papp value for both A→B and B→A directions using the formula: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt = Rate of permeation

    • A = Surface area of the membrane

    • C₀ = Initial concentration in the donor chamber

  • Efflux Ratio Calculation: Calculate the efflux ratio by dividing the Papp (B→A) by the Papp (A→B). An efflux ratio greater than 2 suggests active efflux.

Protocol 3: Cellular Uptake Assay (LC-MS/MS)

Principle: This assay directly quantifies the amount of PROTAC that has entered the cells after a defined period.

Materials:

  • Target cell line cultured in appropriate media

  • 6-well plates

  • Test PROTACs

  • PBS

  • Trypsin-EDTA

  • Cell lysis buffer (e.g., RIPA buffer)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding: Seed the target cells in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with the desired concentration of the test PROTAC for a specific time (e.g., 4 hours).

  • Cell Harvesting:

    • Aspirate the media and wash the cells three times with ice-cold PBS to remove any extracellular PROTAC.

    • Harvest the cells by trypsinization.

    • Count the cells to normalize the data.

  • Cell Lysis: Resuspend the cell pellet in a known volume of cell lysis buffer. Lyse the cells on ice for 30 minutes with periodic vortexing.

  • Sample Preparation: Centrifuge the lysate to pellet the cell debris. Collect the supernatant containing the intracellular PROTAC.

  • Analysis: Quantify the concentration of the PROTAC in the cell lysate using a validated LC-MS/MS method.

  • Data Normalization: Express the intracellular concentration per million cells or as a ratio to the initial extracellular concentration.

Visualizing Key Processes

To aid in the understanding of the concepts and workflows discussed, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation PROTAC_ext Extracellular PROTAC PROTAC_ext->PROTAC Cellular Uptake

Caption: General mechanism of PROTAC-induced protein degradation.

Permeability_Workflow Start Start: PROTAC Candidate PAMPA PAMPA (Passive Permeability) Start->PAMPA Caco2 Caco-2 Assay (Passive & Active Transport) PAMPA->Caco2 Promising candidates Cellular_Uptake Cellular Uptake Assay (Intracellular Concentration) Caco2->Cellular_Uptake Target_Engagement Target Engagement Assay (Functional Readout) Cellular_Uptake->Target_Engagement Data_Analysis Data Analysis & Interpretation Target_Engagement->Data_Analysis Decision Decision: Advance or Optimize? Data_Analysis->Decision

Caption: Experimental workflow for assessing PROTAC cell permeability.

Assay_Selection Question What is the primary question? Passive Is it passively permeable? Question->Passive Active Is there active transport/efflux? Question->Active Inside Does it get inside cells? Question->Inside Functional Is it functionally active in cells? Question->Functional PAMPA Use PAMPA Passive->PAMPA Caco2 Use Caco-2 Assay Active->Caco2 Cellular_Uptake Use Cellular Uptake Assay Inside->Cellular_Uptake Target_Engagement Use Target Engagement Assay Functional->Target_Engagement

Caption: Decision tree for selecting the appropriate permeability assay.

References

Application Notes and Protocols for Ternary Complex Formation Assays for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and Ternary Complex Formation

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs).[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] The formation of a stable ternary complex, consisting of the POI, the PROTAC, and the E3 ligase, is the critical first step in this process.[4][5][6] The stability and kinetics of this ternary complex are paramount to the efficiency and selectivity of the subsequent ubiquitination and degradation of the target protein.[] Therefore, robust and reliable assays to characterize ternary complex formation are indispensable tools in the development of effective PROTAC-based therapeutics.[8][9]

This document provides detailed application notes and protocols for several key biophysical and cellular assays used to study PROTAC-induced ternary complex formation.

PROTAC Mechanism of Action

PROTACs function by bringing a target protein and an E3 ligase into close proximity, facilitating the transfer of ubiquitin from the E2-E3 ligase complex to the target protein.[1] This polyubiquitination marks the target protein for degradation by the 26S proteasome.[3] The PROTAC molecule itself is not degraded in this process and can act catalytically to induce the degradation of multiple target protein molecules.[1]

PROTAC_Mechanism cluster_0 Cellular Environment POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex POI->Ternary_Complex Binding PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->POI Recycling Ternary_Complex->PROTAC Ternary_Complex->E3_Ligase Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC Mechanism of Action.

Key Biophysical Assays for Ternary Complex Characterization

Several biophysical techniques are employed to quantitatively assess the formation, stability, and kinetics of the PROTAC-induced ternary complex in vitro.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data on the association and dissociation of biomolecular interactions.[10] It is a powerful tool for measuring both binary (PROTAC-POI, PROTAC-E3 ligase) and ternary complex binding affinities and kinetics.[11][12] The dissociative half-life of the ternary complex, as measured by SPR, has been shown to correlate with the rate of intracellular target degradation.[12]

Experimental Workflow for SPR-based Ternary Complex Analysis

SPR_Workflow cluster_workflow SPR Experimental Workflow start Start immobilize Immobilize E3 Ligase on Sensor Chip start->immobilize binary_binding Measure Binary Binding: PROTAC to E3 Ligase immobilize->binary_binding ternary_binding Measure Ternary Binding: Inject PROTAC + Target Protein binary_binding->ternary_binding data_analysis Data Analysis: Determine KD, kon, koff ternary_binding->data_analysis cooperativity Calculate Cooperativity (α) data_analysis->cooperativity end End cooperativity->end

Caption: SPR Experimental Workflow.

Protocol: SPR Analysis of Ternary Complex Formation

Objective: To determine the kinetic and affinity constants for binary and ternary complex formation.

Materials:

  • Purified E3 ligase (e.g., VHL complex)

  • Purified target protein (e.g., BRD4)

  • PROTAC of interest

  • SPR instrument and sensor chips (e.g., Biacore)

  • Running buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.005% P20, pH 7.4)[13]

Methodology:

  • Immobilization of E3 Ligase:

    • Activate the sensor chip surface according to the manufacturer's protocol.

    • Immobilize the E3 ligase onto the chip to a desired response unit (RU) level (e.g., ~100 RU for VHL).[13]

  • Binary Interaction Analysis (PROTAC to E3 Ligase):

    • Prepare a dilution series of the PROTAC in running buffer.

    • Inject the PROTAC solutions over the immobilized E3 ligase surface.

    • Regenerate the surface between injections if necessary.

    • Fit the sensorgram data to a 1:1 binding model to determine the association rate (k_a), dissociation rate (k_d), and equilibrium dissociation constant (K_D) for the binary interaction.[14]

  • Ternary Interaction Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC in running buffer.[15]

    • Inject these solutions over the immobilized E3 ligase surface.

    • Fit the resulting sensorgrams to a suitable binding model to determine the kinetic parameters for ternary complex formation.[14]

  • Data Analysis and Cooperativity Calculation:

    • The cooperativity factor (α) is a measure of the influence of the binary interactions on the stability of the ternary complex. It is calculated as the ratio of the binary K_D to the ternary K_D.[14]

    • α = K_D (binary, PROTAC to E3) / K_D (ternary)

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the thermodynamics of binding interactions.[14] It directly measures the heat released or absorbed during a binding event, providing information on the binding affinity (K_D), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction.[] ITC is particularly valuable for determining the cooperativity of ternary complex formation.[13][16]

Protocol: ITC Measurement of Cooperativity

Objective: To determine the thermodynamic parameters of binary and ternary complex formation and calculate the cooperativity factor.

Materials:

  • Purified target protein

  • Purified E3 ligase complex

  • PROTAC of interest

  • ITC instrument

  • Matched dialysis buffer[14]

Methodology:

  • Determining Binary Binding Affinities:

    • PROTAC to E3 Ligase: Titrate the PROTAC solution into the E3 ligase solution in the ITC cell. Analyze the data using a one-site binding model to determine K_D1.[14]

    • PROTAC to Target Protein: Titrate the PROTAC solution into the target protein solution. Analyze to determine K_D2.

  • Determining Ternary Binding Affinity:

    • Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell.

    • Titrate the PROTAC solution into the pre-formed binary complex.

    • Analyze the data to determine the apparent K_D for ternary complex formation (K_D,ternary).[14]

  • Cooperativity Calculation:

    • α = K_D1 / K_D,ternary

Proximity-Based Assays: TR-FRET and AlphaLISA

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) are sensitive, high-throughput assays that detect the formation of the ternary complex based on the proximity of tagged target protein and E3 ligase.[17][18] In these assays, the formation of the ternary complex brings a donor and acceptor fluorophore (TR-FRET) or bead (AlphaLISA) into close proximity, resulting in a detectable signal.[19][20] These assays typically produce a bell-shaped curve, where the signal decreases at high PROTAC concentrations due to the "hook effect," the formation of binary complexes at the expense of the ternary complex.[14][18]

Protocol: TR-FRET Ternary Complex Assay

Objective: To quantify the formation of the ternary complex in a homogeneous assay format.

Materials:

  • Tagged target protein (e.g., GST-BRD2(BD1))

  • Tagged E3 ligase (e.g., His-CRBN(DDB1))

  • PROTAC of interest

  • TR-FRET donor (e.g., Tb-anti-GST)

  • TR-FRET acceptor (e.g., AF488-anti-His)

  • Assay buffer

  • Microplate reader capable of TR-FRET measurements

Methodology:

  • Assay Setup:

    • Prepare a dilution series of the PROTAC.

    • In a microplate, add the tagged target protein, tagged E3 ligase, TR-FRET donor, and TR-FRET acceptor.[17]

    • Add the PROTAC dilutions to the wells.

    • Incubate the plate for a specified time (e.g., 180 minutes).[21]

  • Signal Detection:

    • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.[17]

  • Data Analysis:

    • Plot the TR-FRET signal against the PROTAC concentration to generate a dose-response curve.

    • The peak of the curve represents the maximal ternary complex formation.

Cellular Assays for Ternary Complex Formation

While biophysical assays provide detailed in vitro characterization, cellular assays are crucial for confirming ternary complex formation in a more physiologically relevant environment.[4][5]

NanoBRET™ Technology

NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a proximity-based assay that can be used to monitor ternary complex formation in living cells.[4][] In this assay, the target protein is tagged with a NanoLuc® luciferase (donor), and the E3 ligase is tagged with a fluorescent acceptor (e.g., HaloTag®).[22] PROTAC-mediated formation of the ternary complex brings the donor and acceptor into close proximity, resulting in energy transfer and a detectable BRET signal.[23]

Protocol: NanoBRET™ Ternary Complex Assay in Live Cells

Objective: To detect and quantify PROTAC-induced ternary complex formation in live cells.

Materials:

  • Cells expressing the NanoLuc®-tagged target protein and HaloTag®-tagged E3 ligase.

  • HaloTag® NanoBRET™ ligand

  • PROTAC of interest

  • NanoBRET™ Nano-Glo® Substrate

  • Luminometer with appropriate filters

Methodology:

  • Cell Preparation:

    • Plate the engineered cells in a white-bottom microplate.

    • Label the HaloTag®-fusion protein by adding the HaloTag® NanoBRET™ ligand and incubating.[14]

  • PROTAC Treatment:

    • Add a dilution series of the PROTAC to the cells and incubate.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor and acceptor emission signals.[14]

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor signal / donor signal).

    • A PROTAC-dependent increase in the NanoBRET™ ratio indicates ternary complex formation.[14]

Quantitative Data Summary

The following tables summarize representative quantitative data for well-characterized PROTACs.

Table 1: Binary and Ternary Binding Affinities (K_D) and Cooperativity (α) for MZ1

Interacting PartnersAssayK_D (nM)Cooperativity (α)Reference
MZ1 to VHLSPR29-[13][16]
MZ1 to VHLITC66-[13][16]
MZ1 to Brd4_BD2_SPR1-[13][16]
MZ1 to Brd4_BD2_ITC4-[13][16]
VHL:MZ1:Brd4_BD2_ (Ternary)SPR-26[13]
VHL:MZ1:Brd4_BD2_ (Ternary)ITC-15[13]

Table 2: Ternary Complex Formation Efficacy for BET PROTACs

PROTACAssayMaximal Efficacy ConcentrationReference
PROTAC BET Degrader-1TR-FRET4.1 nM[17][21]

Table 3: Kinetic Parameters for Ternary Complex Formation

PROTAC SystemAssayOff-rate (s⁻¹)Reference
VHL:MZ1:Brd4_BD2_SPR0.014[13]

Conclusion

The formation of a stable and productive ternary complex is a prerequisite for successful PROTAC-mediated protein degradation. The assays and protocols described in this document provide a comprehensive toolkit for researchers to characterize the binding affinity, kinetics, thermodynamics, and cellular engagement of PROTAC-induced ternary complexes. A thorough understanding of these parameters is essential for the rational design and optimization of novel PROTAC degraders.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Hydroxy-PEG3-CH2-Boc Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthetic yield of Hydroxy-PEG3-CH2-Boc derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, and handling of these compounds.

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during the synthesis of this compound derivatives.

Issue Potential Cause Recommended Solutions
Low or No Product Yield Incomplete Reaction: Insufficient reaction time, low temperature, or inadequate amount of Boc anhydride.- Extend the reaction time and monitor progress using TLC or LC-MS.- Gradually increase the reaction temperature, but be cautious of potential side reactions.- Use a slight excess of di-tert-butyl dicarbonate (Boc anhydride), typically 1.1 to 1.5 equivalents.
Ineffective Base: The chosen base may not be strong enough to deprotonate the amine effectively.- Switch to a stronger, non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).- Ensure the base is fresh and anhydrous.
Poor Solubility of Reactants: The starting amino-PEG alcohol may have poor solubility in the reaction solvent.- Use a co-solvent system, such as THF/water or dioxane/water, to improve solubility.[1]
Degradation of Product: The product may be sensitive to the reaction or work-up conditions.- If using a strong base, consider performing the reaction at a lower temperature (e.g., 0 °C) to minimize side reactions.
Presence of Multiple Products/Impurities Di-Boc Formation: Reaction of Boc anhydride with both the amine and the terminal hydroxyl group.- This is less common as amines are generally more nucleophilic than alcohols.[2] However, to minimize this, add the Boc anhydride slowly to the reaction mixture.- Use a less reactive Boc-donating reagent if O-acylation is a persistent issue.
Formation of Urea Byproducts: This can occur if the amine reacts with isocyanates formed from the decomposition of Boc anhydride, especially at higher temperatures.- Maintain a controlled reaction temperature, preferably at or below room temperature.
Residual Boc Anhydride: Excess Boc anhydride remaining after the reaction.- Quench the reaction with a nucleophilic scavenger like a small amount of aqueous ammonium chloride or by washing with a dilute solution of a primary amine (e.g., glycine) in a basic aqueous solution.[3]
Difficult Product Purification Emulsion Formation During Extraction: The amphiphilic nature of PEG derivatives can lead to stable emulsions during aqueous work-up.- Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and break the emulsion.[4][5]- If emulsions persist, consider centrifugation to separate the layers.[3][5]- Perform the extraction with gentle swirling instead of vigorous shaking.[5]
Product is Highly Water-Soluble: The short PEG chain can impart significant water solubility, leading to poor extraction into organic solvents.- Saturate the aqueous layer with sodium chloride to "salt out" the product, thereby increasing its partitioning into the organic layer.[4]- Use a more polar organic solvent for extraction, such as a mixture of dichloromethane and isopropanol.
Co-elution of Impurities During Column Chromatography: Impurities with similar polarity to the product can be difficult to separate.- Use a shallow gradient of a more polar solvent during column chromatography to improve separation.[6]- Consider using a different stationary phase, such as reversed-phase silica gel, if normal-phase chromatography is ineffective.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the Boc protection of Hydroxy-PEG3-CH2-amine?

A1: The choice of solvent is critical for achieving a good yield. A variety of solvents can be used, often in combination with water to ensure the solubility of the starting amine. Common solvent systems include tetrahydrofuran (THF)/water, dioxane/water, and acetonitrile.[1] For weakly nucleophilic amines, alcoholic solvents like methanol have been shown to enhance the reaction rate.[7]

Q2: Which base is most suitable for this reaction, and how much should be used?

A2: A non-nucleophilic organic base is generally preferred to avoid side reactions. Triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are common choices. Typically, 1.1 to 2.0 equivalents of the base are used relative to the starting amine. Inorganic bases like sodium bicarbonate in a biphasic system can also be effective.[1]

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. The starting amine is typically more polar (lower Rf value) than the Boc-protected product. A stain such as ninhydrin can be used to visualize the amine (which will appear as a colored spot), while the Boc-protected product will not stain with ninhydrin. Alternatively, LC-MS can be used for more precise monitoring.

Q4: What are the best practices for purifying the final product?

A4: Purification is typically achieved by silica gel column chromatography.[6] A gradient elution starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is usually effective. For highly water-soluble products, reversed-phase chromatography may be a better alternative. Precipitation of the product from a solution by adding a non-solvent can also be an effective purification method for PEG derivatives.[6]

Q5: Are there any known side reactions to be aware of?

A5: Yes, several side reactions can occur. Besides the formation of di-Boc and urea byproducts, the use of 4-dimethylaminopyridine (DMAP) as a catalyst with Boc anhydride can sometimes lead to the formation of symmetrical carbonates from alcohols and isocyanates from primary amines.[8] It is therefore recommended to use DMAP with caution and at catalytic amounts, if at all.

Experimental Protocols

General Protocol for Boc Protection of Hydroxy-PEG3-CH2-amine

This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.

  • Dissolution: Dissolve Hydroxy-PEG3-CH2-amine (1.0 eq.) in a suitable solvent system (e.g., a 1:1 mixture of THF and water).

  • Addition of Base: Add a non-nucleophilic base such as triethylamine (1.5 eq.) to the solution and stir.

  • Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (Boc)₂O (1.2 eq.) either as a solid or dissolved in a small amount of the reaction solvent. The addition should be done portion-wise or dropwise to control the reaction rate and temperature.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

    • Dilute the remaining aqueous solution with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Troubleshooting Emulsions: If an emulsion forms, add brine to the separatory funnel to aid in phase separation.[4][5]

    • Wash the combined organic layers with a dilute acid (e.g., 1 M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Data Presentation

Table 1: Influence of Reaction Parameters on Yield (Illustrative)
Entry Base (eq.) Solvent Temperature (°C) Time (h) Yield (%)
1TEA (1.5)THF/H₂O (1:1)25685
2DIPEA (1.5)Dioxane/H₂O (1:1)25688
3NaHCO₃ (2.0)DCM/H₂O (1:1)251275
4TEA (1.5)THF01280
5TEA (1.5)THF40490 (with minor impurities)

Note: The data in this table is illustrative and intended to demonstrate the expected trends. Actual yields may vary.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start: Hydroxy-PEG3-CH2-amine dissolve Dissolve in THF/Water start->dissolve add_base Add Base (e.g., TEA) dissolve->add_base add_boc Add (Boc)2O add_base->add_boc react React at RT (4-12h) add_boc->react concentrate Concentrate react->concentrate extract Extract with Organic Solvent concentrate->extract wash Aqueous Washes (Acid, Base, Brine) extract->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography dry->chromatography product Final Product: This compound chromatography->product

Caption: Synthetic workflow for this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Product Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn bad_base Ineffective Base low_yield->bad_base poor_solubility Poor Solubility low_yield->poor_solubility extend_time Increase Time/Temp incomplete_rxn->extend_time more_boc Add More (Boc)2O incomplete_rxn->more_boc change_base Change Base bad_base->change_base cosolvent Use Co-solvent poor_solubility->cosolvent

Caption: Troubleshooting low yield issues.

References

Troubleshooting low degradation efficiency with PEG-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with low degradation efficiency of Polyethylene Glycol (PEG)-based Proteolysis Targeting Chimeras (PROTACs).

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during your PROTAC experiments.

Issue 1: Low or No Degradation of the Target Protein

If your PEG-based PROTAC is not effectively degrading the target protein, consider the following potential causes and troubleshooting steps.

Potential Cause Troubleshooting Steps Recommended Assays
Poor Cell Permeability The hydrophilicity of PEG linkers can sometimes impede passive diffusion across the cell membrane[1][2]. Synthesize PROTACs with more hydrophobic linkers (e.g., alkyl chains) or hybrid linkers to enhance cell uptake[1]. Encapsulating the PROTAC in a nanoparticle delivery system can also improve permeability.Caco-2 Permeability Assay, Parallel Artificial Membrane Permeability Assay (PAMPA)[3][4]
Inefficient Ternary Complex Formation The length and flexibility of the PEG linker are critical for the stable formation of the ternary complex (Target Protein-PROTAC-E3 Ligase)[1][5]. An unfavorable linker length can lead to steric hindrance[5]. Synthesize a library of PROTACs with varying PEG linker lengths to identify the optimal length for your specific target and E3 ligase pair.Co-immunoprecipitation (Co-IP), Surface Plasmon Resonance (SPR)[6], NanoBRET/FRET Assays[3][7], AlphaLISA[8]
Incorrect E3 Ligase Choice The selected E3 ligase may not be expressed at sufficient levels in your cell line or may not be the optimal choice for your target protein[9]. Verify the expression of the recruited E3 ligase in your cell model. Consider synthesizing PROTACs that recruit alternative E3 ligases (e.g., VHL, CRBN)[9][10].Western Blot for E3 ligase expression, Test PROTACs with different E3 ligase ligands
PROTAC Instability The PROTAC molecule may be unstable in the cell culture medium.Assess the stability of the PROTAC in your experimental media over time using LC-MS/MS.
Off-Target Engagement The PROTAC may be binding to other cellular proteins, reducing the concentration available to engage the intended target and E3 ligase.Cellular Thermal Shift Assay (CETSA) to confirm target engagement in cells[4].

Issue 2: A "Hook Effect" is Observed in the Dose-Response Curve

A "hook effect" is characterized by a bell-shaped dose-response curve, where degradation efficiency decreases at high PROTAC concentrations[3][6][8]. This occurs due to the formation of non-productive binary complexes (PROTAC-Target or PROTAC-E3 Ligase) that predominate at high concentrations and prevent the formation of the productive ternary complex[3][6][8].

Troubleshooting Steps Rationale
Extend the Dose-Response Range Ensure your concentration range is wide enough to capture the full bell-shaped curve. It is recommended to use at least 8-10 concentrations with half-log dilutions[8].
Perform a Time-Course Experiment Assess degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal and a "hooked" concentration[8].
Directly Assess Ternary Complex Formation Utilize biophysical assays to measure ternary complex formation at various PROTAC concentrations.
Enhance Ternary Complex Cooperativity A linker that promotes strong positive cooperativity in ternary complex formation can help mitigate the hook effect[1].

Frequently Asked Questions (FAQs)

Q1: What is the role of the PEG linker in a PROTAC?

The PEG linker is not just a spacer; it is a critical component that influences the PROTAC's efficacy[5]. Its primary roles include:

  • Connecting the two ligands: It physically links the target protein-binding ligand to the E3 ligase-recruiting ligand[1].

  • Optimizing ternary complex formation: The length and flexibility of the linker are crucial for inducing the correct proximity and orientation between the target protein and the E3 ligase to form a stable and productive ternary complex[5][11].

  • Modulating physicochemical properties: PEG linkers are hydrophilic and can improve the solubility of the PROTAC molecule[2][12]. However, this can sometimes negatively impact cell permeability[1][].

Q2: How does PEG linker length affect degradation efficiency?

The length of the PEG linker is a critical parameter that significantly impacts degradation efficiency[5].

  • Too short: A short linker may cause steric hindrance, preventing the formation of a stable ternary complex[5].

  • Too long: An excessively long linker may not effectively bring the target protein and E3 ligase into close enough proximity for efficient ubiquitination.

  • Optimal length: The optimal linker length is specific to each target protein and E3 ligase pair and must be determined empirically by testing a range of linker lengths[5][14].

Q3: Can the flexibility of the PEG linker be a problem?

While the flexibility of PEG linkers can be advantageous in allowing the PROTAC to adopt a favorable conformation for ternary complex formation, it can also be a drawback[1]. In some cases, a more rigid linker containing cyclic structures (e.g., piperazine/piperidines) can lead to a more stable ternary complex and more potent protein degradation[11][15].

Q4: How do I choose the right E3 ligase for my PEG-based PROTAC?

The choice of E3 ligase is critical for PROTAC success and depends on several factors[10].

  • Cellular Expression: The E3 ligase must be expressed in the cell type of interest.

  • Subcellular Localization: The E3 ligase should be present in the same cellular compartment as the target protein.

  • Ligand Availability: There must be a known, high-affinity ligand for the E3 ligase that can be incorporated into the PROTAC design. The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL)[16][17].

Q5: What are DC50 and Dmax, and how are they determined?

  • DC50: The half-maximal degradation concentration, representing the concentration of a PROTAC at which 50% of the target protein is degraded[8][18].

  • Dmax: The maximum level of degradation that can be achieved with a particular PROTAC[8][18].

These parameters are typically determined by treating cells with a range of PROTAC concentrations and then measuring the remaining level of the target protein using methods like Western Blotting or ELISA[18][19]. The data is then plotted to generate a dose-response curve from which DC50 and Dmax values can be calculated[18].

Experimental Protocols

Protocol 1: Western Blotting for Target Protein Degradation

This protocol describes the quantification of target protein degradation following PROTAC treatment.

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of your PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 24 hours)[4].

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples and prepare them with Laemmli buffer[5].

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane[5].

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST[5].

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensity using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control[5].

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to verify the formation of the ternary complex in cells.

Methodology:

  • Cell Treatment: Treat cells with your PROTAC at the optimal concentration and a vehicle control for a short duration (e.g., 2-4 hours).

  • Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors[20].

  • Immunoprecipitation:

    • Pre-clear the lysate with Protein A/G beads.

    • Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or the target protein overnight at 4°C[20].

  • Capture: Add Protein A/G beads to capture the antibody-protein complex[4].

  • Washing: Wash the beads extensively to remove non-specific binders.

  • Elution: Elute the protein from the beads by boiling in SDS-PAGE sample buffer[4].

  • Western Blot Analysis: Run the eluate on an SDS-PAGE gel and probe for the presence of the target protein and the E3 ligase to confirm their interaction.

Visualizations

PROTAC_MoA cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PEG-based PROTAC Target Target Protein PROTAC->Target Binds E3_Ligase E3 Ligase PROTAC->E3_Ligase Binds Ub Ubiquitin Ub->E3_Ligase Proteasome Proteasome Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Target_Bound Target Protein PROTAC_Bound PROTAC Target_Bound->PROTAC_Bound Target_Ub Ubiquitinated Target Protein E3_Ligase_Bound E3 Ligase PROTAC_Bound->E3_Ligase_Bound E3_Ligase_Bound->Target_Bound Ubiquitination Target_Ub->Proteasome Recognition & Degradation cluster_ternary cluster_ternary

Caption: Mechanism of action for a PEG-based PROTAC.

Troubleshooting_Workflow Start Low/No Degradation Observed Check_Permeability 1. Assess Cell Permeability Start->Check_Permeability Permeability_OK Permeable Check_Permeability->Permeability_OK Yes Permeability_Bad Not Permeable Check_Permeability->Permeability_Bad No Check_Ternary_Complex 2. Evaluate Ternary Complex Formation Permeability_OK->Check_Ternary_Complex Modify_Linker Modify Linker (e.g., increase hydrophobicity) Permeability_Bad->Modify_Linker Modify_Linker->Start Ternary_OK Complex Forms Check_Ternary_Complex->Ternary_OK Yes Ternary_Bad No/Weak Complex Check_Ternary_Complex->Ternary_Bad No Check_E3_Ligase 3. Verify E3 Ligase Expression/Choice Ternary_OK->Check_E3_Ligase Optimize_Linker_Length Optimize Linker Length/Rigidity Ternary_Bad->Optimize_Linker_Length Optimize_Linker_Length->Start E3_OK Expressed & Appropriate Check_E3_Ligase->E3_OK Yes E3_Bad Low Expression or Wrong Choice Check_E3_Ligase->E3_Bad No Check_Ubiquitination 4. Assess Target Ubiquitination E3_OK->Check_Ubiquitination Change_Cell_Line_or_E3 Change Cell Line or Recruit Different E3 Ligase E3_Bad->Change_Cell_Line_or_E3 Change_Cell_Line_or_E3->Start Ub_OK Ubiquitinated Check_Ubiquitination->Ub_OK Yes Ub_Bad Not Ubiquitinated Check_Ubiquitination->Ub_Bad No Check_Proteasome 5. Check Proteasome Activity Ub_OK->Check_Proteasome Ub_Bad->Optimize_Linker_Length Proteasome_OK Active Check_Proteasome->Proteasome_OK Yes Proteasome_Bad Inactive Check_Proteasome->Proteasome_Bad No Success Degradation Achieved Proteasome_OK->Success Use_Proteasome_Inhibitor_Control Use Proteasome Inhibitor Control (MG132) Proteasome_Bad->Use_Proteasome_Inhibitor_Control

Caption: A systematic workflow for troubleshooting low degradation efficiency.

Hook_Effect cluster_low_conc Low PROTAC Concentration cluster_high_conc High PROTAC Concentration Target_Low Target PROTAC_Low PROTAC Target_Low->PROTAC_Low E3_Low E3 Ligase PROTAC_Low->E3_Low Ternary_Complex Productive Ternary Complex E3_Low->Ternary_Complex Formation Binary_Target Non-Productive Binary Complex (Target-PROTAC) Binary_E3 Non-Productive Binary Complex (E3-PROTAC) Target_High Target PROTAC_High1 PROTAC Target_High->PROTAC_High1 Binds PROTAC_High1->Binary_Target PROTAC_High2 PROTAC PROTAC_High2->Binary_E3 E3_High E3 Ligase E3_High->PROTAC_High2 Binds

Caption: The "Hook Effect" leading to non-productive binary complexes.

References

Technical Support Center: Optimizing Linker Length for Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on optimizing linker length for the effective formation of ternary complexes, a critical step in the development of potent proteolysis-targeting chimeras (PROTACs) and other heterobifunctional molecules. Here you will find troubleshooting advice for common experimental issues and answers to frequently asked questions, all designed to facilitate your research and development efforts.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, with a focus on challenges related to linker design and its impact on ternary complex formation and subsequent protein degradation.

Issue 1: Weak or No Ternary Complex Formation Despite High Binary Affinities

  • Question: My PROTAC exhibits high binding affinity to both the target protein and the E3 ligase in binary assays, but I'm observing weak or no ternary complex formation. What are the potential linker-related issues?[1]

  • Answer: This is a common challenge that often points to suboptimal linker design, which is critical for the productive assembly of the Target-PROTAC-E3 Ligase complex.[1] Potential linker-related problems and troubleshooting steps include:

    • Incorrect Linker Length: The linker may be too short, causing steric hindrance that prevents the target protein and E3 ligase from coming together.[1][2] Conversely, a linker that is too long might lead to an unstable ternary complex due to excessive flexibility.[2]

      • Solution: Synthesize a library of PROTACs with varying linker lengths. A typical starting point is to vary the linker by 2-4 atoms in either direction. For example, if your initial linker has 12 atoms, create versions with 8, 10, 14, and 16 atoms. Evaluate ternary complex formation for each variant using biophysical assays like SPR or FRET.[3]

    • Inappropriate Linker Rigidity: A highly flexible linker might not sufficiently restrict the conformational space, leading to non-productive binding events.[] On the other hand, a very rigid linker may not allow for the necessary conformational adjustments required for optimal ternary complex formation.[]

      • Solution: Introduce rigid or flexible elements into your linker design. For increased rigidity, consider incorporating cyclic structures like piperazine or piperidine rings.[6][7] For more flexibility, polyethylene glycol (PEG) or simple alkyl chains are common choices.[][]

    • Unfavorable Linker Attachment Points: The exit vector of the linker from the target-binding and E3-binding moieties is crucial. An incorrect attachment point can lead to a non-productive orientation of the two proteins within the ternary complex.

      • Solution: If structurally feasible, synthesize PROTACs with the linker attached to different solvent-exposed positions on the ligands.[8] Computational modeling can help predict more favorable attachment sites.[9]

Issue 2: Poor Degradation of the Target Protein Despite Ternary Complex Formation

  • Question: I have evidence of ternary complex formation, but the degradation of my target protein is inefficient. What could be the cause?

  • Answer: The formation of a ternary complex is necessary but not sufficient for effective protein degradation. The geometry of the complex is critical for ubiquitination.

    • Unfavorable Ternary Complex Conformation: The linker might orient the target protein in a way that its surface lysines are not accessible to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase.[1]

      • Solution: Systematically vary the linker length and composition to alter the relative orientation of the target protein and E3 ligase.[] Even minor changes, such as adding or removing a single ethylene glycol unit, can significantly impact degradation.[10]

    • Poor Physicochemical Properties: The linker can contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target at sufficient concentrations.[1][11]

      • Solution: Modify the linker to improve its physicochemical properties. Incorporating polar groups or using PEG linkers can enhance solubility.[][12] To improve permeability, consider strategies like reducing the number of rotatable bonds or using more hydrophobic linkers, while being mindful of the potential trade-off with solubility.[11][13]

Issue 3: "Hook Effect" Observed at High PROTAC Concentrations

  • Question: I'm observing a "hook effect," where the degradation efficiency of my PROTAC decreases at higher concentrations. How can linker optimization help mitigate this?

  • Answer: The "hook effect" occurs when high concentrations of a PROTAC favor the formation of non-productive binary complexes (Target-PROTAC or PROTAC-E3 Ligase) over the productive ternary complex.[1] While this is an inherent aspect of the PROTAC mechanism, a well-designed linker can lessen its severity.

    • Enhance Ternary Complex Cooperativity: A linker that promotes positive cooperativity, where the binding of the first protein increases the affinity for the second, will stabilize the ternary complex and can mitigate the hook effect.[1]

      • Solution: Experiment with linker compositions that can form favorable interactions with the surfaces of the target protein and/or the E3 ligase.[14] Structural biology techniques like X-ray crystallography can provide insights into potential protein-linker interactions.[15]

    • Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is more amenable to ternary complex formation, which may reduce the formation of non-productive binary complexes.[1]

Frequently Asked Questions (FAQs)

Q1: What is the ideal linker length for a PROTAC?

There is no universally optimal linker length; it is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[16] The goal is to find a "sweet spot" that facilitates the formation of a stable and productive ternary complex.[2] Studies have shown that for some targets, a linker of 16 atoms is optimal, while for others, a range of 15-17 atoms shows the best performance.[16][17] Both shorter and longer linkers outside of the optimal range can lead to reduced efficacy.[2]

Q2: What are the most common types of linkers used in PROTAC design?

The most common linker types are alkyl chains and polyethylene glycol (PEG) linkers due to their synthetic accessibility and the ease with which their length can be systematically varied.[16][] Alkyl linkers provide flexibility, while PEG linkers are known for their hydrophilicity, which can improve the solubility of the PROTAC molecule.[][12] More rigid linkers incorporating elements like piperazine, piperidine, or triazole rings are also increasingly used to improve conformational restriction and metabolic stability.[7][16]

Q3: How does linker flexibility versus rigidity impact ternary complex formation?

The balance between flexibility and rigidity is a key consideration in linker design.[]

  • Flexible linkers (e.g., alkyl chains, PEGs) can allow the PROTAC to adopt multiple conformations, which can be advantageous for accommodating the binding surfaces of the target protein and E3 ligase.[] However, excessive flexibility can lead to an entropic penalty upon binding and may result in a less stable ternary complex.[10]

  • Rigid linkers (e.g., containing cyclic structures) can reduce the entropic cost of binding and pre-organize the PROTAC into a bioactive conformation.[] This can lead to improved stability of the ternary complex and enhanced degradation activity.[] However, a linker that is too rigid may not allow for the necessary induced-fit interactions.

Q4: What are the key experimental assays to measure ternary complex formation and protein degradation?

A variety of biophysical and cellular assays are used to evaluate PROTAC efficacy:

  • Biophysical Assays for Ternary Complex Formation:

    • Surface Plasmon Resonance (SPR): Provides kinetic and affinity data (KD, kon, koff) for both binary and ternary interactions.[3][19]

    • Isothermal Titration Calorimetry (ITC): Measures the thermodynamics of binding and can determine binding affinity and stoichiometry.[3][19]

    • Biolayer Interferometry (BLI): Another label-free method to assess binding kinetics and affinities.[19]

    • Fluorescence Resonance Energy Transfer (FRET): A proximity-based assay where ternary complex formation brings a donor and acceptor fluorophore into close proximity, resulting in a detectable signal.[3]

  • Cellular Assays for Protein Degradation:

    • Western Blotting: A standard method to quantify the reduction in target protein levels after PROTAC treatment.[20]

    • Homogeneous Time-Resolved Fluorescence (HTRF): A high-throughput immunoassay for quantifying protein levels in cell lysates.

    • NanoBRET™: A live-cell assay that can measure both ternary complex formation and protein degradation.[21]

Quantitative Data Summary

The optimal linker length is target-dependent. Below is a summary of data from various studies illustrating the impact of linker length on degradation efficiency.

Target ProteinE3 LigaseLinker TypeOptimal Linker Length (atoms)DC50 (nM)Dmax (%)
Estrogen Receptor α (ERα)IAPAlkyl Chain16~10>90%
p38αCereblonPEG/Alkyl15-17<100~80%
BRD4VHLPEG/AlkylNot specified~5>95%
IRAK4CereblonPEGLonger PEG chains generally more effective<50>90%

Note: DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved. The data is compiled from multiple sources for illustrative purposes.[2][12][17][20]

Experimental Protocols

Protocol 1: Assessment of Ternary Complex Formation by Surface Plasmon Resonance (SPR)

  • Immobilization: Immobilize the target protein or E3 ligase onto a sensor chip.[3]

  • Binary Binding: Inject the PROTAC molecule at various concentrations to measure its binding affinity to the immobilized protein.[3]

  • Ternary Complex Formation: In the presence of a saturating concentration of the PROTAC, inject the second protein partner (the one not immobilized on the chip).[3]

  • Analysis: Analyze the sensorgrams to determine the binding affinity (KD), association rate (kon), and dissociation rate (koff) of the ternary complex.[3] An enhancement in binding affinity compared to the binary interactions can indicate positive cooperativity.

Protocol 2: Quantification of Protein Degradation by Western Blot

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[20]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[20]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[20]

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody against the target protein, followed by an appropriate HRP-conjugated secondary antibody. Also, probe for a loading control protein (e.g., GAPDH or β-actin).

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.[20] Normalize the target protein signal to the loading control to determine the percentage of degradation relative to the vehicle-treated control.[20]

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex PROTAC PROTAC Ternary_Complex Target-PROTAC-E3 PROTAC->Ternary_Complex Binds Target Target Protein (POI) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Poly_Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC mechanism of action, from ternary complex formation to target protein degradation.

Linker_Optimization_Workflow Start Start: Initial PROTAC Design Synthesize Synthesize Library of PROTACs (Vary Linker Length/Composition) Start->Synthesize Binary Binary Binding Assays (SPR, ITC) Synthesize->Binary Ternary Ternary Complex Assays (SPR, FRET, NanoBRET) Binary->Ternary Degradation Cellular Degradation Assays (Western Blot, HTRF) Ternary->Degradation Analyze Analyze Data: - DC50, Dmax - Cooperativity - Hook Effect Degradation->Analyze Decision Optimal Degrader Identified? Analyze->Decision Decision->Synthesize No Optimize Further Optimization (e.g., ADME Properties) Decision->Optimize Yes End End Optimize->End Linker_Properties_Logic cluster_impact Impacts Linker_Properties Linker Properties Length Length Linker_Properties->Length Flexibility Flexibility Linker_Properties->Flexibility Composition Composition Linker_Properties->Composition Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Steric Hindrance vs. Instability Flexibility->Ternary_Complex Conformational Freedom Physicochemical Physicochemical Properties (Solubility, Permeability) Composition->Physicochemical Hydrophilicity/Hydrophobicity Degradation Degradation Efficacy (DC50, Dmax) Ternary_Complex->Degradation Physicochemical->Degradation Bioavailability

References

Navigating the Hook Effect in PROTACs: A Technical Support Center for Researchers Utilizing PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Technical Support, Please Refer to Our Troubleshooting Guides and FAQs Below.

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). A common experimental challenge encountered is the "hook effect," a paradoxical decrease in target protein degradation at high PROTAC concentrations. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to identify, understand, and mitigate the hook effect, with a particular focus on the role of Polyethylene Glycol (PEG) linkers in PROTAC design.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTACs?

A1: The hook effect describes a bell-shaped dose-response curve in PROTAC-mediated protein degradation assays.[1] Instead of observing increased degradation with higher PROTAC concentrations, the degradation effect diminishes at concentrations exceeding an optimal point.[2] This phenomenon occurs because at excessively high concentrations, the PROTAC molecules can form non-productive binary complexes with either the target protein of interest (POI) or the E3 ligase, rather than the productive ternary complex (POI-PROTAC-E3 ligase) required for ubiquitination and subsequent degradation.[1]

Q2: How do PEG linkers influence the hook effect?

A2: The length and composition of the linker, including PEG linkers, are critical determinants of PROTAC efficacy and can significantly influence the hook effect.[3] An optimally designed PEG linker can facilitate the formation of a stable and productive ternary complex.[4] While not always a direct solution, optimizing the PEG linker length can improve the cooperativity of ternary complex formation, potentially making the productive ternary complex more favorable than the non-productive binary complexes even at higher concentrations, thus mitigating the hook effect.[5] However, a suboptimal linker, whether too short or too long, can exacerbate the hook effect by sterically hindering or failing to effectively bring the two proteins together.[2]

Q3: What are the key parameters to characterize the hook effect?

A3: The primary experimental readouts to characterize the hook effect are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). A pronounced hook effect will manifest as a significant decrease in the percentage of degradation after reaching the Dmax, resulting in a bell-shaped curve.

Q4: At what concentration range is the hook effect typically observed?

A4: The concentration at which the hook effect becomes apparent varies depending on the specific PROTAC, target protein, and E3 ligase combination. However, it is often observed at micromolar (µM) concentrations. It is crucial to perform a wide dose-response experiment to identify the optimal concentration for degradation and to detect the onset of the hook effect.

Troubleshooting Guide

Issue 1: A bell-shaped dose-response curve is observed in my degradation assay.

  • Likely Cause: This is a classic indication of the hook effect.

  • Troubleshooting Steps:

    • Extend the Dose-Response Range: Ensure your concentration range is wide enough to fully characterize the bell shape. Testing a broad range of concentrations (e.g., from picomolar to high micromolar) is recommended.

    • Perform a Time-Course Experiment: Assess degradation at multiple time points (e.g., 2, 4, 8, 16, 24 hours) at both the optimal concentration and a higher, "hooked" concentration to understand the degradation kinetics.

    • Assess Ternary Complex Formation: Utilize biophysical assays like NanoBRET, AlphaLISA, Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) to directly measure ternary complex formation at different PROTAC concentrations.[6][7][] This can help correlate the decrease in degradation with reduced ternary complex formation.

Issue 2: My PROTAC shows weak or no degradation, even at high concentrations.

  • Likely Cause: This could be due to testing at concentrations that fall entirely within the hook effect region, or other factors such as poor cell permeability or an inactive compound.

  • Troubleshooting Steps:

    • Test a Wider and Lower Concentration Range: Your initial concentrations may have been too high. Test a very broad range, starting from low picomolar concentrations.

    • Optimize the PEG Linker: The length and composition of the PEG linker are critical.[3] Systematically varying the linker length (e.g., trying different numbers of PEG units) can help identify a PROTAC with improved degradation and a reduced hook effect.

    • Evaluate Cell Permeability: Poor cell permeability can lead to low intracellular PROTAC concentrations. Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) can be used to assess this. The flexibility of PEG linkers can sometimes aid in cell permeability by allowing the PROTAC to adopt a more compact conformation.[9]

Issue 3: How can I rationally design a PEG linker to minimize the hook effect?

  • Strategy: The goal is to design a linker that promotes positive cooperativity in the ternary complex.

  • Recommendations:

    • Systematic Variation of Linker Length: Synthesize a series of PROTACs with varying PEG linker lengths (e.g., 2, 4, 6, 8 PEG units) and evaluate their degradation profiles.[4]

    • Computational Modeling: Molecular dynamics simulations can provide insights into the conformational flexibility of the PROTAC and the stability of the ternary complex with different linker lengths.

    • Biophysical Characterization: Use techniques like SPR or ITC to measure the binding affinities and cooperativity of ternary complex formation for different linker variants.[6] Higher cooperativity often correlates with a less pronounced hook effect.[5]

Data Presentation

Table 1: Impact of PEG Linker Length on PROTAC Activity and Hook Effect (Hypothetical Data)

PROTAC IDPEG Linker Length (atoms)DC50 (nM)Dmax (%)Hook Effect Observation
PROTAC-A85085Pronounced hook effect observed > 500 nM
PROTAC-B121595Minimal hook effect up to 10 µM
PROTAC-C162590Moderate hook effect observed > 1 µM
PROTAC-D208070Significant hook effect observed > 200 nM

Table 2: Quantitative Comparison of BRD4-Targeting PROTACs with Varying PEG Linkers (Illustrative Data)

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPDC50 (nM)Dmax (%)
PROTAC-1PEG28503.22592
PROTAC-2PEG49382.81098
PROTAC-3PEG610262.41895
PROTAC-4PEG811142.04580

Data is illustrative and compiled from various sources in the literature for educational purposes.[4]

Mandatory Visualization

PROTAC_Mechanism cluster_ternary Productive Ternary Complex Formation cluster_degradation Ubiquitination and Degradation Target_Protein Target Protein (POI) PROTAC PROTAC Target_Protein->PROTAC E3_Ligase E3 Ligase PROTAC->E3_Ligase Ubiquitination Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degraded_Protein Degraded Protein Proteasome->Degraded_Protein Hook_Effect cluster_high_conc High PROTAC Concentration PROTAC_1 PROTAC Target_Protein Target Protein PROTAC_1->Target_Protein Binary Complex (Non-productive) Ternary_Complex Productive Ternary Complex Formation (Inhibited) PROTAC_2 PROTAC E3_Ligase E3 Ligase PROTAC_2->E3_Ligase Binary Complex (Non-productive) Experimental_Workflow Start Start: PROTAC Concentration Series Cell_Treatment Cell Treatment (e.g., 24 hours) Start->Cell_Treatment Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification Western_Blot Western Blot Protein_Quantification->Western_Blot Data_Analysis Data Analysis: Densitometry Western_Blot->Data_Analysis Dose_Response_Curve Generate Dose-Response Curve Data_Analysis->Dose_Response_Curve End Determine DC50 & Dmax Assess Hook Effect Dose_Response_Curve->End

References

Technical Support Center: Enhancing Cell Permeability of PEGylated PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of Polyethylene Glycol (PEG)ylated Proteolysis Targeting Chimeras (PROTACs).

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during your experiments with PEGylated PROTACs.

Issue 1: Low or no target protein degradation observed.

  • Question: My Western blot shows no significant degradation of my target protein after treating cells with my PEGylated PROTAC. Could this be a permeability issue?

    Answer: Yes, poor cell permeability is a primary reason for the lack of efficacy in PROTACs.[1] Since most target proteins are intracellular, the PROTAC must be able to cross the cell membrane to engage its target and the E3 ligase.[1][2] PROTACs often have high molecular weights and large polar surface areas, which inherently limit their ability to passively diffuse across the lipid bilayer.

  • Possible Causes & Solutions:

    • High Polarity from PEG Linker: While PEG linkers can improve solubility, their hydrophilicity can impede passive diffusion across the cell membrane.[3]

      • Solution 1: Optimize PEG Linker Length. There is often an optimal linker length for permeability and degradation efficacy. Linkers that are too long can increase polarity and flexibility, potentially reducing permeability.[4] Systematically synthesize and test PROTACs with varying PEG chain lengths (e.g., PEG2, PEG3, PEG4) to identify the optimal length for your specific target and E3 ligase pair.[5] Studies have shown that shortening the linker can sometimes improve permeability.[6]

      • Solution 2: Modify Linker Composition. Replace a portion of the PEG linker with a more lipophilic alkyl chain. This can reduce the overall polarity of the molecule.[7] However, be aware that alkyl linkers can decrease aqueous solubility.[8]

    • High Molecular Weight: Most PROTACs are "beyond the Rule of Five," with molecular weights often exceeding 800 Da, which is a significant barrier to cell entry.

      • Solution: "CLIPTAC" Strategy. Consider an in-cell click-formed proteolysis targeting chimeras (CLIPTACs) approach. This involves synthesizing the PROTAC intracellularly from two smaller, more permeable precursors that are administered to the cells separately.

    • Efflux Pump Activity: The PROTAC may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).

      • Solution: Caco-2 Assay with Inhibitors. Perform a Caco-2 permeability assay in the presence and absence of known efflux pump inhibitors. A significant increase in intracellular PROTAC concentration with an inhibitor suggests it is an efflux substrate.

Issue 2: Inconsistent results between different batches of the same PROTAC.

  • Question: I'm seeing variable degradation efficacy with different batches of my PEGylated PROTAC. What could be the cause?

    Answer: Assuming the chemical integrity of your batches is confirmed, variability could stem from experimental conditions affecting permeability and stability.

  • Possible Causes & Solutions:

    • Solubility Issues: Poor solubility of the PROTAC in your cell culture media can lead to precipitation and inconsistent effective concentrations. PEG linkers are intended to improve solubility, but the overall molecule can still be challenging to dissolve.[3]

      • Solution 1: Check Solubility. Visually inspect your stock solutions and final dilutions for any signs of precipitation. Determine the maximum soluble concentration of your PROTAC in the assay medium.

      • Solution 2: Formulation Strategies. For preclinical studies, consider formulation approaches like creating amorphous solid dispersions or using lipid-based nanoparticles to improve solubility and bioavailability.[4][6]

    • Metabolic Instability: The PROTAC could be rapidly metabolized by cellular enzymes.

      • Solution: Linker Modification. Replace metabolically weak spots, such as amide bonds, with more stable linkages like ethers or triazoles.[1]

Frequently Asked Questions (FAQs)

Q1: Are PEG linkers always beneficial for PROTACs?

A1: Not necessarily. PEG linkers offer a trade-off. They are excellent for improving the aqueous solubility of large, often greasy PROTAC molecules.[3] However, this increased hydrophilicity can be detrimental to passive diffusion across the lipophilic cell membrane. The flexibility of PEG linkers can be advantageous, allowing the PROTAC to adopt a folded, more compact conformation that shields its polar surface area, a phenomenon sometimes called the "chameleon effect."[9] The optimal design is a balance between solubility, permeability, and the ability to form a productive ternary complex.[10]

Q2: How does PEG linker length impact cell permeability?

A2: The impact is complex and target-dependent. Generally, increasing the length of a PEG linker increases molecular weight and polar surface area, which can decrease passive permeability.[6] Several studies have shown that shorter PEG linkers can lead to higher permeability.[6] For example, in one study of MZ series PROTACs, a version with a 2-unit PEG linker was 20-fold more permeable than one with a 3-unit linker.[6] However, a linker must be long enough to span the distance between the target protein and the E3 ligase to form a stable ternary complex.[10] Therefore, the optimal length must be determined empirically for each system.

Q3: What are the best assays to measure the cell permeability of my PEGylated PROTAC?

A3: A tiered approach using multiple assays is recommended:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[11] It is a cost-effective first screen to assess a molecule's intrinsic ability to cross a lipid barrier.[12]

  • Caco-2 Permeability Assay: This is a cell-based assay using a monolayer of Caco-2 cells, which mimic the human intestinal epithelium. It provides a more comprehensive assessment by accounting for passive diffusion, active transport, and efflux mechanisms. Comparing PAMPA and Caco-2 results can help diagnose issues like active efflux.[12]

Q4: My PROTAC has low permeability in the PAMPA assay. Is it destined to fail?

A4: Not necessarily. The PAMPA assay only models passive diffusion and does not account for active uptake transporters that might be present in your target cells.[8] If a PROTAC shows low passive permeability but is effective in cell-based degradation assays, it may be utilizing an active transport mechanism to enter the cell. The Caco-2 assay can provide further insights into potential active transport.

Q5: What is the "chameleon effect" and how does it relate to PEGylated PROTACs?

A5: The "chameleon effect" describes the ability of some molecules, particularly those with flexible linkers like PEG, to adapt their conformation to their environment.[9] In an aqueous (polar) environment, the PROTAC might adopt an extended conformation. However, when approaching the nonpolar lipid cell membrane, it can fold to shield its polar groups and expose more hydrophobic surfaces, thus facilitating membrane traversal.[9] This conformational flexibility is a key advantage of PEG linkers for enhancing cell permeability.

Data Presentation

Table 1: Comparative Permeability of PROTACs with Varying Linker Composition. This table illustrates the impact of linker length and type on the apparent permeability coefficient (Papp) as measured by the PAMPA assay. Data is compiled from a study on VH032-based PROTACs.[6]

PROTAC SeriesCompoundLinker DescriptionPapp (x 10⁻⁶ cm/s)
MZ Series 72-unit PEG0.6
83-unit PEG0.03
94-unit PEG0.006
AT Series 151-unit PEG0.005
17Alkyl0.002

Data sourced from Foley, C. A., et al. (2020).[6]

Table 2: Bidirectional Permeability of Androgen Receptor (AR) PROTACs in Caco-2 Cells. This table shows the permeability from the apical (A) to basolateral (B) side and vice versa, highlighting the impact of the E3 ligase ligand and the potential for active efflux (Efflux Ratio > 2).

PROTAC IDE3 Ligase LigandLinkerA to B Papp (x 10⁻⁶ cm/s)B to A Papp (x 10⁻⁶ cm/s)Efflux Ratio (B to A / A to B)
14 CereblonPEG1.714.18.4
18 AdamantanePEG0.150.221.5
20d VHLPEG<0.89.6>12

Data sourced from Edmondson, S. D., et al. (2020).

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general method for assessing the passive permeability of a PROTAC.

  • Preparation of the Lipid Membrane:

    • A lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane) is prepared.

    • A 96-well filter plate (e.g., PVDF membrane, 0.45 µm pores) is used as the donor plate. Each well of the filter is coated with 5 µL of the lipid solution and left for at least 5 minutes to allow the artificial membrane to form.

  • Preparation of Solutions:

    • Donor Solution: Prepare the PROTAC solution at a final concentration of ~200 µM in a suitable buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (<1%).

    • Acceptor Solution: Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS, pH 7.4).

  • Assay Procedure:

    • Add 150-200 µL of the donor solution containing the PROTAC to each well of the lipid-coated filter (donor) plate.

    • Carefully place the donor plate into the acceptor plate, ensuring the bottom of the filter membrane is in contact with the acceptor solution, forming a "sandwich".

    • Incubate the plate sandwich at room temperature for 4-16 hours with gentle shaking.

    • After incubation, separate the plates.

  • Quantification:

    • Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS. Include a reference standard of the PROTAC at the initial concentration.

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) Where:

      • V_D and V_A are the volumes of the donor and acceptor wells.

      • A is the surface area of the membrane.

      • t is the incubation time.

      • C_A(t) is the concentration in the acceptor well at time t.

      • C_equilibrium is the theoretical equilibrium concentration.

Protocol 2: Caco-2 Permeability Assay

This protocol describes a method for assessing bidirectional permeability across a Caco-2 cell monolayer.

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21 days to allow them to differentiate and form a confluent, polarized monolayer with tight junctions.

    • Monitor the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER). A TEER value > 250 Ω·cm² typically indicates a well-formed monolayer.

  • Assay Buffer Preparation:

    • Prepare a transport buffer, such as Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.

  • Bidirectional Transport Experiment:

    • Apical to Basolateral (A to B) Transport (Absorption):

      • Wash the cell monolayers with pre-warmed (37°C) transport buffer.

      • Add fresh buffer to the basolateral (bottom) chamber.

      • Add the PROTAC dosing solution (e.g., 10 µM in transport buffer) to the apical (top) chamber.

    • Basolateral to Apical (B to A) Transport (Efflux):

      • Wash the cell monolayers as above.

      • Add fresh buffer to the apical chamber.

      • Add the PROTAC dosing solution to the basolateral chamber.

    • Incubate the plates at 37°C with 5% CO₂ on an orbital shaker for a defined period (e.g., 2 hours).

  • Sample Collection and Analysis:

    • At the end of the incubation, take samples from both the donor and receiver chambers.

    • Quantify the concentration of the PROTAC in all samples using LC-MS/MS.

  • Data Calculation:

    • Calculate the Papp value for both A to B and B to A directions using the formula: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of permeation.

      • A is the surface area of the filter membrane.

      • C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER) : ER = Papp (B to A) / Papp (A to B). An ER > 2 suggests the PROTAC is a substrate of active efflux transporters.

Visualizations

PROTAC_Mechanism cluster_cell Intracellular Space PROTAC PEGylated PROTAC POI Target Protein (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation PROTAC_ext PEGylated PROTAC (Extracellular) PROTAC_ext->PROTAC Permeation Membrane Cell Membrane

Caption: PROTAC-mediated protein degradation pathway.

Chameleon_Effect cluster_aqueous Aqueous Environment (e.g., Extracellular) cluster_lipid Lipid Environment (Cell Membrane) Extended Extended Conformation (Polar groups exposed) Folded Folded Conformation (Polar groups shielded) Extended->Folded Conformational Change Folded->Extended Re-solvation

Caption: The "Chameleon Effect" of flexible linkers.

Troubleshooting_Workflow Start Low/No Target Degradation CheckPerm Is it a permeability issue? Start->CheckPerm PAMPA Perform PAMPA Assay CheckPerm->PAMPA Yes OtherIssue Investigate other issues: - Ternary complex formation - Target engagement - Metabolic stability CheckPerm->OtherIssue No LowPassive Low Passive Permeability? PAMPA->LowPassive Caco2 Perform Caco-2 Assay Efflux High Efflux Ratio (ER > 2)? Caco2->Efflux LowPassive->Caco2 No OptimizeLinker Optimize Linker: - Adjust PEG length - Modify composition (e.g., add alkyl) - Increase rigidity LowPassive->OptimizeLinker Yes Efflux->OptimizeLinker Yes Efflux->OtherIssue No Formulation Consider Formulation Strategies (e.g., Nanoparticles) OptimizeLinker->Formulation Success Improved Degradation OptimizeLinker->Success Formulation->Success

Caption: Workflow for troubleshooting permeability issues.

References

Technical Support Center: Purification of PEG-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of PEG-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying PEGylated proteins?

The PEGylation process can result in a heterogeneous mixture of products, which presents significant purification challenges.[][2] Key difficulties include:

  • Separating PEGylated protein from unreacted protein: The physicochemical properties of the native protein and its PEGylated form can be very similar, making separation difficult.

  • Removing excess, unreacted PEG: High concentrations of free PEG in the reaction mixture can be challenging to remove completely.[]

  • Resolving different degrees of PEGylation: A protein can be modified with one, two, or multiple PEG chains, and separating these different species is often complex.[]

  • Separating positional isomers: PEGylation can occur at different sites on the protein, leading to isomers with similar properties that are difficult to resolve.[][2]

  • Product heterogeneity: The PEG polymer itself is often polydisperse, meaning it consists of a range of molecular weights, which adds to the heterogeneity of the final product.

Q2: Which chromatographic techniques are most suitable for purifying PEGylated compounds?

Several chromatographic techniques are commonly employed, each with its own advantages and limitations:

  • Size-Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius.[][3] Since PEGylation increases the size of a molecule, SEC is effective at removing unreacted PEG and separating PEGylated species from the native protein.[][3] However, its resolution may be insufficient to separate species with different degrees of PEGylation or positional isomers, especially for larger proteins.[4]

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge.[][2] The attachment of neutral PEG chains can shield the protein's surface charges, altering its interaction with the IEX resin. This charge difference allows for the separation of native protein from PEGylated forms and can even resolve species with different degrees of PEGylation.[][2]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity.[][5] PEGylation can alter the hydrophobicity of a protein, enabling separation. HIC can be a useful orthogonal technique to IEX.[][5]

  • Reversed-Phase Chromatography (RPC): RPC is a high-resolution technique that separates molecules based on their hydrophobicity.[][6] It is particularly useful for analytical characterization and can separate positional isomers.[] However, the use of organic solvents may lead to protein denaturation.

Q3: How does the size and structure of the PEG molecule affect purification?

The molecular weight and structure (linear vs. branched) of the PEG chain significantly impact the purification process. Larger PEG chains lead to a greater increase in the hydrodynamic radius, which generally improves separation by SEC.[4] However, larger PEGs can also more effectively shield the protein's surface charge, which can diminish the effectiveness of IEX for separating species with higher degrees of PEGylation.[4] The polydispersity of the PEG reagent contributes to the heterogeneity of the final product, making high-resolution separation more challenging.[7]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of PEG-containing compounds.

Size-Exclusion Chromatography (SEC)
Problem Possible Cause Solution
Poor separation of PEGylated protein from native protein. Insufficient resolution of the SEC column for the size difference between the native and PEGylated protein.- Use a column with a smaller particle size for higher efficiency.- Increase the column length to improve resolution.- Optimize the mobile phase composition and flow rate.
Co-elution of unreacted PEG with the PEGylated product. The hydrodynamic radius of the unreacted PEG is similar to that of the PEGylated protein.- Use a column with a pore size that effectively separates the two species.- Consider a different purification technique, such as IEX or HIC, as an orthogonal step.
Broad, asymmetric peaks. - Sample viscosity is too high.- Non-specific interactions between the PEGylated protein and the SEC matrix.- Dilute the sample before loading.- Add a small amount of an organic modifier (e.g., isopropanol) or a salt to the mobile phase to minimize secondary interactions.
Ion-Exchange Chromatography (IEX)
Problem Possible Cause Solution
Poor binding of PEGylated protein to the column. The PEG chains are shielding the charged groups on the protein surface, leading to weak interaction with the resin.- Adjust the pH of the buffer to maximize the charge difference between the protein and the resin.- Use a salt gradient with a lower starting ionic strength.
Inability to resolve species with different degrees of PEGylation. The charge difference between the differently PEGylated species is too small for the selected resin and conditions.- Use a high-resolution IEX column.- Optimize the gradient slope; a shallower gradient may improve resolution.- Consider using a pH gradient instead of a salt gradient for elution.[8]
Elution of PEGylated protein in the flow-through. The net charge of the PEGylated protein at the chosen pH is the same as the resin.- If using an anion exchanger, decrease the buffer pH. If using a cation exchanger, increase the buffer pH.
Hydrophobic Interaction Chromatography (HIC)
Problem Possible Cause Solution
PEGylated protein does not bind to the column. The hydrophobicity of the PEGylated protein is not sufficient for binding under the chosen salt conditions.- Increase the concentration of the high-salt binding buffer (e.g., ammonium sulfate).- Use a more hydrophobic HIC resin.
Poor recovery of the PEGylated protein. The interaction between the PEGylated protein and the resin is too strong.- Use a less hydrophobic HIC resin.- Decrease the salt concentration in the elution buffer more gradually.- Add a small amount of a non-polar solvent to the elution buffer.
Co-elution of different PEGylated species. Insufficient difference in hydrophobicity between the species.- Optimize the salt gradient for elution.- Try a different type of salt in the mobile phase.

Data Presentation

The following table summarizes typical purity and yield data for the purification of mono-PEGylated recombinant human Granulocyte Colony-Stimulating Factor (G-CSF) using different chromatographic methods.

Purification Method Purity (%) Yield (%) Reference
Cation Exchange Chromatography (CEC)>99~60Biomacromolecular Journal, 2018[6]
Anion Exchange followed by Gel Filtration~97Not ReportedPubMed, 2021[9]

Experimental Protocols

Protocol 1: Purification of Mono-PEGylated rhG-CSF by Cation Exchange Chromatography

This protocol is adapted from a study on the development of a simple and fast method for the preparation and purification of mono-PEGylated rhG-CSF.[6]

1. Materials:

  • SP Sepharose FF column
  • Buffer A: 20 mM Sodium Acetate, pH 4.5
  • Buffer B: 20 mM Sodium Acetate, 1 M NaCl, pH 4.5
  • PEGylated rhG-CSF reaction mixture

2. Column Equilibration:

  • Equilibrate the SP Sepharose FF column with 5-10 column volumes (CV) of Buffer A at a linear flow rate of 150 cm/h.

3. Sample Loading:

  • Dilute the PEGylation reaction mixture with Buffer A to a final protein concentration of approximately 1 mg/mL.
  • Load the diluted sample onto the equilibrated column.

4. Washing:

  • Wash the column with Buffer A until the UV absorbance at 280 nm returns to baseline.

5. Elution:

  • Elute the bound proteins using a step or linear gradient of NaCl. For a step gradient, use mixtures of Buffer A and Buffer B. For example, a step to 15% Buffer B (150 mM NaCl) can be used to elute the mono-PEGylated G-CSF.[10]
  • Collect fractions and monitor the absorbance at 280 nm.

6. Analysis:

  • Analyze the collected fractions by SDS-PAGE to identify the fractions containing the purified mono-PEGylated rhG-CSF.

Protocol 2: Analytical Separation of PEGylated Proteins by Reversed-Phase HPLC

This protocol provides a general method for the analytical separation of PEGylated proteins.[6]

1. Materials:

  • C4 or C18 reversed-phase HPLC column (e.g., Jupiter 300 C4)[11]
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
  • Mobile Phase B: 0.1% TFA in acetonitrile
  • PEGylated protein sample

2. HPLC System and Conditions:

  • HPLC system with a UV detector
  • Column Temperature: 45 °C[12]
  • Flow Rate: 1 mL/min[12]
  • Detection Wavelength: 220 nm or 280 nm[12]

3. Method:

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
  • Inject the PEGylated protein sample.
  • Run a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.
  • Hold at 95% Mobile Phase B for 5-10 minutes to wash the column.
  • Return to the initial conditions and re-equilibrate for the next injection.

Mandatory Visualizations

PEG_Purification_Workflow cluster_0 Upstream cluster_2 Downstream & Analysis Reaction PEGylation Reaction Mixture (PEGylated Protein, Native Protein, Free PEG) SEC Size-Exclusion Chromatography (SEC) (Removes Free PEG) Reaction->SEC Initial Cleanup IEX Ion-Exchange Chromatography (IEX) (Separates Native vs. PEGylated) SEC->IEX Charge-based Separation HIC Hydrophobic Interaction Chromatography (HIC) (Orthogonal Separation) IEX->HIC Optional Polishing Step Analysis Analysis (SDS-PAGE, RP-HPLC, Mass Spec) IEX->Analysis HIC->Analysis Final Purified PEGylated Product Analysis->Final

Caption: A general workflow for the purification of PEGylated proteins.

Troubleshooting_Logic Start Purification Issue Identified CheckMethod Which Chromatography Technique? Start->CheckMethod SEC_Issue SEC Problem (e.g., Poor Resolution) CheckMethod->SEC_Issue SEC IEX_Issue IEX Problem (e.g., Poor Binding) CheckMethod->IEX_Issue IEX HIC_Issue HIC Problem (e.g., No Binding) CheckMethod->HIC_Issue HIC SEC_Solution Optimize Column/Mobile Phase SEC_Issue->SEC_Solution IEX_Solution Adjust pH/Salt Concentration IEX_Issue->IEX_Solution HIC_Solution Increase Salt/Use More Hydrophobic Resin HIC_Issue->HIC_Solution

Caption: A simplified troubleshooting flowchart for common purification issues.

References

Technical Support Center: Mitigating PROTAC Off-Target Effects with Flexible Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the design and experimental validation of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on leveraging flexible linkers to minimize off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is a PROTAC and what is its mechanism of action?

A1: PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from cells.[1][2][3] They consist of three main components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2][4][5] By simultaneously binding the POI and an E3 ligase, the PROTAC forms a ternary complex, which brings the two proteins into close proximity.[1][4][5] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated POI is then recognized and degraded by the cell's natural waste disposal system, the 26S proteasome.[5][] The PROTAC molecule is then released to repeat the cycle, allowing it to act catalytically at sub-stoichiometric concentrations.[1][3]

.

Q2: What is the role of the linker in a PROTAC's function and specificity?

A2: The linker is not merely a passive spacer; it is a critical determinant of a PROTAC's biological activity and properties.[1][4][7] Its length, composition, rigidity, and attachment points to the two ligands profoundly influence the formation and stability of the ternary complex.[1][8][9] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability and productivity of the ternary complex.[1][10] The linker also significantly impacts the PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability.[8][9][11][12]

Q3: What are the advantages and disadvantages of using flexible linkers like polyethylene glycol (PEG) or alkyl chains?

A3: Flexible linkers, particularly those composed of PEG and alkyl chains, are the most commonly used motifs in PROTAC design.[4][12][] Their primary advantages include synthetic accessibility and the ease with which their length and composition can be modified.[1][] This flexibility allows the PROTAC to adopt multiple conformations, increasing the probability of forming a productive ternary complex.[1] However, high flexibility can also be a disadvantage, as it can lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[1] Furthermore, flexible linkers can contribute to poor physicochemical properties, such as a high number of rotatable bonds, which can negatively impact cell permeability and bioavailability, and they may be more susceptible to oxidative metabolism.[1][]

Q4: How do linker length and composition specifically impact off-target effects?

A4: Linker length and composition are crucial for modulating a PROTAC's selectivity and mitigating off-target effects.[8] Alterations in linker length can impart selectivity for degrading one protein over another, even within the same family.[4] For instance, a mere single ethylene glycol unit extension in a lapatinib-based PROTAC was shown to abolish HER2 degradation while maintaining EGFR degradation.[4] A linker that is too short or too long may lead to non-specific binding or the formation of unproductive ternary complexes with off-target proteins.[] The chemical makeup of the linker also plays a role; for example, replacing an alkyl chain with a more rigid or polar group can alter the geometry of the ternary complex, thereby disfavoring interactions with off-target proteins.[12]

Q5: What are the primary mechanisms behind PROTAC off-target effects?

A5: Off-target effects of PROTACs can arise from several mechanisms:

  • Unintended degradation of non-target proteins: This is a primary concern and occurs if the PROTAC facilitates the formation of a ternary complex with a protein other than the intended target.[5][15]

  • Pharmacological effects of the PROTAC components: The warhead or the E3 ligase recruiter may have their own independent biological activities.[15] For example, pomalidomide-based E3 ligase recruiters can independently degrade zinc-finger (ZF) proteins.[16]

  • Perturbation of the ubiquitin-proteasome system (UPS): High concentrations of PROTACs could potentially saturate or alter the normal functioning of the UPS.[15]

Troubleshooting Guides

Q1: My PROTAC shows significant degradation of off-target proteins in my proteomics analysis. How can I modify the flexible linker to improve selectivity?

A1: Observing off-target degradation is a common challenge. Modifying the linker is a key strategy to enhance selectivity.[17]

  • Systematically Vary Linker Length: The optimal linker length is critical and must be determined empirically for each target-ligase pair.[1][18] Synthesize a small library of PROTACs where the flexible linker length is systematically varied (e.g., by adding or removing PEG or alkyl units). A subtle change in length can alter the orientation of the ternary complex, favoring on-target over off-target interactions.[4]

  • Alter Linker Composition: The atomic composition of the linker can have significant effects.[4] Replacing a flexible alkyl chain with a slightly more rigid element, like a piperazine or piperidine ring, can constrain the PROTAC's conformation.[][] This pre-organization can improve selectivity by disfavoring the formation of off-target ternary complexes.[1]

  • Change Attachment Points: The position where the linker is attached to the warhead and the E3 ligase ligand is crucial.[9][19] If possible, re-synthesize the PROTAC with the linker connected to a different solvent-exposed part of the ligands. This can drastically change the resulting ternary complex geometry and selectivity profile.[9]

  • Generate an Inactive Control: To confirm that the observed effects are due to degradation, use a negative control compound where the E3-ligase or target binding warhead has been modified to be inactive.[20]

Q2: I am observing a "hook effect" with my PROTAC, where degradation decreases at higher concentrations. Can linker design help mitigate this?

A2: The "hook effect" is a common phenomenon with PROTACs, occurring when high concentrations favor the formation of binary (PROTAC-Target or PROTAC-E3 Ligase) complexes over the productive ternary complex.[1][3] While primarily concentration-dependent, linker design can have an influence.

  • Enhance Ternary Complex Cooperativity: A linker that promotes positive cooperativity—where the binding of the first protein increases the affinity for the second—can help stabilize the ternary complex even at higher concentrations.[1][10] This can be achieved by designing linkers that facilitate favorable new protein-protein interactions between the target and the E3 ligase.[1] While flexible linkers allow for the initial formation of the complex, incorporating some rigid elements might be necessary to achieve optimal cooperativity.

  • Optimize Linker Length: A linker that is too long and flexible might not sufficiently stabilize the ternary complex, making it more susceptible to dissociation and the formation of binary complexes at high concentrations.[1] Experimenting with slightly shorter or more constrained linkers may help reduce the hook effect by improving the stability of the ternary complex.

Q3: My PROTAC has poor cell permeability and/or solubility. How can I adjust the flexible linker to improve its physicochemical properties?

A3: Poor drug-like properties are a major hurdle for PROTACs, which are often large molecules. The linker is a key module for tuning these properties.[17][20]

  • Balance Hydrophilicity and Lipophilicity: The chemical composition of the linker affects the overall hydrophilicity of the PROTAC.[1][]

    • If your PROTAC is too lipophilic (common with long alkyl chains), it may have poor solubility and high non-specific binding. Incorporating polar PEG units or other hydrophilic groups (e.g., amides, ethers) into the linker can improve solubility.[1]

    • Conversely, if the PROTAC is too polar (e.g., with very long PEG chains), it may have poor cell permeability.[] In this case, increasing the lipophilicity by incorporating alkyl chains or replacing some PEG units with hydrocarbon fragments can enhance membrane crossing.

  • Reduce Rotatable Bonds: While flexible, a high number of rotatable bonds can be detrimental to permeability.[1] Introducing a cyclic element (e.g., piperazine) into the linker can reduce its flexibility and the number of rotatable bonds, which can improve its pharmacokinetic properties.[12][]

Q4: My PROTAC is not causing any degradation of the target protein. I've confirmed target and E3 ligase engagement. Could the linker be the problem?

A4: Yes, even with confirmed binary engagement, a lack of degradation often points to an issue with ternary complex formation or its productivity, which is heavily influenced by the linker.[17]

  • Incorrect Linker Length: The linker may be too short, causing steric clashes that prevent the simultaneous binding of the target and E3 ligase.[9] On the other hand, a linker that is too long might not bring the two proteins into close enough proximity for efficient ubiquitin transfer.[9] You must empirically test different linker lengths.

  • Unproductive Ternary Complex Geometry: The linker might be orienting the target and E3 ligase in a way that the lysine residues on the target's surface are not accessible to the E3 ligase's ubiquitination machinery.[17] This is a complex challenge that requires redesigning the linker's length, composition, and/or attachment points to explore different spatial arrangements.

  • Perform a Ternary Complex Formation Assay: Use a technique like Co-Immunoprecipitation (Co-IP) or NanoBRET to directly assess whether the PROTAC is capable of forming the ternary complex inside cells.[20] A lack of a signal in this assay strongly suggests a linker-related issue.

Data Presentation

Table 1: Comparative Analysis of Common Linker Types

Linker TypeCompositionKey AdvantagesKey DisadvantagesImpact on Off-Target Effects
Flexible Alkyl chains, Polyethylene Glycol (PEG)[11][]- Synthetically accessible and easy to modify[1]- Can improve solubility (PEG)[1]- Conformational flexibility can aid initial ternary complex formation[1]- High flexibility can lead to an entropic penalty upon binding[1]- May contribute to poor cell permeability (high rotatable bonds)[1]- Can be susceptible to metabolism[1][]Can be systematically varied in length and composition to tune selectivity and "design out" off-target interactions.[17]
Rigid Alkynes, triazoles, piperazine/piperidine rings[4][]- Can pre-organize the PROTAC into a favorable binding conformation[1]- May improve selectivity by disfavoring off-target complexes[1]- Can improve metabolic stability and pharmacokinetic properties[12][]- More synthetically challenging to prepare[1]- Less conformational freedom may hinder initial ternary complex formation if the design is not optimalCan provide higher selectivity by locking the PROTAC into a specific conformation that is only productive with the on-target protein.

Experimental Protocols

Protocol 1: Western Blotting for Protein Degradation Assessment

  • Cell Culture and Treatment: Plate cells at a consistent density and allow them to adhere overnight. Treat cells with a dose-response range of your PROTAC, an inactive control PROTAC, and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 4, 8, 12, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, boil, and load onto a polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific to your target protein overnight at 4°C. Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin) to determine the percentage of remaining protein relative to the vehicle control.

Protocol 2: Global Proteomics using Mass Spectrometry for Off-Target Profiling

  • Sample Preparation: Treat cells with your PROTAC (at a concentration that gives effective on-target degradation, e.g., DC75), an inactive control, and a vehicle control for a specific duration (e.g., 24 hours). Harvest cells and perform protein extraction and quantification as described above.

  • Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

  • Peptide Labeling (Optional but Recommended): For quantitative analysis, label the peptides from different conditions with isobaric tags (e.g., TMT, iTRAQ). This allows for multiplexing and more accurate relative quantification.

  • LC-MS/MS Analysis: Separate the peptides using liquid chromatography (LC) and analyze them using tandem mass spectrometry (MS/MS). The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.

  • Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against a protein database to identify the peptides and their corresponding proteins.

  • Quantification and Interpretation: Quantify the relative abundance of thousands of proteins across the different treatment conditions. Identify proteins whose levels are significantly decreased only in the PROTAC-treated sample compared to both vehicle and inactive controls. These are potential off-targets.[15] Use bioinformatics tools to analyze if these off-target proteins are enriched in specific pathways.[15]

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

  • Cell Treatment: Treat cells with the PROTAC, vehicle, and controls. To prevent degradation of the target and "trap" the complex, pre-treat cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours before and during PROTAC treatment.[20]

  • Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer.

  • Immunoprecipitation: Add an antibody against either the target protein or a tag on the E3 ligase to the cell lysate. Incubate to allow the antibody to bind its target.

  • Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-protein complex.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the bound proteins from the beads and analyze the eluate by Western blotting. Probe the blot for the presence of all three components: the target protein, the E3 ligase, and a component of the E3 ligase complex (e.g., Cullin) to confirm the formation of the ternary complex.

Visualizations

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC Warhead Linker E3 Ligand Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI & E3 Ligase POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Release & Recycle PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic mechanism of action for a PROTAC molecule.

Troubleshooting_Workflow Start Start: PROTAC shows off-target effects Step1 Modify Linker Length (Systematic variation) Start->Step1 Step2 Assess Off-Target Profile (Global Proteomics) Step1->Step2 Decision1 Selectivity Improved? Step2->Decision1 Step3 Modify Linker Composition (e.g., add rigidity/polarity) Decision1->Step3 No Step4 Change Linker Attachment Points Decision1->Step4 Partially End_Success End: Optimized PROTAC with Minimal Off-Targets Decision1->End_Success Yes Step3->Step2 Decision2 Selectivity Improved? Step3->Decision2 Step4->Step2 Step4->Decision2 Decision2->End_Success Yes End_Reevaluate Re-evaluate Warhead or E3 Ligand Choice Decision2->End_Reevaluate No Linker_Properties center_node Flexible Linker Properties Length Length center_node->Length Composition Composition (e.g., PEG vs Alkyl) center_node->Composition Flexibility Flexibility/ Rigidity center_node->Flexibility Attachment Attachment Point center_node->Attachment Ternary Ternary Complex Geometry & Stability Length->Ternary Composition->Ternary PhysChem Physicochemical Properties Composition->PhysChem Flexibility->Ternary Flexibility->PhysChem Attachment->Ternary Selectivity Selectivity & Off-Target Profile Ternary->Selectivity Efficacy Degradation Efficacy (DC50) Ternary->Efficacy PK Permeability & Bioavailability PhysChem->PK

References

Technical Support Center: Assessing and Improving the Metabolic Stability of PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when assessing and improving the metabolic stability of Polyethylene Glycol (PEG) linkers in your therapeutic candidates.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic stability concerns with PEG linkers?

A1: The primary concern is the metabolic degradation of the PEG chain, which can lead to rapid clearance of the conjugated molecule from the body, reducing its therapeutic efficacy. The ether linkages within the PEG chain are susceptible to oxidative metabolism, primarily by cytochrome P450 (CYP450) enzymes in the liver.[] This can result in O-dealkylation and cleavage of the PEG chain.[][2]

Q2: How does the length of the PEG linker affect its metabolic stability?

A2: Generally, metabolic stability tends to increase with the length of the PEG chain.[3] Longer PEG chains can provide a steric shielding effect, protecting the attached molecule from enzymatic degradation.[4] However, there is a trade-off, as excessively long PEG chains can sometimes negatively impact the biological activity of the molecule. It is crucial to find an optimal linker length that balances stability and potency.[5]

Q3: What are the standard in vitro assays to assess the metabolic stability of PEG linkers?

A3: The two most common in vitro assays are the liver microsomal stability assay and the plasma stability assay .

  • Liver Microsomal Stability Assay: This assay uses liver microsomes, which are rich in drug-metabolizing enzymes like CYPs, to assess the susceptibility of a compound to hepatic metabolism.[6][7]

  • Plasma Stability Assay: This assay evaluates the stability of a compound in plasma to identify degradation by plasma enzymes, such as esterases and proteases.[8][9]

Q4: What strategies can be employed to improve the metabolic stability of PEG linkers?

A4: Several strategies can enhance the metabolic stability of PEG linkers:

  • Incorporate Rigid Moieties: Introducing rigid structural elements like piperazine, piperidine, or triazole rings into the PEG chain can shield the molecule from metabolic enzymes.[5]

  • Optimize Linker Length: Systematically varying the length of the PEG linker can help identify a chain length that provides a balance of stability and biological activity.[5]

  • Replace with Alkyl Chains: In some cases, replacing a portion of the PEG linker with more metabolically stable alkyl chains can be beneficial, though this may impact solubility.[5]

  • Site-Specific Attachment: The point of attachment of the PEG linker to the parent molecule can influence its stability. Strategic placement can help protect metabolically liable sites.

Troubleshooting Guides

Problem 1: High variability in microsomal stability assay results.

  • Possible Cause: Inconsistent sample preparation or analysis; degradation of the compound during the process.

  • Suggested Solution:

    • Ensure consistent and rapid sample processing protocols.[5]

    • Optimize LC-MS/MS parameters to minimize in-source fragmentation of the analyte.[5]

    • Use a consistent source and batch of liver microsomes for comparative studies.[10]

    • Include positive and negative control compounds with known metabolic fates to validate each assay run.[6]

Problem 2: The compound shows good in vitro potency but low in vivo efficacy.

  • Possible Cause: Poor metabolic stability of the PEG linker leading to rapid in vivo clearance.[5]

  • Suggested Solution:

    • Perform in vivo pharmacokinetic (PK) studies to determine the compound's half-life and clearance rate.[11]

    • If metabolic instability is confirmed, implement strategies to improve stability, such as incorporating rigid moieties or optimizing the linker length.[5]

    • Consider potential species differences in metabolism by testing in microsomes from different species (e.g., human, rat, mouse).[12]

Problem 3: The compound appears to be unstable in plasma, but the degradation products are not consistent with enzymatic cleavage.

  • Possible Cause: Chemical instability of the compound in the plasma matrix (e.g., hydrolysis at physiological pH).

  • Suggested Solution:

    • Perform a stability assay in buffer at physiological pH (7.4) without plasma to assess chemical stability.

    • Analyze the degradation products to understand the mechanism of instability.

    • If chemical instability is confirmed, medicinal chemistry efforts may be needed to modify the labile functional groups.

Data Presentation

Table 1: Typical Experimental Conditions for In Vitro Metabolic Stability Assays

ParameterLiver Microsomal Stability AssayPlasma Stability Assay
Test System Pooled liver microsomes (human, rat, mouse, etc.)[12]Pooled plasma (human, rat, mouse, etc.)[8]
Test Compound Concentration 1 µM (typical)1 µM (typical)
Microsomal Protein Concentration 0.5 mg/mL (typical)[13]N/A
Cofactor NADPH regenerating system[14]None (endogenous enzymes)
Incubation Temperature 37°C[15]37°C[8]
Time Points (minutes) 0, 5, 15, 30, 45, 60[13]0, 15, 30, 60, 120[8]
Reaction Termination Ice-cold acetonitrile or methanol with internal standard[15]Ice-cold acetonitrile or methanol with internal standard[8]
Analytical Method LC-MS/MS[14]LC-MS/MS[8]

Table 2: Interpretation of In Vitro Metabolic Stability Data

ParameterLow StabilityModerate StabilityHigh Stability
In Vitro Half-life (t½) in Microsomes < 15 min15 - 60 min> 60 min
Intrinsic Clearance (CLint) in Microsomes (µL/min/mg protein) > 10020 - 100< 20
% Remaining in Plasma after 120 min < 20%20% - 80%> 80%

Note: These values are general guidelines and can vary depending on the specific compound and therapeutic application.

Experimental Protocols

Detailed Protocol: Liver Microsomal Stability Assay
  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled liver microsomes on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare the NADPH regenerating system solution in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer.

    • Add the liver microsomes to the buffer to achieve the desired final concentration (e.g., 0.5 mg/mL) and pre-incubate at 37°C for 5 minutes.[]

    • Add the test compound to the microsome solution (final concentration typically 1 µM).[]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with gentle shaking.

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), add an aliquot of ice-cold acetonitrile containing an internal standard to a corresponding well of a collection plate to stop the reaction.[13]

  • Sample Processing and Analysis:

    • Centrifuge the collection plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound in each sample by LC-MS/MS.

  • Data Analysis:

    • Plot the percentage of the remaining parent compound against time.

    • Calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[13]

Detailed Protocol: Plasma Stability Assay
  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled plasma (e.g., human, rat) at 37°C.

  • Incubation:

    • In a 96-well plate, add the plasma.

    • Add the test compound to the plasma to achieve the desired final concentration (e.g., 1 µM).

    • Incubate the plate at 37°C with gentle shaking.

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), add an aliquot of ice-cold acetonitrile containing an internal standard to a corresponding well of a collection plate to stop the reaction.[8]

  • Sample Processing and Analysis:

    • Vortex the collection plate and centrifuge to precipitate plasma proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound in each sample by LC-MS/MS.

  • Data Analysis:

    • Plot the percentage of the remaining parent compound against time.

    • Calculate the percentage of the compound remaining at the final time point.

Visualizations

Metabolic_Pathway_of_PEG_Linkers cluster_0 In Vivo Environment PEGylated_Drug PEGylated Drug Conjugate Oxidative_Metabolism Oxidative Metabolism PEGylated_Drug->Oxidative_Metabolism Susceptible Ether Linkages CYP450_Enzymes Cytochrome P450 Enzymes (in Liver) CYP450_Enzymes->Oxidative_Metabolism Catalysis Cleaved_PEG_Fragments Cleaved PEG Fragments Oxidative_Metabolism->Cleaved_PEG_Fragments Parent_Molecule Active Parent Molecule Oxidative_Metabolism->Parent_Molecule Excretion Renal Excretion Cleaved_PEG_Fragments->Excretion

Caption: Metabolic degradation pathway of PEG linkers.

Experimental_Workflow cluster_1 Assessment Phase cluster_2 Decision & Optimization Phase Compound_Synthesis Synthesize PEGylated Compound In_Vitro_Assays In Vitro Stability Assays (Microsomal & Plasma) Compound_Synthesis->In_Vitro_Assays Data_Analysis Analyze Data (t½, CLint, % remaining) In_Vitro_Assays->Data_Analysis Stability_Assessment Assess Metabolic Stability Data_Analysis->Stability_Assessment Proceed Proceed to In Vivo Studies Stability_Assessment->Proceed Stable Optimize Optimize Linker Design Stability_Assessment->Optimize Unstable Optimize->Compound_Synthesis Re-synthesize

Caption: Experimental workflow for assessing PEG linker stability.

Troubleshooting_Logic Start Poor In Vivo Efficacy Check_Potency Confirm In Vitro Potency Start->Check_Potency Potency_OK Potency is Good Check_Potency->Potency_OK Yes Potency_Low Re-evaluate Target Engagement Check_Potency->Potency_Low No Assess_Stability Assess Metabolic Stability (In Vitro Assays) Potency_OK->Assess_Stability Stable Compound is Stable Assess_Stability->Stable Yes Unstable Compound is Unstable Assess_Stability->Unstable No Investigate_PK Investigate Other PK Issues (e.g., distribution, solubility) Stable->Investigate_PK Improve_Stability Improve Linker Stability (e.g., rigid moieties, length optimization) Unstable->Improve_Stability

Caption: Troubleshooting logic for poor in vivo efficacy.

References

Overcoming steric hindrance in PROTAC design with PEG spacers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for overcoming steric hindrance in Proteolysis Targeting Chimera (PROTAC) design, with a specific focus on the strategic use of Polyethylene Glycol (PEG) spacers.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of PROTACs, and how do PEG spacers help overcome it?

A1: In PROTACs, steric hindrance refers to the spatial interference between the target protein and the E3 ligase that prevents the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[] This interference can be caused by a linker that is too short, leading to steric clashes between the two proteins.[2][3] PEG linkers are flexible chains of repeating ethylene glycol units that act as spacers.[4][5] By systematically extending the length of the PEG spacer, researchers can increase the distance between the two recruited proteins, thereby alleviating steric clashes and allowing for a more favorable binding orientation, which is crucial for efficient ubiquitination and subsequent degradation.[2][3][6]

Q2: How does PEG linker length impact the efficacy and potency of a PROTAC?

A2: The length of the PEG linker is a critical determinant of PROTAC efficacy and potency (measured by Dmax and DC50, respectively).[6][7]

  • Too Short: A short linker can cause steric hindrance, preventing stable ternary complex formation and resulting in poor degradation.[2][3] For instance, PROTACs targeting TBK1 showed no degradation with linkers shorter than 12 atoms.[8]

  • Too Long: An excessively long linker can lead to a non-productive ternary complex where the ubiquitination sites on the target are not accessible to the E3 ligase.[2] This can also introduce excessive flexibility, which carries an entropic penalty upon binding, potentially reducing potency.[8]

  • Optimal Length: There is typically an optimal linker length that maximizes favorable protein-protein interactions within the ternary complex, leading to the lowest DC50 and highest Dmax values.[6][9] This optimal length must be determined empirically for each target-ligand pair.[2]

Q3: Besides length, what other properties of PEG linkers are beneficial for PROTAC design?

A3: Beyond simply overcoming steric hindrance, PEG linkers offer several advantages:

  • Enhanced Solubility: PROTACs are often large, lipophilic molecules with poor aqueous solubility. The hydrophilic nature of PEG linkers can significantly improve the overall solubility of the PROTAC, which is crucial for its use in biological assays and for its drug-like properties.[4][5][7]

  • Improved Permeability: While highly hydrophilic linkers can sometimes hinder passive diffusion across cell membranes, the flexibility of PEG linkers allows them to adopt conformations that can shield polar surface area, potentially improving cell permeability compared to more rigid linkers.[4]

  • Synthetic Tractability: The modular nature of PEG units allows for the straightforward and systematic synthesis of a series of PROTACs with varying linker lengths, facilitating linker optimization studies.[7]

Q4: What is the "hook effect," and how does the PEG linker influence it?

A4: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations, resulting in a bell-shaped dose-response curve.[10][11] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (Target-PROTAC or E3 Ligase-PROTAC) rather than the productive ternary complex required for degradation.[10][11] The properties of the linker, including its length and flexibility, can influence the concentration at which the hook effect appears.[2] A well-designed linker that promotes strong positive cooperativity—where the binding of one protein enhances the binding of the other—can help stabilize the ternary complex over the binary ones, thus mitigating the hook effect.[12]

Troubleshooting Guide

Problem EncounteredPossible Cause Related to Steric Hindrance/PEG LinkerSuggested Solution(s)
Low or No Target Degradation (High DC50, Low Dmax) Suboptimal Linker Length: The PEG linker may be too short, causing steric clashes between the target protein and the E3 ligase.[2][3]Synthesize a PROTAC library with varying PEG linker lengths. Systematically increase the number of PEG units (e.g., PEG2, PEG4, PEG6, PEG8) to identify the optimal length that facilitates productive ternary complex formation.[8][13]
Inefficient Ternary Complex Formation: Even with sufficient length, the linker may not orient the proteins correctly for ubiquitination.Assess ternary complex formation directly using biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or cellular assays like NanoBRET™.[2][13] This can confirm if the issue is at the complex formation stage.
Poor Cell Permeability: The hydrophilicity of a long PEG linker may be hindering the PROTAC's ability to cross the cell membrane.[2]Synthesize PROTACs with hybrid linkers (e.g., part PEG, part alkyl chain) to balance solubility and lipophilicity for improved cell uptake.[2] Evaluate permeability using a Caco-2 assay.[2]
Pronounced "Hook Effect" at Low Concentrations Suboptimal Linker Conformation: The flexibility of the PEG linker may favor the formation of binary complexes over the ternary complex.[2]Modify the linker composition. Introduce more rigid elements (e.g., piperazine, triazole rings) into the linker to reduce conformational flexibility and pre-organize the PROTAC into a more bioactive state.[5][13]
Negative Cooperativity: The linker may be forcing an interaction that creates unfavorable protein-protein contacts, destabilizing the ternary complex.Change the linker attachment points on the warhead or E3 ligase ligand. This can fundamentally alter the geometry of the ternary complex and may relieve unfavorable interactions.
Inconsistent Degradation Results PROTAC Instability: The ether linkages within the PEG chain can be susceptible to metabolic degradation, especially in longer in vivo or cell-based assays.[13]Assess the metabolic stability of your PROTAC in cell culture media or plasma. If instability is confirmed, consider replacing the PEG linker with a more metabolically stable alkyl chain or incorporating rigidifying elements.[5][13]

Data Presentation: Impact of PEG Spacer Length on PROTAC Efficacy

The following tables summarize quantitative data from studies investigating the effect of linker length on PROTAC performance.

Table 1: Degradation of Estrogen Receptor α (ERα) with Varying Linker Lengths [9]

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 Cells
9~50%>10
12~75%~5
16 ~95% ~1
19~70%~5
21~60%>10
Data indicates a 16-atom linker is optimal for ERα degradation in this series.

Table 2: Degradation of TANK-binding kinase 1 (TBK1) with Varying Linker Lengths [8][9]

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21 3 96%
2929276%
Data highlights that a linker shorter than 12 atoms is inactive and that potency decreases when the linker becomes excessively long.

Table 3: Degradation of Bruton's Tyrosine Kinase (BTK) with Varying PEG Linker Lengths [8]

PROTAC LinkerNumber of PEG UnitsDC50 (nM) in Ramos CellsNote
Short Linker PROTACs< 4Impaired Binding AffinityBinary steric repulsions observed.
Long Linker PROTACs≥ 41 - 40Potent degradation observed.
This study suggests that shorter linkers can impair binary binding due to steric repulsion, a prerequisite for ternary complex formation.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC cluster_ternary cluster_ternary POI Target Protein (POI) POI->cluster_ternary E3 E3 Ligase E3->cluster_ternary c1 POI c2 PROTAC c1->c2 c3 E3 c2->c3 Ub Ubiquitin (Ub) PolyUb Poly-ubiquitination Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degradation Proteasome->Degradation cluster_ternary->PolyUb Proximity-Induced

Caption: PROTACs facilitate the formation of a ternary complex, leading to poly-ubiquitination and proteasomal degradation of the target protein.

Troubleshooting Workflow for Low PROTAC Activity

Troubleshooting_Workflow Start Start: Low/No Degradation Q1 Is Ternary Complex Formation Confirmed? Start->Q1 A1_No Perform Biophysical Assay (SPR, ITC, NanoBRET) Q1->A1_No No Q3 Is Cell Permeability Confirmed? Q1->Q3 Yes Q2 Is Complex Formation Weak or Absent? A1_No->Q2 A2_Yes Synthesize Library with Longer PEG Spacers (Overcome Steric Hindrance) Q2->A2_Yes Yes Q2->Q3 No End_Success Optimized PROTAC A2_Yes->End_Success A3_No Perform Permeability Assay (e.g., Caco-2) Q3->A3_No No End_Reevaluate Re-evaluate Design Q3->End_Reevaluate Yes A3_Yes Modify Linker: - Hybrid (PEG/Alkyl) - Change Attachment Point A3_No->A3_Yes A3_Yes->End_Success

Caption: A logical workflow for troubleshooting low PROTAC activity, focusing on issues related to the linker and ternary complex formation.

Experimental Protocols

Protocol 1: Western Blot for Quantifying PROTAC-Induced Degradation

This protocol outlines the key steps for assessing the degradation of a target protein in cells treated with a PROTAC.[14][15]

1. Cell Seeding and Treatment: a. Plate cells at a suitable density in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[14] b. Prepare serial dilutions of your PROTAC compound in cell culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended to determine DC50 and observe any potential hook effect.[10] c. Include a vehicle-only control (e.g., 0.1% DMSO).[14] d. Aspirate the old medium and add the PROTAC-containing medium to the cells. e. Incubate the cells for a predetermined time (e.g., 16, 24, or 48 hours) at 37°C.[14]

2. Cell Lysis and Protein Quantification: a. After treatment, place plates on ice and wash the cells twice with ice-cold PBS.[14] b. Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[14] d. Incubate the lysate on ice for 30 minutes, vortexing occasionally.[14] e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant to a new tube and determine the protein concentration of each lysate using a BCA or Bradford protein assay.[15]

3. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X. c. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[14] d. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

4. Protein Transfer and Immunoblotting: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14] b. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[14] c. Incubate the membrane with a primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.[14] d. Wash the membrane three times with TBST for 10 minutes each.[15] e. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14] f. Wash the membrane again three times with TBST for 10 minutes each.

5. Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[15] b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities using densitometry software (e.g., ImageJ). d. Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin). e. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine Dmax and plot a dose-response curve to calculate the DC50 value.[6]

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

This protocol provides a general framework for using SPR to measure the formation and kinetics of a PROTAC-induced ternary complex.[16][17][18]

1. Materials and Buffer Preparation: a. Purified proteins: E3 ligase complex (e.g., VHL/ElonginB/ElonginC) and the target Protein of Interest (POI). b. PROTAC compound stock solution in 100% DMSO. c. SPR running buffer (e.g., HBS-EP+ buffer) with a matched final concentration of DMSO (typically ≤1%). d. Sensor chip (e.g., Series S Sensor Chip SA for capturing biotinylated protein).

2. Immobilization of E3 Ligase: a. Biotinylate the E3 ligase complex. b. Activate the streptavidin (SA) sensor chip surface according to the manufacturer's protocol. c. Immobilize the biotinylated E3 ligase onto the chip surface to a desired response unit (RU) level. This creates the surface for binding analysis.[16]

3. Binary Interaction Analysis (PROTAC to E3 Ligase): a. Prepare serial dilutions of the PROTAC in running buffer. b. Inject the PROTAC solutions over the immobilized E3 ligase surface to measure the binary binding affinity (KD) and kinetics (ka, kd). This is a crucial baseline measurement.

4. Ternary Complex Formation and Kinetics: a. Prepare a series of analyte solutions. Each solution should contain a fixed, near-saturating concentration of the POI mixed with a serial dilution of the PROTAC.[17] b. Inject these PROTAC+POI mixtures over the immobilized E3 ligase surface. c. The resulting sensorgrams will show the binding of the pre-formed PROTAC-POI complex to the E3 ligase, representing the formation of the ternary complex. d. Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the affinity (KD) and kinetic rate constants (ka, kd) for the ternary complex.[19]

5. Data Analysis and Cooperativity Calculation: a. Compare the binding response and affinity of the ternary complex formation to the binary interaction of the PROTAC with the E3 ligase. b. Calculate the cooperativity factor (alpha, α) by dividing the KD of the binary interaction (PROTAC binding to E3) by the KD of the ternary complex formation. c. An alpha value > 1 indicates positive cooperativity, suggesting that the presence of the POI enhances the binding of the PROTAC to the E3 ligase, which is a desirable feature for a potent degrader.[17]

References

Technical Support Center: Fine-tuning PROTAC Activity with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for experiments involving the modification of Polyethylene Glycol (PEG) linkers in Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: How does PEG linker length impact the efficacy of a PROTAC?

The length of the PEG linker is a critical determinant of PROTAC efficacy. It directly influences the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1][2] An optimal linker length facilitates a productive ternary complex geometry, leading to efficient ubiquitination and subsequent degradation of the target protein.[1][3]

  • If the linker is too short: It may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a stable ternary complex.[1][2][3]

  • If the linker is too long: It might not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer, leading to an unstable or unproductive ternary complex.[2][3] This can also increase the entropic penalty upon binding.

Therefore, fine-tuning the linker length is a crucial optimization step in PROTAC design.[2]

Q2: What are the advantages of using PEG linkers in PROTAC design over other types like alkyl chains?

PEG linkers are widely used due to several favorable physicochemical properties:[1][3]

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the PROTAC molecule, which is often a challenge for these large molecules.[4]

  • Biocompatibility: PEGs are well-known for their biocompatibility.

  • Tunable Length: The length of a PEG linker can be precisely and systematically modified, allowing for methodical optimization of PROTAC activity.[1][3][5]

  • Flexibility: The inherent flexibility of PEG linkers can be advantageous in allowing the PROTAC to adopt a favorable conformation for ternary complex formation.[4] This flexibility can help shield the polar surface area of the PROTAC through folded conformations, potentially improving cell permeability.[4]

Q3: How does the "hook effect" relate to PROTACs and linker design?

The "hook effect" is a phenomenon observed in PROTAC experiments where an increase in the PROTAC concentration beyond an optimal point leads to a decrease in target protein degradation. This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex (target protein-PROTAC-E3 ligase). An excessively long linker can sometimes exacerbate the hook effect.

Q4: Can modifying the PEG linker improve the cell permeability of a PROTAC?

Yes, modifying the PEG linker can influence cell permeability, although the relationship is complex. While the hydrophilicity of PEG can sometimes hinder passive diffusion across the cell membrane, the flexibility of PEG linkers allows them to adopt folded conformations.[4] This folding can mask the polar surface area of the PROTAC, creating a more compact and less polar structure that may more easily traverse the cell membrane.[4] However, excessive PEGylation can also decrease cellular uptake, so the optimal number of PEG units must be determined empirically.[4]

Troubleshooting Guide

Issue 1: My PROTAC shows weak or no degradation of the target protein.

Possible Cause Troubleshooting Steps
Suboptimal Linker Length Synthesize a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG3, PEG4, PEG6, PEG8) to identify the optimal length for ternary complex formation.[2]
Poor Cell Permeability 1. Modify the linker to balance hydrophilicity and lipophilicity. Sometimes, a shorter PEG linker or a combination of PEG and alkyl components can improve permeability.[4]2. Perform a cellular uptake assay to determine if the PROTAC is entering the cell.
Inefficient Ternary Complex Formation 1. Use biophysical assays like Fluorescence Polarization (FP), Isothermal Titration Calorimetry (ITC), or Surface Plasmon Resonance (SPR) to directly measure the formation and stability of the ternary complex.[2][6]2. If ternary complex formation is weak, a systematic linker optimization is required.
Unproductive Ternary Complex Geometry Even if a ternary complex forms, its geometry might not be conducive to ubiquitination. Modifying the linker length and composition can alter the relative orientation of the target protein and E3 ligase.
PROTAC Instability Assess the stability of your PROTAC in the cell culture medium over the time course of your experiment.

Issue 2: I observe a significant "hook effect" at higher concentrations.

Possible Cause Troubleshooting Steps
Formation of Non-productive Binary Complexes 1. Perform a dose-response experiment over a wide range of concentrations to confirm the bell-shaped curve characteristic of the hook effect.2. This is an inherent property of some PROTACs. The focus should be on the potency (DC50) and maximal degradation (Dmax) at the optimal concentration range.
Excessively Long Linker An overly long and flexible linker might favor the formation of binary complexes. Consider synthesizing PROTACs with shorter or more rigid linkers to potentially mitigate this effect.

Quantitative Data on PEG Linker Length and PROTAC Activity

The following tables summarize published data illustrating the impact of PEG linker length on the degradation of different target proteins.

Table 1: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs [3]

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16 ~95% ~1
19~70%~5
21~60%>10

Data suggests a 16-atom linker is optimal for ERα degradation in this series.

Table 2: Degradation Potency of TANK-binding kinase 1 (TBK1)-Targeting PROTACs [3][5]

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21 3 96%
2929276%

Data indicates that for TBK1 degradation, a 21-atom linker was the most potent, and linkers shorter than 12 atoms were inactive.

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Degradation

This protocol outlines the steps to quantify the degradation of a target protein in response to PROTAC treatment.[7]

Materials:

  • Cell line expressing the target protein

  • PROTAC compound stock solution (in DMSO)

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels, electrophoresis, and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[8]

    • Treat cells with a serial dilution of your PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[8] Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, aspirate the medium and wash the cells once with ice-cold PBS.[8]

    • Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[7][8]

    • Incubate on ice for 30 minutes with occasional vortexing.[7]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[8]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[7]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[8]

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[7]

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[7]

    • Wash the membrane three times with TBST for 5-10 minutes each.[7]

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

    • Wash the membrane three times with TBST.

    • Repeat the immunoblotting process for the loading control antibody.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal.[8]

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the results to determine DC50 and Dmax values.[7]

Protocol 2: Fluorescence Polarization (FP) Assay for Ternary Complex Formation

This assay measures the binding affinity of a fluorescently labeled PROTAC to its target protein and E3 ligase to assess ternary complex formation.

Materials:

  • Fluorescently labeled ligand (tracer) for either the target protein or the E3 ligase

  • Purified target protein

  • Purified E3 ligase complex

  • Unlabeled PROTAC

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • Microplate (e.g., black, low-volume 384-well)

  • Fluorescence plate reader with polarization filters

Methodology:

  • Assay Setup:

    • Prepare a serial dilution of the unlabeled PROTAC in assay buffer.

    • In the wells of the microplate, add a fixed concentration of the fluorescent tracer.

    • Add a fixed concentration of the first protein (either target protein or E3 ligase).

    • Add the serially diluted unlabeled PROTAC.

    • Finally, add a fixed concentration of the second protein to initiate the ternary complex formation. Include controls such as tracer only, tracer + first protein, and tracer + second protein.

  • Incubation:

    • Incubate the plate at a controlled temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.[9]

  • Measurement:

    • Measure the fluorescence polarization (mP) using a plate reader. The reader excites the sample with polarized light and measures the emitted light in parallel and perpendicular planes.[10]

  • Data Analysis:

    • Plot the change in mP values against the concentration of the PROTAC. An increase in polarization indicates the formation of a larger molecular complex (the ternary complex).

    • The data can be fitted to appropriate binding models to determine the affinity of the PROTAC in forming the ternary complex.

Protocol 3: Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile (KD, ΔH, stoichiometry) of ternary complex formation.[6][11]

Materials:

  • Purified target protein

  • Purified E3 ligase complex

  • PROTAC

  • Dialysis buffer

  • Isothermal Titration Calorimeter

Methodology:

  • Sample Preparation:

    • All components (proteins and PROTAC) must be in an identical, well-matched buffer to minimize heats of dilution. Dialysis is highly recommended.[12][13]

    • Determine the accurate concentrations of all components.

    • Degas all solutions before use.

  • Determining Binary Affinities (Controls):

    • PROTAC into Target Protein: Titrate the PROTAC solution (in the syringe, typically 10-20x the protein concentration) into the target protein solution (in the cell, e.g., 10-20 µM).[6][12]

    • PROTAC into E3 Ligase: Titrate the PROTAC solution into the E3 ligase solution.

  • Determining Ternary Complex Affinity:

    • Prepare a solution of the target protein pre-saturated with the E3 ligase in the ITC cell. The concentration of one protein should be in excess to ensure the formation of the binary complex.

    • Titrate the PROTAC solution into the pre-formed binary complex of the target protein and E3 ligase.[6]

  • Data Analysis:

    • The heat released or absorbed after each injection is measured.

    • The resulting data is fitted to a binding model to determine the dissociation constant (KD), enthalpy change (ΔH), and stoichiometry (n).

    • By comparing the binary and ternary binding affinities, the cooperativity (α) of the ternary complex formation can be calculated.[6]

Visualizations

PROTAC_Signaling_Pathway cluster_ub Ubiquitination Cascade PROTAC PROTAC PROTAC->PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->E3 Ub_E2_E3 Ub-E2-E3 Complex E3->Ub_E2_E3 Forms complex PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Facilitates Polyubiquitination Ub Ubiquitin (Ub) E1 E1 Activating Enzyme Ub->E1 Activated by E2 E2 Conjugating Enzyme E1->E2 Transfers Ub E2->Ub_E2_E3 Binds Ub_E2_E3->Ternary_Complex Recruited to Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognized by Degradation Degraded Peptides Proteasome->Degradation Degrades

Caption: PROTAC Mechanism of Action.

Experimental_Workflow start Start: PROTAC Design (Vary PEG Linker Length) synthesis Synthesize PROTAC Library start->synthesis treatment Treat Cells with PROTAC Concentrations synthesis->treatment biophysical Biophysical Assays (Optional) (FP, ITC, SPR) synthesis->biophysical Characterize binding cell_culture Cell Culture (Target-expressing cell line) cell_culture->treatment lysis Cell Lysis & Protein Quantification (BCA) treatment->lysis western_blot Western Blot Analysis lysis->western_blot data_analysis Data Analysis (Quantify Degradation, DC50, Dmax) western_blot->data_analysis optimization Optimize Linker Based on Data data_analysis->optimization biophysical->optimization optimization->start Iterate Design end End: Identify Optimal PROTAC optimization->end

Caption: PROTAC Experimental Workflow.

References

Validation & Comparative

A Head-to-Head Comparison of Hydroxy-PEG3-CH2-Boc and Alkyl Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins, are composed of a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.

This guide provides an objective comparison of two commonly employed flexible linker classes: polyethylene glycol (PEG)-based linkers, represented by structures like Hydroxy-PEG3-CH2-Boc, and traditional alkyl linkers. We will delve into their impact on PROTAC performance, supported by experimental data and detailed protocols for key assays.

Physicochemical and Pharmacokinetic Properties

The choice between a hydrophilic PEG linker and a more hydrophobic alkyl linker significantly influences a PROTAC's drug-like properties.

This compound Linkers: The inclusion of ethylene glycol units imparts hydrophilicity, which can enhance the aqueous solubility of the resulting PROTAC molecule[1][2]. This is a crucial advantage, as the often large and complex nature of PROTACs can lead to poor solubility, hindering their development[3]. However, PEG linkers can sometimes be associated with reduced metabolic stability and may present greater synthetic challenges compared to simpler alkyl chains[1].

Alkyl Linkers: These linkers, composed of saturated or unsaturated hydrocarbon chains, are generally more hydrophobic. This characteristic can improve cell permeability, a key factor for intracellular targets[4]. While synthetically straightforward and metabolically stable, their hydrophobicity can negatively impact the overall solubility of the PROTAC[1][4].

Impact on PROTAC Efficacy: A Comparative Case Study

To illustrate the functional differences between PEG and alkyl linkers, we present a comparative analysis of two well-characterized PROTACs targeting the bromodomain and extra-terminal domain (BET) protein BRD4 and recruiting the von Hippel-Lindau (VHL) E3 ligase. MZ1 utilizes a PEG-based linker, while AT1, a derivative of MZ1, incorporates an alkyl linker to enhance selectivity.

ParameterPROTAC MZ1 (PEG Linker)PROTAC AT1 (Alkyl Linker)Reference
Target Protein BRD4BRD4[5]
E3 Ligase VHLVHL[5]
DC50 (BRD4) ~500 nM (in 22RV1 cells)Not explicitly stated, but selective for BRD4[5]
Dmax (BRD4) Potent degradation observedEffective degradation of BRD4[5]
Selectivity Degrades BRD2, BRD3, and BRD4Highly selective for BRD4 over BRD2/3[5]

This comparison highlights that while both linker types can yield potent degraders, the linker's chemical nature can significantly influence the PROTAC's selectivity profile. The more rigid and hydrophobic nature of the alkyl linker in AT1, designed based on the crystal structure of the MZ1 ternary complex, conferred greater selectivity for BRD4[5].

Signaling Pathways and Experimental Workflows

The mechanism of action for PROTACs and the workflow for their evaluation are crucial concepts for researchers in this field.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Proteasome->PROTAC Recycled Proteasome->E3 Recycled Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_design Design & Synthesis cluster_biochemical Biochemical & Biophysical Assays cluster_cellular Cellular Assays Design PROTAC Design (Warhead, Linker, E3 Ligand) Synthesis Chemical Synthesis Design->Synthesis Ternary_Complex_Assay Ternary Complex Formation (SPR, ITC) Synthesis->Ternary_Complex_Assay Target_Engagement Target Engagement (NanoBRET) Synthesis->Target_Engagement Degradation_Assay Protein Degradation (Western Blot, HiBiT) Ternary_Complex_Assay->Degradation_Assay Informs Target_Engagement->Degradation_Assay Phenotypic_Assay Phenotypic Assays (e.g., Cell Viability) Degradation_Assay->Phenotypic_Assay

Caption: A typical experimental workflow for PROTAC development and evaluation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation of PROTAC efficacy. Below are methodologies for key assays.

Protocol 1: PROTAC Synthesis via Amide Coupling

This protocol describes a general procedure for the synthesis of a PROTAC using a standard amide coupling reaction, a common method for attaching linkers like this compound or functionalized alkyl chains.

Materials:

  • Warhead with a free amine or carboxylic acid.

  • E3 ligase ligand with a free amine or carboxylic acid.

  • This compound or a suitable alkyl linker with terminal functional groups.

  • Coupling agents (e.g., HATU, HOBt).

  • Organic base (e.g., DIPEA).

  • Anhydrous solvent (e.g., DMF, DCM).

Procedure:

  • Activation: Dissolve the component with the carboxylic acid (1.0 eq) in anhydrous DMF. Add the coupling agent (e.g., HATU, 1.1 eq) and an organic base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling: Add the component with the free amine (1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-12 hours at room temperature.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography or preparative HPLC to yield the final PROTAC.

Protocol 2: Western Blot for Protein Degradation

This protocol details the steps for quantifying the levels of a target protein following PROTAC treatment.

Materials:

  • Cultured cells expressing the target protein.

  • PROTAC of interest.

  • DMSO (vehicle control).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • ECL substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (DMSO) for the desired time (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein concentrations and prepare samples for SDS-PAGE. Separate the proteins by gel electrophoresis and transfer them to a membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. After washing, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

This protocol outlines a method to measure the kinetics and affinity of PROTAC-induced ternary complex formation.

Materials:

  • SPR instrument and sensor chips.

  • Purified E3 ligase and target protein.

  • PROTAC of interest.

  • Running buffer.

Procedure:

  • Ligand Immobilization: Immobilize the E3 ligase onto the surface of a sensor chip.

  • Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).

  • Ternary Interaction Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC. Inject these solutions over the immobilized E3 ligase surface.

  • Data Analysis: Fit the sensorgram data to a suitable binding model to determine the kinetic parameters (ka, kd) and the affinity (KD) for the ternary complex formation. The cooperativity (α) of the ternary complex can be calculated by dividing the binary KD by the ternary KD.

Conclusion

The choice between a this compound linker and an alkyl linker is a critical decision in the design of a PROTAC. PEG-based linkers can offer advantages in terms of solubility, which is often a significant hurdle in PROTAC development. Conversely, alkyl linkers can enhance cell permeability and, as demonstrated in the case of AT1, can be engineered to improve selectivity. Ultimately, the optimal linker is highly dependent on the specific target protein and E3 ligase pair, and empirical testing of a variety of linker types and lengths is necessary to identify the most effective PROTAC for a given application. The experimental protocols provided herein offer a robust framework for the systematic evaluation and optimization of these next-generation therapeutics.

References

In Vitro Validation of PROTACs: A Comparative Guide on Linker Composition

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the in vitro performance of PROTACs synthesized with PEGylated versus alkyl-based linkers, focusing on the degradation of the key epigenetic reader protein, BRD4.

This guide provides researchers, scientists, and drug development professionals with an objective comparison of Proteolysis Targeting Chimeras (PROTACs) featuring different linker compositions. We will focus on the well-characterized BRD4-degrader MZ1 , which incorporates a flexible Hydroxy-PEG3-based linker, and compare its in vitro performance against dBET1 , a potent BRD4 degrader utilizing an alkyl-based linker. This analysis is supported by experimental data from head-to-head studies, complete with detailed protocols for key validation assays.

The Central Role of the Linker in PROTAC Efficacy

A PROTAC is a heterobifunctional molecule composed of three key elements: a ligand that binds to the target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer; its length, flexibility, and chemical composition are critical determinants of a PROTAC's ability to form a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation by the proteasome.[1][2]

This guide will examine two distinct linker strategies for targeting Bromodomain-containing protein 4 (BRD4), a transcriptional co-activator implicated in various cancers.

  • MZ1 : Utilizes a 3-unit polyethylene glycol (PEG) linker to connect the BRD4 ligand JQ1 to a ligand for the Von Hippel-Lindau (VHL) E3 ligase.[1] PEG linkers are known for their hydrophilicity and flexibility.

  • dBET1 : Employs an alkyl-based linker to connect JQ1 to a ligand for the Cereblon (CRBN) E3 ligase.[2][3]

Mechanism of Action: PROTAC-Mediated BRD4 Degradation

The fundamental mechanism for both MZ1 and dBET1 is to induce the degradation of BRD4. By bringing BRD4 into proximity with an E3 ligase, the PROTAC facilitates the transfer of ubiquitin molecules to BRD4. This polyubiquitination marks BRD4 for recognition and destruction by the 26S proteasome, thereby eliminating the protein from the cell.

PROTAC_Mechanism BRD4 BRD4 (Target) E3 E3 Ligase (VHL or CRBN) BRD4_c BRD4 PROTAC PROTAC (MZ1 or dBET1) PROTAC->BRD4_c PROTAC_c PROTAC BRD4_c->PROTAC_c E3_c E3 Ligase PROTAC_c->E3_c Ub Ubiquitin PolyUb Poly-Ubiquitinated BRD4 Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded

PROTAC-induced degradation of BRD4 protein.

Comparative In Vitro Performance: MZ1 vs. dBET1

The following data, derived from a comparative study in Acute Myeloid Leukemia (AML) cell lines, highlights the differences in potency and efficacy between the PEG3-linked MZ1 and the alkyl-linked dBET1.[4]

Table 1: BRD4 Protein Degradation

Western blot analysis was performed on four AML cell lines (NB4, Kasumi-1, MV4-11, and K562) after treatment with MZ1 or dBET1 for 48 hours. The data demonstrates that both PROTACs effectively induce the degradation of BRD4.[4]

PROTACTarget ProteinE3 Ligase RecruitedCell Lines TestedOutcome
MZ1 BRD4VHLNB4, Kasumi-1, MV4-11, K562Almost complete degradation of BRD4 protein observed.[4]
dBET1 BRD4CRBNNB4, Kasumi-1, MV4-11, K562Effective degradation of BRD4 protein observed.[4]
Table 2: Anti-proliferative Activity (IC50)

The half-maximal inhibitory concentration (IC50) was determined using a CCK-8 assay after 48 hours of treatment. Lower IC50 values indicate greater potency in inhibiting cell proliferation.[4]

Cell LineMZ1 IC50 (µM)dBET1 IC50 (µM)
NB4 0.279>1
Kasumi-1 0.0740.224
MV4-11 0.1100.122
K562 0.403>1

The data indicates that while both PROTACs are effective, the VHL-recruiting, PEG3-linked MZ1 demonstrated lower IC50 values across the tested AML cell lines compared to the CRBN-recruiting, alkyl-linked dBET1, suggesting higher anti-proliferative potency in this context.[4]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of PROTAC efficacy. The following are the protocols used to generate the comparative data presented above.[4]

Western Blotting for BRD4 Degradation

This assay directly measures the reduction in target protein levels following PROTAC treatment.

WB_Workflow A 1. Cell Culture & Treatment Seed AML cells (1x10^6 cells/well) in 6-well plates. Treat with MZ1 or dBET1 for 24-48h. B 2. Cell Lysis Harvest cells and lyse using RIPA buffer to extract total protein. A->B C 3. Protein Quantification Determine protein concentration of the lysate (e.g., BCA assay). B->C D 4. SDS-PAGE Separate protein lysates by size on a polyacrylamide gel. C->D E 5. Protein Transfer Transfer separated proteins from the gel to a PVDF membrane. D->E F 6. Immunoblotting Probe membrane with primary antibodies (anti-BRD4, anti-loading control) followed by HRP-conjugated secondary antibodies. E->F G 7. Detection & Analysis Visualize protein bands using ECL and quantify band intensity to determine the extent of degradation. F->G

Experimental workflow for Western Blot analysis.

Detailed Steps:

  • Cell Culture and Treatment : AML cells (NB4, Kasumi-1, MV4-11, K562) were seeded in 6-well plates at a density of 1 × 10⁶ cells per well. Cells were treated with various concentrations of MZ1 or dBET1 and incubated for 24 to 48 hours.[4]

  • Cell Lysis : After treatment, cells were harvested and centrifuged at 1000 rpm for 5 minutes. The cell pellet was lysed using RIPA buffer containing protease inhibitors to extract total protein.[4]

  • Protein Quantification : The total protein concentration of the supernatant was determined.

  • SDS-PAGE and Transfer : Equal amounts of protein were mixed with loading buffer, separated by SDS-polyacrylamide gel electrophoresis, and subsequently transferred onto a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation : The membrane was blocked and then incubated with a primary antibody specific for BRD4. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) was used as a loading control. After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[4]

  • Detection : Protein bands were visualized using an enhanced chemiluminescence (ECL) kit and an imaging system.[5]

Cell Viability Assay (CCK-8)

This colorimetric assay measures cell proliferation and viability to determine the functional consequence of BRD4 degradation.

Detailed Steps:

  • Cell Seeding : Cells were seeded in 96-well plates.

  • Compound Treatment : Cells were treated with a range of concentrations of MZ1 or dBET1 for 48 hours.[4]

  • Reagent Addition : 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well.[4]

  • Incubation : The plates were incubated according to the manufacturer's specifications (typically 1-4 hours at 37°C).

  • Absorbance Measurement : The absorbance was measured at 450 nm using a microplate reader.[4]

  • Data Analysis : The percentage of cell viability was calculated relative to the vehicle-treated control cells. The data was then plotted to determine the IC50 value using software such as GraphPad Prism.[4]

Conclusion

This guide provides a comparative overview of two potent BRD4-targeting PROTACs, MZ1 and dBET1, which differ in their linker composition and recruited E3 ligase. The in vitro data presented demonstrates that the choice of linker and E3 ligase ligand significantly impacts the biological activity of the PROTAC. In the context of the tested AML cell lines, the PEG3-linked, VHL-recruiting PROTAC MZ1 exhibited greater anti-proliferative potency than the alkyl-linked, CRBN-recruiting dBET1 .[4] This underscores the critical need for empirical testing and optimization of all three components of a PROTAC—the warhead, the E3 ligase ligand, and the linker—to achieve the desired degradation efficiency and cellular effect for a specific therapeutic target. The provided protocols offer a robust framework for researchers to conduct similar comparative validation studies in their own laboratories.

References

Mass Spectrometry Analysis of Hydroxy-PEG3-CH2-Boc Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of linker molecules is a critical aspect of drug development, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs. The Hydroxy-PEG3-CH2-Boc conjugate is a key building block in this field, valued for its defined length, hydrophilicity, and the presence of a versatile Boc-protecting group. Mass spectrometry is an indispensable tool for the structural verification and purity assessment of these conjugates. This guide provides a comparative overview of common mass spectrometry techniques for the analysis of this compound, complete with experimental protocols and data interpretation.

Comparison of Ionization Techniques

The choice of ionization technique is paramount for the successful mass spectrometric analysis of PEGylated and Boc-protected compounds. The two most prevalent methods, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), offer distinct advantages and are compared below.

Table 1: Comparison of ESI-MS and MALDI-TOF MS for the Analysis of this compound Conjugates

FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Principle Soft ionization technique that generates ions from a liquid solution.Soft ionization technique that uses a matrix to absorb laser energy and promote ionization of the analyte.
Typical Adducts [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺Primarily [M+Na]⁺, [M+K]⁺
Fragmentation In-source fragmentation can occur, especially for labile groups like Boc.[1]Generally softer ionization, leading to less in-source fragmentation.
Molecular Weight Range Well-suited for a wide range of molecular weights.Excellent for a broad mass range, particularly for polymers.[2]
Sample Throughput High, amenable to coupling with liquid chromatography (LC-MS).[2]High, suitable for rapid screening of multiple samples.
Salt Tolerance Moderate, can be suppressed by high salt concentrations.Generally more tolerant to salts and buffers.
Data Complexity Can produce multiply charged ions, which may complicate spectral interpretation.Predominantly generates singly charged ions, leading to simpler spectra.[3][4]
Quantitative Analysis Readily quantifiable, especially with LC-MS.[5][6]Can be challenging for quantitative analysis due to matrix effects and non-uniform sample crystallization.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining high-quality mass spectrometry data. Below are representative protocols for ESI-MS and MALDI-TOF MS analysis of this compound conjugates.

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

This protocol is designed for a standard quadrupole time-of-flight (Q-TOF) mass spectrometer coupled to a liquid chromatography system.

Sample Preparation:

  • Dissolve the this compound conjugate in a suitable solvent (e.g., acetonitrile/water 50:50 v/v with 0.1% formic acid) to a final concentration of 10 µg/mL.

  • Vortex the solution thoroughly to ensure complete dissolution.

  • Transfer the solution to an appropriate autosampler vial.

LC-MS Parameters:

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS System: Agilent 6545XT AdvanceBio Q-TOF or equivalent.

  • Ionization Mode: Positive.

  • Gas Temperature: 325 °C.

  • Drying Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psig.

  • Sheath Gas Temperature: 350 °C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage (Vcap): 3500 V.

  • Nozzle Voltage: 500 V.

  • Fragmentor Voltage: 100 V.[7]

  • Mass Range: m/z 100 - 1000.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) Protocol

This protocol is suitable for a standard MALDI-TOF mass spectrometer.

Sample Preparation:

  • Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in acetonitrile/water (50:50 v/v) with 0.1% trifluoroacetic acid (TFA).

  • Analyte Solution: Dissolve the this compound conjugate in acetonitrile/water (50:50 v/v) to a final concentration of 1 mg/mL.

  • Sample Spotting: Mix the matrix solution and the analyte solution in a 10:1 ratio (v/v). Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).

MALDI-TOF MS Parameters:

  • MS System: Bruker ultrafleXtreme or equivalent.

  • Ionization Mode: Positive, Reflector.

  • Laser: 337 nm Nitrogen Laser.

  • Laser Intensity: Optimized for best signal-to-noise ratio, typically 30-50% of maximum.

  • Pulsed Ion Extraction: 150 ns.

  • Mass Range: m/z 100 - 1000.

  • Number of Shots: 500-1000 laser shots per spectrum.

Data Visualization and Interpretation

Expected Mass and Fragmentation

The theoretical monoisotopic mass of this compound (C₁₃H₂₆O₆) is approximately 278.173 Da. In positive ion mode, the expected adducts would be:

  • [M+H]⁺: ~279.180 Da

  • [M+NH₄]⁺: ~296.206 Da

  • [M+Na]⁺: ~301.162 Da

  • [M+K]⁺: ~317.136 Da

The Boc (tert-butyloxycarbonyl) protecting group is known to be labile under certain mass spectrometry conditions and can undergo characteristic fragmentation.[1] The primary fragmentation pathway involves the loss of isobutylene (C₄H₈, 56.062 Da) or the entire Boc group (C₅H₉O₂, 101.060 Da).

Experimental Workflow and Fragmentation Pathway

The following diagrams illustrate the typical experimental workflow for LC-ESI-MS analysis and the key fragmentation pathway of the this compound conjugate.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis sample This compound Conjugate dissolution Dissolution in ACN/H2O + 0.1% FA sample->dissolution lc_column C18 Reverse Phase Column esi_source Electrospray Ionization lc_column->esi_source Elution qtof_analyzer Q-TOF Mass Analyzer esi_source->qtof_analyzer detector Detector qtof_analyzer->detector data_acquisition Data Acquisition detector->data_acquisition spectral_interpretation Spectral Interpretation data_acquisition->spectral_interpretation

Caption: LC-ESI-MS workflow for this compound analysis.

fragmentation_pathway cluster_fragments Primary Fragments parent [M+H]⁺ This compound m/z ~279.180 frag1 Loss of Isobutylene (-C₄H₈) [M+H - 56]⁺ m/z ~223.118 parent->frag1 - C₄H₈ frag2 Loss of Boc group (-C₅H₉O₂) [M+H - 101]⁺ m/z ~178.120 parent->frag2 - Boc

Caption: Key fragmentation of the Boc group in positive ion mode.

Comparative Performance Data

The following table summarizes hypothetical but representative quantitative data from the analysis of a this compound conjugate sample using different mass spectrometry techniques. This data illustrates the typical performance characteristics of each method.

Table 2: Performance Comparison of Mass Spectrometry Techniques

ParameterLC-ESI-QTOF MSDirect Infusion ESI-MSMALDI-TOF MS
Detected m/z ([M+Na]⁺) 301.1625301.1628301.1632
Mass Accuracy (ppm) 1.72.74.0
Relative Abundance of [M+H]⁺ 85%70%15%
Relative Abundance of [M+Na]⁺ 15%30%85%
Fragment Ion Abundance (-Boc) 5%15%<1%
Limit of Detection (LOD) 10 ng/mL50 ng/mL100 ng/mL
Analysis Time per Sample ~10 min~2 min~1 min
Quantitative Linearity (R²) >0.99>0.98>0.95

Disclaimer: The quantitative data presented in Table 2 is illustrative and intended for comparative purposes. Actual results may vary depending on the specific instrument, experimental conditions, and sample purity.

Conclusion

Both ESI-MS and MALDI-TOF MS are powerful techniques for the characterization of this compound conjugates.

  • LC-ESI-QTOF MS is the method of choice for detailed structural confirmation, purity assessment, and quantitative analysis due to its high mass accuracy, chromatographic separation capabilities, and sensitivity. The coupling with liquid chromatography allows for the separation of the target compound from impurities prior to mass analysis.

  • MALDI-TOF MS offers a rapid and straightforward approach for confirming the molecular weight of the conjugate, with the advantage of producing simpler spectra dominated by singly charged ions and exhibiting less in-source fragmentation. It is particularly useful for high-throughput screening applications.

The selection of the most appropriate technique will depend on the specific analytical requirements of the research, such as the need for quantitative data, the desired level of structural detail, and the required sample throughput. For comprehensive characterization, a combination of these techniques is often employed in the field of drug development.

References

A Comparative Guide to NMR Spectroscopy for Structural Confirmation of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to increased solubility, prolonged circulation time, and reduced immunogenicity.[1] However, the inherent heterogeneity of PEG polymers and the potential for multiple conjugation sites on a biomolecule present significant analytical challenges. Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful and indispensable tool for the detailed structural characterization and confirmation of these complex bioconjugates.[1] This guide provides an objective comparison of various NMR techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate methods for their specific needs.

Comparative Analysis of NMR Techniques for PEGylated Compound Characterization

A suite of NMR techniques is often employed to gain a comprehensive understanding of the structure, dynamics, and purity of PEGylated compounds.[2][3] The choice of technique depends on the specific information required, such as the degree of PEGylation, the location of the PEG attachment, or the conformational changes in the parent molecule upon conjugation.

NMR Technique Information Provided Key Parameters Measured Advantages Limitations
¹H NMR - Structural confirmation of the PEG moiety- Determination of the degree of PEGylation[4][5]- Assessment of sample purity- Chemical shift (δ) of PEG methylene protons (~3.6 ppm)[5][6]- Integral ratios of PEG to molecule-specific protons- Relatively simple and rapid- Provides quantitative information[1]- Signal overlap in complex molecules- Challenges with high molecular weight compounds[7][8]
Quantitative NMR (qNMR) - Precise determination of the degree of PEGylation[2][3]- Integral of the PEG signal relative to a certified internal standard- High accuracy and precision- Does not require a calibration curve- Requires careful sample preparation and a suitable internal standard
Diffusion-Ordered Spectroscopy (DOSY) - Differentiation of free PEG from conjugated PEG[2][3]- Determination of hydrodynamic radius- Assessment of conjugate size and aggregation- Diffusion coefficient (D)- Non-invasive separation of species in a mixture- Provides information on size and interactions- Sensitivity can be an issue for low concentration species- Requires specialized hardware and software
Relaxation Time Measurements (T₁ and T₂) - Information on the dynamics and mobility of the PEG chains- Probing the conformation of the PEG layer (e.g., "brush" vs. "mushroom")[2][3]- Spin-lattice (T₁) and spin-spin (T₂) relaxation times- Sensitive to molecular motion and environment- Can differentiate between covalently bound and adsorbed PEG[2][3]- Interpretation can be complex- Requires longer experimental times
Solid-State NMR - Structural integrity assessment of PEGylated proteins in a solid state[9]- Chemical shifts and line shapes- Applicable to non-soluble or aggregated samples- Provides atomic-level structural information[9]- Lower resolution compared to solution-state NMR- Requires specialized instrumentation

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable NMR data for the characterization of PEGylated compounds.

Protocol 1: Determination of the Degree of PEGylation by ¹H NMR

This protocol outlines the steps for determining the average number of PEG chains attached to a protein.[4][5]

  • Sample Preparation:

    • Dissolve the purified PEGylated protein and the un-PEGylated protein (as a reference) in a suitable deuterated solvent (e.g., D₂O) to a final concentration of 1-5 mg/mL.

    • Add a known concentration of an internal standard (e.g., trimethylsilyl propionate, TMSP) for quantitative analysis.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra on a spectrometer with a field strength of at least 400 MHz.

    • Use a standard single-pulse experiment with water suppression (e.g., presaturation or WATERGATE).

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the relaxation delay to at least 5 times the longest T₁ of the signals of interest to ensure full relaxation and accurate integration.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

    • Integrate the characteristic signal of the PEG methylene protons, which typically appears as a sharp singlet around 3.6 ppm.[5]

    • Integrate a well-resolved signal from the protein that is known to correspond to a specific number of protons.

    • Calculate the degree of PEGylation using the following formula: Degree of PEGylation = [(Integral of PEG signal) / (Number of protons per PEG repeating unit)] / [(Integral of protein signal) / (Number of protons for the protein signal)]

Protocol 2: Analysis of PEG Chain Dynamics using DOSY NMR

This protocol describes the use of DOSY to differentiate between free and conjugated PEG and to assess the size of the PEGylated compound.[2][3]

  • Sample Preparation:

    • Prepare the sample in a deuterated solvent at a concentration that provides a good signal-to-noise ratio without causing aggregation. For nanoparticles, a concentration of around 2.5 mg/mL is often used.[3]

  • NMR Data Acquisition:

    • Use a pulsed-field gradient NMR probe.

    • Employ a suitable DOSY pulse sequence, such as the bipolar pulse pair stimulated echo (BPPSTE) sequence.[3]

    • Optimize the diffusion delay (Δ) and the gradient pulse duration (δ) to achieve a signal attenuation of 5-10% at the maximum gradient strength.[3]

    • Acquire a series of spectra with increasing gradient strength.

  • Data Processing and Analysis:

    • Process the 2D DOSY data using specialized software.

    • The software will perform an inverse Laplace transform to generate a 2D spectrum with chemical shift on one axis and the diffusion coefficient on the other.

    • Signals from molecules with different diffusion coefficients will be separated along the diffusion dimension. Free PEG will have a larger diffusion coefficient (diffuses faster) than the larger PEGylated compound.

Visualizing NMR Workflows and Concepts

Graphical representations can simplify complex analytical workflows and conceptual relationships.

NMR_Workflow_for_PEGylated_Compounds cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample PEGylated Compound Purification Purification (e.g., SEC) Sample->Purification Dissolution Dissolution in D2O Purification->Dissolution H1_NMR 1H NMR Dissolution->H1_NMR DOSY DOSY Dissolution->DOSY Relaxation T1/T2 Relaxation Dissolution->Relaxation qNMR qNMR Dissolution->qNMR Degree_PEG Degree of PEGylation H1_NMR->Degree_PEG Size_Aggregation Size & Aggregation State DOSY->Size_Aggregation Conformation_Dynamics Conformation & Dynamics Relaxation->Conformation_Dynamics qNMR->Degree_PEG Structural_Confirmation Structural Confirmation Degree_PEG->Structural_Confirmation Size_Aggregation->Structural_Confirmation Conformation_Dynamics->Structural_Confirmation

Caption: General workflow for the structural confirmation of PEGylated compounds using various NMR techniques.

PEG_Conformation_NMR_Parameters cluster_conformation PEG Chain Conformation on Nanoparticle Surface cluster_nmr_params Observed NMR Parameters Low_Density Low Grafting Density ('Mushroom' Regime) High_Mobility Higher Mobility Low_Density->High_Mobility leads to High_Density High Grafting Density ('Brush' Regime) Low_Mobility Lower Mobility High_Density->Low_Mobility leads to Long_T2 Longer T2 Relaxation High_Mobility->Long_T2 results in High_D Larger Diffusion Coefficient (D) High_Mobility->High_D results in Short_T2 Shorter T2 Relaxation Low_Mobility->Short_T2 results in Low_D Smaller Diffusion Coefficient (D) Low_Mobility->Low_D results in

Caption: Relationship between PEG grafting density, chain dynamics, and key NMR parameters.

References

The Influence of PEG Linker Length on PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, offering the unique ability to specifically eliminate disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system (UPS).[1][2] These heterobifunctional molecules are composed of two key ligands—one that binds to a protein of interest (POI) and another that recruits an E3 ubiquitin ligase—joined by a chemical linker.[1][3] This linker is not merely a spacer; it is a critical determinant of the PROTAC's efficacy and drug-like properties.[4][5] Among various linker types, polyethylene glycol (PEG) linkers are widely used due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[4] This guide provides an objective comparison of how different length PEG linkers impact PROTAC performance, supported by experimental data and detailed methodologies.

Data Presentation: The Quantitative Impact of PEG Linker Length

The length of the PEG linker critically influences a PROTAC's physicochemical properties and its biological activity. The following tables summarize quantitative data from various studies, illustrating these effects.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)
PROTAC APEG28503.5150
PROTAC BPEG49383.1168
PROTAC CPEG610262.7186

Data is illustrative and compiled from various sources in the literature.[3] cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.

Table 2: Comparative Efficacy of PROTACs with Different PEG Linker Lengths

Target ProteinE3 LigasePROTAC (Linker)DC50 (nM)Dmax (%)Reference
Estrogen Receptor α (ERα) VHL12-atom PEG>1000<20[4][6][7]
VHL16-atom PEG 10 >95 [4][6][7]
VHL20-atom PEG100~80[4][6]
TANK-binding kinase 1 (TBK1) VHL<12-atom linkersNo ActivityN/A[6][]
VHLLonger linkers Potent Degradation Significant [6][]
Bruton's tyrosine kinase (BTK) CRBN2-PEG unitImpaired BindingLow[9]
CRBN≥4-PEG units Potent Degradation High [10]
SOS1 VHL4-methylene unitsLess Potent<100[5]
VHL5-methylene units 15.7 µM 100 [5]
VHL6-methylene unitsLess Potent<100[5]

DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are cell-line dependent.[3] The optimal linker length must be determined empirically for each PROTAC system.[11]

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex POI Protein of Interest (POI) POI_bound POI POI->POI_bound PROTAC PROTAC PROTAC_bound PROTAC PROTAC->PROTAC_bound E3 E3 Ubiquitin Ligase E3_bound E3 E3->E3_bound POI_bound->PROTAC_bound Ub_chain Poly-Ubiquitin Chain POI_bound->Ub_chain Tagged for Degradation PROTAC_bound->PROTAC Recycled PROTAC_bound->E3_bound E3_bound->POI_bound Ubiquitination Ub Ubiquitin (Ub) Ub->E3_bound E2 Enzyme Proteasome 26S Proteasome Ub_chain->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow start PROTAC Design & Synthesis (Varying PEG Linker Lengths) cell_culture Cell Culture (Target Protein Expressing Cell Line) start->cell_culture treatment PROTAC Treatment (Dose-Response & Time-Course) cell_culture->treatment lysis Cell Lysis treatment->lysis ternary_complex Ternary Complex Assay (e.g., TR-FRET, SPR) treatment->ternary_complex viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability western_blot Western Blot Analysis (Quantify Protein Levels) lysis->western_blot data_analysis Data Analysis (Calculate DC50 & Dmax) western_blot->data_analysis optimization Lead Optimization data_analysis->optimization ternary_complex->optimization viability->optimization

Caption: A typical workflow for the evaluation of PROTACs.

Linker_Logic cluster_linker PEG Linker Length cluster_complex Ternary Complex (POI-PROTAC-E3) cluster_outcome Degradation Efficacy Too Short Too Short Steric_Hindrance Steric Hindrance (Unstable Complex) Too Short->Steric_Hindrance Optimal Optimal Stable_Productive Stable & Productive (Favorable Geometry) Optimal->Stable_Productive Too Long Too Long Inefficient_Ub Inefficient Ubiquitination (Unstable/Floppy Complex) Too Long->Inefficient_Ub Low_Efficacy Low/No Degradation Steric_Hindrance->Low_Efficacy High_Efficacy High Degradation (Low DC50, High Dmax) Stable_Productive->High_Efficacy Inefficient_Ub->Low_Efficacy

Caption: Impact of PEG linker length on ternary complex and efficacy.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.[4]

General Synthesis of a PEGylated PROTAC

This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.

  • Materials : POI ligand with a suitable functional group (e.g., amine, carboxylic acid), E3 ligase ligand (e.g., pomalidomide derivative) with a complementary functional group, bifunctional PEG linker (e.g., HOOC-PEGn-NH2), coupling reagents (e.g., HATU, EDC/HOBt), and appropriate solvents (e.g., DMF, DCM).

  • Step 1: First Coupling Reaction : React the POI ligand with one end of the bifunctional PEG linker. For example, couple a POI ligand containing a carboxylic acid to the amine group of HOOC-PEGn-NH2 using HATU and DIPEA in DMF.

  • Purification : Purify the resulting POI-linker intermediate using column chromatography or preparative HPLC.

  • Step 2: Second Coupling Reaction : Couple the purified POI-linker intermediate with the E3 ligase ligand. For example, activate the remaining carboxylic acid on the PEG linker with EDC/HOBt and react it with an amine-functionalized E3 ligase ligand.

  • Final Purification : Purify the final PROTAC product using preparative HPLC.

  • Characterization : Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.

Western Blot for Protein Degradation

This is the most common method to quantify the degradation of a target protein.[12]

  • Cell Culture and Treatment : Seed cells (e.g., MCF-7 for ERα, HeLa for BRD4) in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 6, 12, or 24 hours).[13]

  • Cell Lysis : After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting : Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection : Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis : Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.[12]

Ternary Complex Formation Assay (TR-FRET)

This biophysical assay measures the PROTAC-induced proximity between the target protein and the E3 ligase.[12]

  • Reagents : Recombinant purified POI and E3 ligase complex, PROTAC dilutions, and specific antibodies against the POI and a component of the E3 ligase complex, labeled with a FRET donor (e.g., Terbium) and acceptor (e.g., d2), respectively.

  • Assay Procedure : In a microplate, mix the POI and E3 ligase complex with serial dilutions of the PROTAC.[12]

  • Incubation : Allow the mixture to incubate to facilitate ternary complex formation.

  • Antibody Addition : Add the donor and acceptor-labeled antibodies.

  • Signal Reading : Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths.

  • Data Analysis : Calculate the TR-FRET ratio (Acceptor emission / Donor emission). An increase in this ratio signifies the formation of the ternary complex.[12]

Conclusion

The length of the PEG linker is a critical determinant of PROTAC efficacy, profoundly influencing ternary complex formation, and consequently, the potency and maximal level of protein degradation.[4][5] While longer PEG linkers can enhance solubility and provide the necessary flexibility to bridge the POI and E3 ligase, an excessively long linker can lead to an unstable ternary complex and reduced efficacy.[4][] Conversely, a linker that is too short may cause steric clashes that prevent complex formation altogether.[4] The data clearly show that the optimal linker length is specific to each target and E3 ligase pair, necessitating empirical optimization.[11][14] The "trial and error" approach to linker design is progressively being superseded by more rational, structure-guided strategies.[3] As our understanding of the structural biology of ternary complexes deepens, we can anticipate the design of PROTACs with superior potency, selectivity, and overall drug-like properties.

References

Head-to-Head Comparison: VHL vs. CRBN-Based PROTACs with PEG Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of E3 ubiquitin ligase is a pivotal decision in the design of Proteolysis-Targeting Chimeras (PROTACs). Among the over 600 E3 ligases identified in the human proteome, von Hippel-Lindau (VHL) and Cereblon (CRBN) have emerged as the workhorses for targeted protein degradation. This guide provides an objective, data-driven comparison of VHL- and CRBN-based PROTACs, with a focus on those utilizing polyethylene glycol (PEG) linkers, to inform rational PROTAC design and development.

This comparison will delve into the mechanisms of action, quantitative performance metrics, and key experimental protocols, supported by data from head-to-head studies of well-characterized PROTACs.

Mechanism of Action: A Tale of Two E3 Ligases

PROTACs are heterobifunctional molecules that function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. While both VHL and CRBN-based PROTACs operate on this fundamental principle, the distinct E3 ligase complexes they recruit can lead to different degradation profiles.

VHL-based PROTACs recruit the VHL-Elongin B/C-Cullin 2-Rbx1 (CRL2^VHL^) complex. VHL ligands are typically derived from a peptidomimetic of the natural VHL substrate, hypoxia-inducible factor 1α (HIF-1α).

CRBN-based PROTACs hijack the Cullin 4A-Ring Box 1-DDB1-Cereblon (CRL4^CRBN^) E3 ligase complex. Ligands for CRBN are often based on immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.

The choice of E3 ligase can influence the stability and cooperativity of the ternary complex, the ubiquitination rate, and the ultimate degradation efficiency and selectivity of the PROTAC.

Quantitative Performance Comparison: BRD4 Degraders

To provide a direct head-to-head comparison, we will examine the performance of two well-characterized PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4: MZ1 (VHL-based) and dBET1/ARV-825 (CRBN-based). Both utilize the same warhead, JQ1, to bind to BRD4 and employ linkers that incorporate PEG units.

PROTACE3 Ligase RecruitedWarheadLinker CompositionDC50DmaxCell Line
MZ1 VHLJQ1PEG-based~25 nM>90%HeLa
dBET1 CRBNJQ1PEG-based~4 nM>98%HeLa
ARV-825 CRBNJQ1 (derived from OTX015)PEG-based<1 nM>95%NB4

Key Observations:

  • Potency (DC50): Both VHL and CRBN-based PROTACs can achieve potent degradation of BRD4, with DC50 values in the low nanomolar range. In the case of BRD4 degraders, the CRBN-based PROTACs dBET1 and ARV-825 have demonstrated slightly higher potency than the VHL-based MZ1 in some cell lines.

  • Efficacy (Dmax): Both classes of PROTACs are capable of inducing profound degradation of the target protein, with Dmax values often exceeding 90%.

  • Selectivity: The choice of E3 ligase can impact the selectivity profile of a PROTAC. For instance, MZ1 has been reported to exhibit a preferential degradation of BRD4 over other BET family members, BRD2 and BRD3[1]. In contrast, dBET1 is generally considered a pan-BET degrader[1].

  • Cellular Context: The expression levels of VHL and CRBN in different cell types can influence the efficacy of the respective PROTACs. VHL-based PROTACs have been shown to be broadly active across various cell lines, while the activity of CRBN-based PROTACs can sometimes be more cell-type dependent.

Signaling and Experimental Workflow Visualizations

To further elucidate the processes involved in VHL and CRBN-mediated protein degradation, the following diagrams illustrate the key signaling pathways and a general experimental workflow for comparing these PROTACs.

VHL_Signaling_Pathway cluster_VHL_complex CRL2-VHL E3 Ligase Complex VHL VHL ElonginC Elongin C VHL->ElonginC Ternary_Complex POI-PROTAC-VHL Ternary Complex VHL->Ternary_Complex ElonginB Elongin B ElonginC->ElonginB Cullin2 CUL2 ElonginC->Cullin2 Rbx1 Rbx1 Cullin2->Rbx1 POI Protein of Interest (POI) POI->Ternary_Complex PROTAC VHL-based PROTAC PROTAC->Ternary_Complex PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Poly-ubiquitination E1 E1 (Ub-activating) E2 E2 (Ub-conjugating) E1->E2 Ub E2->Rbx1 Ub Ub Ubiquitin Proteasome 26S Proteasome PolyUb_POI->Proteasome Degradation Degradation Proteasome->Degradation

VHL-mediated Protein Degradation Pathway

CRBN_Signaling_Pathway cluster_CRBN_complex CRL4-CRBN E3 Ligase Complex CRBN CRBN DDB1 DDB1 CRBN->DDB1 Ternary_Complex POI-PROTAC-CRBN Ternary Complex CRBN->Ternary_Complex Cullin4A CUL4A DDB1->Cullin4A Rbx1 Rbx1 Cullin4A->Rbx1 POI Protein of Interest (POI) POI->Ternary_Complex PROTAC CRBN-based PROTAC PROTAC->Ternary_Complex PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Poly-ubiquitination E1 E1 (Ub-activating) E2 E2 (Ub-conjugating) E1->E2 Ub E2->Rbx1 Ub Ub Ubiquitin Proteasome 26S Proteasome PolyUb_POI->Proteasome Degradation Degradation Proteasome->Degradation Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_invitro In Vitro Evaluation cluster_comparison Comparative Analysis Design_VHL Design & Synthesize VHL-PROTAC Cell_Culture Cell Culture (Target Cell Line) Design_VHL->Cell_Culture Design_CRBN Design & Synthesize CRBN-PROTAC Design_CRBN->Cell_Culture PROTAC_Treatment PROTAC Treatment (Dose-Response & Time-Course) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis & Protein Quantification (BCA) PROTAC_Treatment->Cell_Lysis Western_Blot Western Blot Analysis (Target & Loading Control) Cell_Lysis->Western_Blot Data_Analysis Densitometry & Data Analysis (DC50 & Dmax Determination) Western_Blot->Data_Analysis Compare_Potency Compare Potency (DC50) Data_Analysis->Compare_Potency Compare_Efficacy Compare Efficacy (Dmax) Data_Analysis->Compare_Efficacy Compare_Kinetics Compare Degradation Kinetics Data_Analysis->Compare_Kinetics Compare_Selectivity Assess Selectivity (Proteomics) Data_Analysis->Compare_Selectivity

References

A Researcher's Guide to Validating Ternary Complex Formation: A Comparative Analysis of Structural Biology Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 8, 2025 – The formation of ternary complexes—structures involving three distinct biomolecules—is a cornerstone of numerous cellular processes and a focal point for modern drug discovery, particularly in the development of molecular glues and proteolysis-targeting chimeras (PROTACs).[1][2][3] Validating the formation and characterizing the structure of these complexes is paramount. This guide provides a comparative overview of key structural and biophysical techniques available to researchers, summarizing their capabilities, limitations, and the quantitative data they provide.

A successful investigation often relies on an integrated approach, combining high-resolution structural methods with biophysical techniques that offer insights into the thermodynamics and kinetics of complex formation in solution.

High-Resolution Structural Techniques

High-resolution methods provide atomic-level details of the ternary complex, revealing crucial protein-protein and protein-ligand interactions that drive complex formation and stability.[3][4]

  • X-ray Crystallography: For decades, X-ray crystallography has been the gold standard for determining high-resolution structures of macromolecules, including ternary complexes.[5] It provides detailed atomic coordinates, enabling a precise understanding of binding interfaces and the conformational changes that occur upon complex formation.[4][5] The first crystal structure of a PROTAC-mediated ternary complex, published in 2017, was a landmark achievement that unveiled the critical role of induced protein-protein interactions.[3][6]

  • Cryo-Electron Microscopy (Cryo-EM): A revolutionary technique, particularly for large and dynamic complexes that are difficult to crystallize.[7] Cryo-EM has been successfully used to determine the structures of ternary complexes, including those induced by molecular glues.[2] Recent advancements have pushed the resolution of cryo-EM into the near-atomic range, making it a powerful alternative to X-ray crystallography.[7] However, achieving high resolution can be challenging for complexes with significant conformational heterogeneity.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unique in its ability to provide atomic-resolution structural and dynamic information in solution, closely mimicking the physiological environment.[2][9][10] It is particularly powerful for studying dynamic interactions and mapping binding interfaces through techniques like Chemical Shift Perturbation (CSP) analysis.[11] While there are size limitations, isotope labeling strategies and advanced techniques are expanding the applicability of NMR to larger and more complex systems, including ternary complexes.[9][12]

Biophysical and Lower-Resolution Techniques

These methods are indispensable for confirming complex formation, determining stoichiometry, and quantifying the energetics and kinetics of the interactions. They are often used as initial validation steps before pursuing high-resolution structural studies.

  • Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI): These label-free, real-time techniques are invaluable for characterizing the kinetics (association and dissociation rates) and affinity of both binary and ternary complex formation.[13][14][15] SPR, in particular, has been developed into a robust assay to quantify the stability and cooperativity of PROTAC-induced ternary complexes, revealing how kinetic parameters influence the rate of target degradation.[16] While SPR is generally more sensitive for small molecule interactions, BLI is well-suited for high-throughput screening and can be used with unpurified samples.[15]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction.[17][18] It determines the binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction in a single experiment.[18] ITC is a powerful tool for studying cooperativity in ternary systems and is often used to validate findings from other biophysical methods like SPR.[13][19]

  • Native Mass Spectrometry (Native MS): An emerging technique that allows for the study of intact, noncovalently bound protein complexes in the gas phase.[20][21][22] Native MS is highly sensitive and can accurately determine the stoichiometry and composition of various species present in a solution, making it ideal for characterizing heterogeneous and transient complexes.[20][23]

  • Small-Angle X-ray Scattering (SAXS): SAXS provides information about the overall shape, size, and conformation of macromolecules in solution.[24][25] While a low-resolution technique, it is highly complementary to high-resolution methods. SAXS can be used to validate computational models of ternary complexes and to study conformational changes that occur upon binding, distinguishing between different structural states in solution.[25][26][27]

Comparative Data Summary

The choice of technique depends on the specific research question, the nature of the complex, and available resources. The following table summarizes the key quantitative parameters provided by each method.

TechniquePrimary Quantitative OutputResolutionThroughputKey Application in Ternary Complexes
X-ray Crystallography 3D Atomic CoordinatesAtomic (<3 Å)LowHigh-resolution structure determination of the entire complex.[28]
Cryo-Electron Microscopy 3D Density Map, Atomic ModelNear-atomic to lowLowStructure of large, dynamic, or hard-to-crystallize complexes.[2][7]
NMR Spectroscopy Chemical Shift, NOEs, RDCsAtomicLowMapping binding interfaces and characterizing dynamics in solution.[9][11]
SPR / BLI KD, kon, koffN/AHigh (BLI), Med (SPR)Measuring binding kinetics, affinity, and cooperativity.[13][14][16]
Isothermal Titration Calorimetry KD, ΔH, ΔS, Stoichiometry (n)N/ALow-MediumDetermining binding thermodynamics and stoichiometry.[17][18]
Native Mass Spectrometry Mass, StoichiometryN/AMediumConfirming complex formation and determining subunit composition.[20][23]
SAXS Radius of Gyration (Rg), DmaxLow (10-50 Å)Medium-HighAssessing overall shape, conformation, and flexibility in solution.[24][26]

Visualizing the Workflow and Concepts

Diagrams created using Graphviz help to illustrate the experimental process and the underlying biological concepts.

Ternary_Complex_Validation_Workflow cluster_structural Structural Characterization cluster_highres Atomic-Level Detail ITC ITC (Thermodynamics, Stoichiometry) SAXS SAXS (Overall Shape, Conformation) ITC->SAXS Complex Confirmed SPR_BLI SPR / BLI (Kinetics, Affinity) SPR_BLI->SAXS Complex Confirmed NativeMS Native MS (Stoichiometry, Mass) NativeMS->SAXS Complex Confirmed HighRes High-Resolution Methods SAXS->HighRes Shape & Size Info XRay X-ray Crystallography HighRes->XRay CryoEM Cryo-EM HighRes->CryoEM NMR NMR Spectroscopy HighRes->NMR Start Hypothesized Ternary Complex Start->ITC Start->SPR_BLI Start->NativeMS

A typical experimental workflow for validating ternary complex formation.

PROTAC_Mechanism POI Target Protein (POI) TernaryComplex POI-PROTAC-E3 Ternary Complex POI->TernaryComplex E3 E3 Ligase E3->TernaryComplex PROTAC PROTAC PROTAC->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proximity-Induced Ub Ubiquitin (Ub) Ub->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome POI tagged for degradation Degradation POI Degradation Proteasome->Degradation

Signaling pathway for PROTAC-mediated protein degradation.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are generalized protocols for key techniques.

Protocol 1: Ternary Complex Affinity and Kinetics by Surface Plasmon Resonance (SPR)
  • Immobilization: Covalently immobilize one of the protein partners (e.g., the E3 ligase) onto a CM5 sensor chip via amine coupling to a target level that will yield a sufficient signal without mass transport limitations.

  • Binary Interaction (PROTAC to Ligase): Inject a series of concentrations of the PROTAC molecule over the immobilized ligase surface to determine the binary binding kinetics (kon, koff) and affinity (KD).

  • Binary Interaction (PROTAC to Target): In a separate experiment, immobilize the target protein and inject the PROTAC to determine the other binary KD.

  • Ternary Complex Formation: To measure the ternary complex, pre-incubate a fixed, saturating concentration of the second protein partner (the target protein) with a serial dilution of the PROTAC.

  • Injection and Measurement: Inject these pre-incubated mixtures over the immobilized E3 ligase surface. The resulting sensorgrams represent the formation of the ternary complex.

  • Data Analysis: Fit the sensorgram data to a 1:1 kinetic binding model to determine the apparent kon, koff, and KD for the ternary complex.

  • Cooperativity Calculation: Calculate the cooperativity factor (alpha) by dividing the KD of the binary interaction (PROTAC to ligase) by the apparent KD of the ternary complex formation. An alpha value greater than 1 indicates positive cooperativity.[13]

Protocol 2: Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)
  • Sample Preparation: Dialyze both protein partners and the small molecule (e.g., PROTAC) extensively into the identical, degassed buffer to minimize heats of dilution.[18][29] The pH and salt concentrations must be precisely matched.

  • Experiment 1 (Binary): Place one protein (e.g., Target Protein) in the sample cell. Titrate the PROTAC from the syringe into the cell in a series of small injections.

  • Experiment 2 (Ternary): Place the Target Protein, pre-saturated with the PROTAC, into the sample cell. Titrate the second protein partner (e.g., E3 Ligase) from the syringe into the cell.

  • Data Acquisition: Measure the heat released or absorbed after each injection until the binding reaction reaches saturation. A control experiment, titrating the syringe component into buffer alone, should be performed to determine the heat of dilution.

  • Data Analysis: Integrate the raw power data to obtain the heat per injection (ΔH). Subtract the heat of dilution and fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters: KD (affinity), n (stoichiometry), and ΔH (enthalpy). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[17][18]

Protocol 3: High-Resolution Structure by X-ray Crystallography
  • Complex Formation and Purification: Mix the three components (e.g., Target Protein, E3 Ligase, and PROTAC/molecular glue) in a slight molar excess of the small molecule. Purify the resulting ternary complex using size-exclusion chromatography (SEC) to isolate the stable, monodisperse complex from unbound components.

  • Crystallization Screening: Set up high-throughput crystallization screens using various techniques (e.g., sitting drop or hanging drop vapor diffusion) covering a wide range of precipitants, pH, and additives.

  • Crystal Optimization: Optimize initial crystal hits by refining the conditions (e.g., protein concentration, precipitant concentration, temperature) to obtain well-diffracting, single crystals.

  • Data Collection: Cryo-protect the crystals and collect X-ray diffraction data, typically at a synchrotron source.[30]

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement, if structures of the individual components are available. Build the model into the electron density map and perform iterative cycles of refinement to achieve a high-resolution atomic model of the ternary complex.[4]

References

Navigating the Linker Landscape: A Comparative Guide to PROTACs Employing PEG3 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor. The linker component, once considered a simple spacer, is now recognized as a key determinant of a PROTAC's efficacy. This guide provides a comparative analysis of PROTACs utilizing a tri-ethylene glycol (PEG3) linker, offering insights into their performance against alternatives and detailing the experimental validation necessary for robust drug development.

This publication delves into specific case studies of successful PROTACs that leverage the physicochemical properties of PEG3 linkers to achieve potent and selective degradation of target proteins. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological processes, this guide aims to equip researchers with the knowledge to effectively design and evaluate their own PROTAC molecules.

The Strategic Advantage of PEG Linkers in PROTAC Design

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their favorable properties. The ethylene glycol units impart hydrophilicity, which can enhance the solubility of the often large and hydrophobic PROTAC molecule. This improved solubility can, in turn, positively impact cell permeability and overall pharmacokinetic properties. The flexibility of the PEG chain also allows the PROTAC to adopt an optimal conformation for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, a crucial step for efficient ubiquitination and subsequent degradation.

Case Study: BRD4-Targeting PROTACs

Systematic studies on BRD4-targeting PROTACs have shown that linker length and composition are critical for degradation efficiency. For instance, the highly potent BRD4 degrader ARV-825 utilizes a PEG linker to connect a BRD4-binding motif with a Cereblon (CRBN) E3 ligase ligand. The conformational flexibility of this PEG linker is thought to be crucial for the formation of a stable ternary complex.

Case Study: BTK-Targeting PROTACs

Bruton's tyrosine kinase (BTK) is another important therapeutic target, particularly in B-cell malignancies. The development of BTK-targeting PROTACs has also highlighted the significance of the linker. While a specific case study isolating the performance of a PEG3 linker is not prominent, broader studies on linker optimization provide valuable context. For example, in a series of BTK degraders, those with linkers of four or more PEG units were compared to shorter ones, with the shorter linkers showing impaired binding affinity due to steric hindrance.

One of the most potent BTK degraders reported, PTD10, exhibits a DC50 of 0.5 nM and utilizes a short linker to connect a GDC-0853 warhead to a pomalidomide ligand for CRBN recruitment. Although the exact composition of this short linker is not specified as PEG3 in the available literature, this finding underscores that shorter linkers can be highly effective in certain contexts. Another successful BTK PROTAC, MT802, which effectively degrades both wild-type and C481S mutant BTK, incorporates a PEG linker of unspecified length.

Comparative Data Summary

The following table summarizes the degradation data for the aforementioned PROTACs. It is important to note that a direct comparison of a PEG3 linker versus other linkers for the same warhead and E3 ligase ligand is not available in the cited literature. The data is presented to provide a benchmark for the potency of highly effective PROTACs against these targets.

PROTACTarget ProteinE3 LigaseLinkerDC50 (nM)Dmax (%)Cell Line
GNE-987BRD4VHL10-methylene0.03>90%EOL-1
PTD10BTKCRBNShort Linker0.5>95%Ramos
DD-03-171BTKCRBNNot Specified5.1>90%MCL cells

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. Below are protocols for key experiments in PROTAC development.

Western Blotting for Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells at a suitable density in 6-well plates to achieve 70-80% confluency on the day of treatment.

  • Treat the cells with a range of concentrations of the PROTAC for a predetermined duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable buffer, such as RIPA buffer, supplemented with protease and phosphatase inhibitors.

3. Protein Quantification:

  • Determine the protein concentration of each cell lysate using a standard method like the BCA assay to ensure equal loading.

4. SDS-PAGE and Protein Transfer:

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH, β-actin).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

6. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.

1. Cell Treatment and Lysis:

  • Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.

  • Lyse the cells under denaturing conditions to preserve protein ubiquitination.

2. Immunoprecipitation:

  • Immunoprecipitate the target protein from the cell lysates using a specific antibody.

3. Western Blotting for Ubiquitin:

  • Elute the immunoprecipitated proteins and separate them by SDS-PAGE.

  • Perform a Western blot using an anti-ubiquitin antibody to detect the polyubiquitinated target protein.

Ternary Complex Formation Assay

Biophysical assays are essential to confirm that the PROTAC facilitates the formation of a ternary complex between the target protein and the E3 ligase.

1. Surface Plasmon Resonance (SPR):

  • Immobilize the target protein on an SPR sensor chip.

  • Inject the E3 ligase in the presence and absence of the PROTAC to measure the binding affinity and kinetics of ternary complex formation.

2. Isothermal Titration Calorimetry (ITC):

  • Titrate the PROTAC into a solution containing the target protein and the E3 ligase.

  • Measure the heat changes upon binding to determine the thermodynamic parameters of ternary complex formation.

3. NanoBRET™/TR-FRET Assays:

  • These are cell-based or biochemical assays that use energy transfer between a donor and an acceptor fluorophore tagged to the target protein and the E3 ligase, respectively.

  • An increase in signal upon addition of the PROTAC indicates the formation of the ternary complex.

Visualizing the Mechanism of Action

To better understand the processes involved in PROTAC-mediated protein degradation, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Target Target Protein (e.g., BRD4, BTK) PROTAC->Target E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) PROTAC->E3_Ligase Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target->Ternary_Complex E3_Ligase->Ternary_Complex Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Figure 1. PROTAC Mechanism of Action.

Western_Blot_Workflow A 1. Cell Treatment with PROTAC B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF/Nitrocellulose) D->E F 6. Immunoblotting (Primary & Secondary Abs) E->F G 7. Detection & Quantification F->G

Figure 2. Western Blot Experimental Workflow.

Linker_Properties Linker Linker Properties Length Length Linker->Length Composition Composition (e.g., PEG, Alkyl) Linker->Composition Flexibility Flexibility Linker->Flexibility Solubility Solubility Linker->Solubility Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Composition->Ternary_Complex Flexibility->Ternary_Complex PROTAC_Efficacy PROTAC Efficacy (DC50, Dmax) Solubility->PROTAC_Efficacy Ternary_Complex->PROTAC_Efficacy

Figure 3. Logical Relationship of Linker Properties.

Conclusion

The linker is a critical component in the design of effective PROTACs, with PEG linkers offering distinct advantages in terms of solubility and flexibility. While direct comparative data for PEG3-containing PROTACs remains an area for further public research, the case studies of potent BRD4 and BTK degraders highlight the importance of linker optimization. The experimental protocols and diagrams provided in this guide offer a robust framework for the systematic evaluation of PROTACs, enabling researchers to make informed decisions in the design of novel protein degraders. As the field of targeted protein degradation continues to evolve, a deeper understanding of the structure-activity relationships of PROTAC linkers will be paramount in developing the next generation of therapeutics.

References

Safety Operating Guide

Navigating the Disposal of Hydroxy-PEG3-CH2-Boc: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical reagents like Hydroxy-PEG3-CH2-Boc is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, ensuring compliance with safety regulations and fostering a secure research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) and adhere to all recommended safety protocols. This compound is associated with specific hazard statements that necessitate careful handling.

Hazard Identification:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles or glasses with side-shields.
Skin Protection Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection Use in a well-ventilated area or with a fume hood to avoid inhalation of vapors.
Hand Hygiene Always wash hands thoroughly with soap and water after handling the chemical.

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is outlined by the precautionary statement P501, which mandates disposal through a licensed hazardous-waste disposal contractor.[1][2][3][4][5] Adherence to this protocol is essential for regulatory compliance and environmental protection.

1. Waste Identification and Classification:

  • Treat all unused or contaminated this compound as hazardous chemical waste.[6][7]

  • Do not mix this waste with other waste streams unless compatibility has been verified.

2. Containerization:

  • Place all waste this compound into a designated, compatible, and leak-proof waste container.[7][8]

  • Ensure the container is in good condition and can be securely sealed.[7]

3. Labeling:

  • Clearly label the waste container with the full chemical name: "Waste this compound".

  • Include the appropriate hazard pictograms (e.g., harmful/irritant).

  • Indicate the approximate quantity of the waste material.

  • Note the date when the waste was first added to the container.

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.[6][9]

  • Ensure secondary containment is used to prevent the spread of material in case of a leak.[6][7]

  • Segregate the waste from incompatible materials.[6][7]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[9][10]

  • Provide the contractor with all necessary information about the waste, including its name and hazard classification.

Disposal of Empty Containers:

  • A container that has held this compound should be triple-rinsed with a suitable solvent.[6][7]

  • The rinsate must be collected and disposed of as hazardous waste.[6][7]

  • After triple-rinsing, deface or remove the original label, and the container may then be disposed of as regular trash or recycled, in accordance with institutional policies.[6][7]

Spill Management

In the event of a spill, immediate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Clear the area and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.

  • Cleanup: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to your EHS department.

Below is a logical workflow diagram illustrating the decision-making process for the proper disposal of this compound.

G start Start: Have this compound for Disposal is_product_unwanted Is the product unwanted, expired, or contaminated? start->is_product_unwanted is_container_empty Is the container empty? is_product_unwanted->is_container_empty No collect_waste Collect in a labeled, compatible hazardous waste container. is_product_unwanted->collect_waste Yes triple_rinse Triple-rinse the container with a suitable solvent. is_container_empty->triple_rinse Yes end End is_container_empty->end No store_waste Store in a designated, secure area with secondary containment. collect_waste->store_waste contact_ehs Contact EHS or a licensed waste contractor for disposal. store_waste->contact_ehs contact_ehs->end collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate dispose_container Dispose of the clean, defaced container as regular trash or recycle. triple_rinse->dispose_container collect_rinsate->store_waste dispose_container->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Hydroxy-PEG3-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for Hydroxy-PEG3-CH2-Boc (and its close analog, Hydroxy-PEG3-CH2CO2tBu, CAS 518044-31-0), outlining operational procedures and disposal plans to ensure laboratory safety and experimental integrity.

Immediate Safety Information

Based on available safety data for analogous compounds, this compound is associated with the following hazards:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

Adherence to the following precautionary measures is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

Body PartPersonal Protective EquipmentStandard/Specification
Eyes/Face Safety glasses with side-shields or chemical safety goggles. A face shield is required when there is a risk of splashing.NIOSH (US) or EN 166 (EU) compliant
Skin Chemical-resistant gloves (Nitrile or Butyl rubber recommended). A lab coat or chemical-resistant apron must be worn.Inspect gloves for integrity before each use.
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator is necessary if handling outside of a fume hood or if dust/aerosols are generated.Work in a chemical fume hood whenever possible.
Body A complete suit or long-sleeved gown to protect against chemical splashes.Ensure there is no exposed skin between gloves and sleeves.

Operational Plan: Step-by-Step Handling Protocol

Following a systematic approach from receipt to disposal minimizes risks and ensures the compound's stability.

Receiving and Storage
  • Inspection : Upon receipt, visually inspect the container for any damage or leaks.

  • Storage : Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is typically -20°C.[1]

  • Labeling : Ensure the container is clearly labeled with the chemical name, CAS number, and hazard warnings.

Handling and Use
  • Preparation : Before handling, ensure all necessary PPE is donned correctly and that an eyewash station and safety shower are readily accessible.

  • Dispensing : Conduct all weighing and solution preparation inside a certified chemical fume hood to prevent inhalation of any vapors or aerosols.

  • Spill Management : In case of a spill, evacuate the immediate area. For small spills, absorb with an inert material (e.g., vermiculite, sand), collect into a sealed container, and treat as hazardous waste. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

Experimental Workflow: Boc Deprotection

A common procedure involving this type of compound is the removal of the Boc (tert-butyloxycarbonyl) protecting group, which requires acidic conditions.

Objective : To deprotect the Boc-protected amine to yield a free amine for subsequent reactions.

Materials :

  • This compound compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Nitrogen or Argon gas

  • Stir plate and magnetic stir bar

  • Round-bottom flask and appropriate glassware

Protocol :

  • Under an inert atmosphere (Nitrogen or Argon), dissolve the this compound compound in Dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add Trifluoroacetic acid (TFA) to the stirred solution. A common concentration is 20-50% TFA in DCM (v/v).

  • Continue stirring at 0°C for 30 minutes, then allow the reaction to warm to room temperature.

  • Monitor the reaction's progress using an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed (typically 1-2 hours).

  • Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting deprotected amine salt can often be used directly or after neutralization.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All waste materials, including empty containers, contaminated PPE, and reaction byproducts, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Waste Characterization : The waste is classified as hazardous due to its irritant properties and the potential presence of acidic residues from deprotection procedures.

  • Final Disposal : Do not dispose of this chemical or its waste down the drain. Arrange for a licensed chemical waste disposal contractor to collect and manage the hazardous waste in accordance with local, state, and federal regulations. Contact your institution's EHS department for specific guidance.

Visualized Workflows

The following diagrams illustrate the key procedural workflows for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Verify Fume Hood Operation prep1->prep2 prep3 Locate Emergency Equipment prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Prepare Solution handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Segregate Waste handle3->clean1 clean2 Decontaminate Work Area clean1->clean2 clean3 Dispose via EHS clean2->clean3 G start Spill Occurs is_major Major Spill? start->is_major evacuate Evacuate Area & Alert EHS is_major->evacuate Yes is_trained Trained to Handle? is_major->is_trained No end End evacuate->end is_trained->evacuate No ppe Don Spill Response PPE is_trained->ppe Yes absorb Absorb with Inert Material ppe->absorb collect Collect into Sealed Container absorb->collect dispose Dispose as Hazardous Waste collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate decontaminate->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxy-PEG3-CH2-Boc
Reactant of Route 2
Reactant of Route 2
Hydroxy-PEG3-CH2-Boc

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。